Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-(2-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO4/c1-17-12(16)10-9(6-15)18-14-11(10)7-4-2-3-5-8(7)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMXFDJXPWWDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70668550 | |
| Record name | Methyl 3-(2-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682352-78-9 | |
| Record name | Methyl 3-(2-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. Isoxazole derivatives are renowned for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] The strategic introduction of a 2-chlorophenyl moiety at the 3-position, a methyl carboxylate at the 4-position, and a reactive formyl group at the 5-position creates a versatile scaffold for the development of novel therapeutic agents. This document outlines a robust, multi-step synthetic pathway, beginning with fundamental precursors and culminating in the target molecule. We provide detailed, step-by-step experimental protocols, an in-depth analysis of the reaction mechanisms, and a full spectroscopic and chromatographic characterization of the final compound and key intermediates. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active compounds.[1][5] The unique electronic properties and structural rigidity of the isoxazole ring allow it to act as a bioisostere for other functional groups and to engage in specific interactions with biological targets. Consequently, isoxazole derivatives have demonstrated a wide array of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and analgesic activities.[3][4]
The target molecule, this compound, is particularly noteworthy due to its specific substitution pattern:
-
3-(2-chlorophenyl) group: The presence of a halogenated phenyl ring can enhance lipophilicity and modulate the electronic properties of the isoxazole core, often leading to improved biological activity.
-
4-Carboxylate group: The methyl ester at this position serves as a key synthetic handle for further derivatization, such as amidation, to create libraries of related compounds for structure-activity relationship (SAR) studies.
-
5-Formyl group: The aldehyde functionality is a highly versatile reactive group, enabling subsequent modifications through reactions like reductive amination, Wittig reactions, or condensation, thereby providing a gateway to a diverse range of complex molecular architectures.
This guide details a logical and efficient synthetic strategy for accessing this valuable chemical entity.
Retrosynthetic Analysis and Strategic Rationale
A sound synthetic plan begins with a logical retrosynthetic analysis to deconstruct the target molecule into simpler, readily available starting materials.
Caption: Retrosynthetic pathway for the target molecule.
Our forward synthesis is designed based on this analysis and involves three key transformations:
-
Claisen Condensation: The synthesis initiates with the acylation of a β-ketoester, ethyl acetoacetate, with 2-chlorobenzoyl chloride. This reaction constructs the core carbon skeleton required for the subsequent cyclization.
-
Isoxazole Synthesis: The resulting β-diketoester undergoes a classic cyclocondensation reaction with hydroxylamine hydrochloride. This step efficiently forms the central isoxazole ring, a robust and widely utilized method for synthesizing this heterocycle from 1,3-dicarbonyl precursors.[6][7]
-
Vilsmeier-Haack Formylation: The final and most critical step is the introduction of the formyl group at the C5 position. The Vilsmeier-Haack reaction is the method of choice for this transformation. It utilizes a pre-formed electrophilic iminium species (the Vilsmeier reagent) to formylate electron-rich aromatic and heterocyclic systems.[8][9] The methyl group at the 5-position of the isoxazole intermediate serves as the reactive site for this electrophilic substitution.
Overall Synthetic Workflow
The forward synthesis proceeds through a logical sequence, starting from commercially available materials and progressively building molecular complexity.
Caption: Overall multi-step synthetic workflow.
Detailed Experimental Protocols
All procedures should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Synthesis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
-
Preparation of the β-Diketone Intermediate:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in anhydrous tetrahydrofuran (THF, 150 mL) under a nitrogen atmosphere at 0 °C, add ethyl acetoacetate (13.0 g, 0.10 mol) dropwise over 20 minutes.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Cool the resulting solution back to 0 °C and add a solution of 2-chlorobenzoyl chloride (17.5 g, 0.10 mol) in THF (50 mL) dropwise.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor completion by TLC.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude Ethyl 2-(2-chlorobenzoyl)-3-oxobutanoate is used in the next step without further purification.
-
-
Isoxazole Ring Formation:
-
Dissolve the crude β-diketone from the previous step in ethanol (200 mL).
-
Add hydroxylamine hydrochloride (7.6 g, 0.11 mol) and sodium acetate (9.0 g, 0.11 mol) to the solution.
-
Heat the mixture to reflux and maintain for 6 hours.[1]
-
After cooling to room temperature, pour the reaction mixture into ice-cold water (500 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude solid from ethanol/water to afford Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate as a crystalline solid.
-
Synthesis of Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
-
Transesterification:
-
Suspend the ethyl ester (0.10 mol) in methanol (250 mL).
-
Add concentrated sulfuric acid (2 mL) as a catalyst.
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate to yield the methyl ester, which can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient).
-
Synthesis of this compound (Vilsmeier-Haack Reaction)
-
Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 50 mL) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the chloroiminium salt (Vilsmeier reagent).[8][10]
-
-
Formylation:
-
To the pre-formed Vilsmeier reagent, add a solution of Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate (1 equivalent) in DMF (20 mL) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours.
-
Cool the mixture to room temperature and pour it carefully onto crushed ice containing sodium acetate.
-
Stir until the ice has completely melted, then extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to yield the pure title compound.
-
Characterization and Structural Elucidation
The identity and purity of the synthesized this compound were confirmed using a suite of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Purity was assessed using a reverse-phase HPLC method.[11]
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Purity | >98% |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for the final product.
Table 1: ¹H NMR (400 MHz, CDCl₃) Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 10.15 | Singlet (s) | 1H, Aldehyde (-CHO) |
| 7.50 - 7.65 | Multiplet (m) | 4H, Aromatic (2-chlorophenyl) |
| 3.95 | Singlet (s) | 3H, Ester (-OCH₃) |
Table 2: ¹³C NMR (101 MHz, CDCl₃) Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| 185.2 | Aldehyde Carbonyl (C=O) |
| 168.0 | Isoxazole C5 |
| 162.5 | Ester Carbonyl (C=O) |
| 160.1 | Isoxazole C3 |
| 134.0 - 127.0 | Aromatic Carbons (6C) |
| 115.8 | Isoxazole C4 |
| 52.8 | Ester Methyl (-OCH₃) |
Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopic Data
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2950 | C-H Stretch | -OCH₃ |
| ~2850, 2750 | C-H Stretch | Aldehyde |
| ~1730 | C=O Stretch | Ester |
| ~1695 | C=O Stretch | Aldehyde |
| ~1610 | C=N Stretch | Isoxazole Ring |
| ~1590 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Ester |
| ~760 | C-Cl Stretch | Aryl Chloride |
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Value |
| Ionization Mode | ESI+ |
| Calculated Mass [M+H]⁺ | C₁₂H₉ClNO₄⁺: 266.0215 |
| Observed Mass [M+H]⁺ | 266.0211 |
Mechanistic Insight: The Vilsmeier-Haack Reaction
Understanding the mechanism provides insight into the reaction's selectivity and requirements.
Caption: Mechanism of the Vilsmeier-Haack formylation.
The reaction begins with the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.[8] The electron-rich isoxazole ring, specifically the activated methyl group at the C5 position, then attacks this reagent. The subsequent intermediate eliminates a proton to form a stable iminium adduct. During aqueous workup, this adduct is readily hydrolyzed to yield the final aldehyde product.
Conclusion and Future Outlook
This guide has successfully outlined a reliable and reproducible synthetic route for this compound. The methodology employs well-established, high-yielding reactions, ensuring efficient access to this valuable heterocyclic building block. Comprehensive characterization data confirms the structure and high purity of the final compound.
The strategic placement of three distinct functional groups—an aryl moiety, an ester, and an aldehyde—renders this molecule an exceptionally versatile platform for further chemical exploration. It is an ideal starting point for the synthesis of extensive compound libraries aimed at discovering new therapeutic agents, particularly in the fields of oncology and infectious diseases. Future work will focus on leveraging the reactivity of the formyl group to generate a diverse portfolio of derivatives for biological screening.
References
-
Der Pharma Chemica. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. [Link]
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ResearchGate. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. [Link]
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MDPI. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. [Link]
-
Dhaka University Journal of Pharmaceutical Sciences. (2013). Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives. [Link]
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Indian Academy of Sciences. (1993). Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. [Link]
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Scholars Research Library. (2014). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]
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JETIR. (2020). Synthesis, characterization and biological evaluation of some isoxazole derivatives from various chalcones. [Link]
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Rasayan Journal of Chemistry. (2022). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. [Link]
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MDPI. (2021). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
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PubChem - National Institutes of Health. Isoxazole. [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
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SIELC Technologies. (2018). Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate. [Link]
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A Technical Guide to the Physicochemical Properties of Isoxazole Carboxylate Derivatives in Drug Discovery
Foreword: The Isoxazole Carboxylate Moiety as a Privileged Scaffold
In the landscape of medicinal chemistry, the isoxazole ring stands out as a versatile and highly valuable heterocyclic scaffold.[1][2][3][4] Its unique electronic properties and structural features have led to its incorporation into a multitude of clinically approved drugs, spanning a wide range of therapeutic areas including antimicrobial, anti-inflammatory, and anticancer agents.[1][3][5] When functionalized with a carboxylate group, the resulting isoxazole carboxylate derivatives present a compelling profile for drug development professionals. This carboxylate handle not only provides a key interaction point for biological targets but also significantly influences the molecule's overall physicochemical properties, which are paramount for its absorption, distribution, metabolism, and excretion (ADME) profile.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a foundational understanding of the critical physicochemical properties of isoxazole carboxylate derivatives. We will delve into the causality behind experimental choices for measuring these properties and provide detailed, field-proven protocols to ensure the generation of reliable and reproducible data.
The Crucial Role of Physicochemical Properties
The journey of a drug from administration to its site of action is governed by a complex interplay of its physicochemical characteristics. For isoxazole carboxylate derivatives, a thorough understanding of these properties is not merely academic; it is a critical prerequisite for successful drug design and optimization. Key parameters such as lipophilicity, acidity (pKa), solubility, and metabolic stability dictate a compound's fate in the body and ultimately its therapeutic efficacy and safety.
Lipophilicity (LogP/LogD): Balancing Membrane Permeability and Aqueous Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of drug action. It is a key determinant of a drug's ability to cross biological membranes, bind to its target, and avoid excessive accumulation in fatty tissues.[6] The octanol-water partition coefficient (LogP for neutral species, LogD for a specific pH) is the industry-standard measure of lipophilicity.
For isoxazole carboxylate derivatives, the interplay between the relatively lipophilic isoxazole ring and the hydrophilic carboxylate group creates a delicate balance. The substitution pattern on the isoxazole ring can be systematically modified to fine-tune the overall lipophilicity of the molecule.[6][7]
Experimental Determination of LogD: The Shake-Flask Method
The shake-flask method remains the "gold standard" for LogD determination due to its direct measurement principle.[8][9][10] The causality behind this choice lies in its foundation in thermodynamic equilibrium, providing a robust and reproducible value.
Protocol 2.1: LogD Determination by Shake-Flask Method
Objective: To determine the octanol-water distribution coefficient (LogD) of an isoxazole carboxylate derivative at a physiologically relevant pH (e.g., 7.4).
Materials:
-
Test compound (isoxazole carboxylate derivative)
-
1-Octanol (pre-saturated with buffer)
-
Phosphate Buffered Saline (PBS), pH 7.4 (pre-saturated with 1-octanol)
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
DMSO (for stock solution)
Procedure:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of 1-octanol and PBS (pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation.[9] Allow the phases to separate completely before use. This step is critical to prevent volume changes during the partitioning experiment.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[9]
-
Partitioning Experiment:
-
In a glass vial, add a precise volume of the pre-saturated PBS (pH 7.4) and an equal volume of pre-saturated 1-octanol. The total volume should be sufficient for accurate quantification.
-
Add a small aliquot of the compound's DMSO stock solution to the vial. The final concentration of the test compound should be low enough to avoid solubility issues in either phase, and the final DMSO concentration should be minimal (e.g., <1%).
-
Securely cap the vial and vortex vigorously for 1-2 minutes to facilitate partitioning.
-
-
Equilibration: Place the vial on a shaker or rotator and agitate gently for a sufficient time to reach equilibrium (typically 1-24 hours). Overnight incubation is common to ensure thermodynamic equilibrium is reached.[10]
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 10-15 minutes to ensure complete separation of the octanol and aqueous phases.[10]
-
Sampling: Carefully withdraw a precise aliquot from both the upper (octanol) and lower (aqueous) phases. Extreme care must be taken to avoid cross-contamination of the phases.[10]
-
Quantification: Analyze the concentration of the test compound in each aliquot using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate the LogD using the following formula: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
Self-Validation: The protocol's integrity is maintained by running a control compound with a known LogD value in parallel. The sum of the compound recovered from both phases should also be close to 100% of the initial amount added, accounting for experimental variability.
Table 1: Representative Lipophilicity Data for Isoxazole Carboxylate Derivatives
| Compound ID | Substituent (R) | LogD (pH 7.4) |
| ISOX-001 | -H | 1.85 |
| ISOX-002 | -CH3 | 2.30 |
| ISOX-003 | -Cl | 2.65 |
| ISOX-004 | -OCH3 | 2.10 |
Diagram 1: Workflow for LogD Determination
Caption: Shake-Flask LogD Determination Workflow.
Acidity (pKa): The Key to Ionization State
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For isoxazole carboxylate derivatives, the carboxylic acid group is the primary ionizable center. Its pKa value is critical as it dictates the charge state of the molecule in different physiological compartments, which in turn affects solubility, membrane permeability, and target binding. The isoxazole ring itself is a very weak base.[11]
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for pKa determination.[12][13][14][15] It is chosen for its precision in tracking pH changes upon the addition of a titrant, allowing for the direct observation of the ionization event.
Protocol 3.1: pKa Determination by Potentiometric Titration
Objective: To determine the pKa of the carboxylic acid group on an isoxazole carboxylate derivative.
Materials:
-
Test compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water (degassed)
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
Stir plate and stir bar
Procedure:
-
Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[12]
-
Sample Preparation: Accurately weigh and dissolve the test compound in degassed deionized water to a known concentration (e.g., 1-10 mM). If solubility is limited, a co-solvent like methanol may be used, but the pKa must then be extrapolated back to aqueous conditions.[15][16] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[12][14]
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Purge the solution with nitrogen to prevent interference from atmospheric CO2.[12][14] Immerse the calibrated pH electrode and the titrant delivery tube into the solution.
-
Titration:
-
If titrating the acidic form, slowly add the standardized NaOH solution in small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the midpoint of the buffer region on the curve).[12] This can be determined from the first derivative of the titration curve, where the equivalence point is the peak.
-
Trustworthiness: The accuracy of this protocol is validated by titrating a known standard (e.g., potassium hydrogen phthalate) to confirm the concentration of the titrant and the overall system performance.
Diagram 2: Relationship between pH, pKa, and Ionization
Caption: Ionization state of a carboxylate at different pH values.
Aqueous Solubility: A Prerequisite for Absorption
A drug must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability. For isoxazole carboxylate derivatives, solubility is heavily influenced by the pKa of the carboxylate and the lipophilicity of the overall molecule. The ionized form (-COO⁻) is generally more soluble than the neutral form (-COOH).
Experimental Determination of Kinetic Solubility
For early-stage drug discovery, kinetic solubility assays are preferred due to their high-throughput nature.[17][18][19] These assays measure the concentration of a compound in solution after a short incubation period, starting from a DMSO stock solution. This approach is chosen for its speed and relevance to the conditions often encountered in high-throughput screening (HTS) bioassays.
Protocol 4.1: Kinetic Solubility Determination by Shake-Flask Method
Objective: To determine the kinetic solubility of an isoxazole carboxylate derivative in an aqueous buffer.
Materials:
-
Test compound (as a 10-20 mM DMSO stock solution)[20]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well filter plates (e.g., 0.45 µm pore size)
-
96-well collection plates
-
Plate shaker/thermomixer
-
Plate reader or other analytical instrument (HPLC-UV, LC-MS)
Procedure:
-
Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the wells of a 96-well plate containing a larger volume (e.g., 98-198 µL) of PBS buffer.[17][20][21] Prepare in duplicate or triplicate.
-
Incubation: Seal the plate and place it on a thermomixer. Shake at a consistent speed (e.g., 850 rpm) and temperature (e.g., 25°C) for a defined period, typically 1-2 hours.[20]
-
Filtration: Stack the incubation plate on top of a 96-well filter plate, which is in turn placed on a collection plate. Centrifuge the assembly to filter out any precipitated compound.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate of the collection plate. This is typically done using HPLC-UV or LC-MS by comparing the response to a standard curve prepared from the DMSO stock solution.[21]
-
Data Reporting: The result is reported as the soluble concentration in µg/mL or µM.
Rationale: The use of DMSO stock solutions mimics the conditions of many in vitro biological assays, providing a solubility value that is highly relevant for interpreting bioassay data and identifying potential issues of compound precipitation.
Metabolic Stability: Predicting In Vivo Clearance
The isoxazole ring, while generally stable, can be susceptible to metabolic cleavage.[22][23][24] Understanding the metabolic stability of an isoxazole carboxylate derivative is crucial for predicting its in vivo half-life and clearance. The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes are a standard tool for assessing metabolic liability.[25][26][27][28]
Experimental Determination of Metabolic Stability: Liver Microsomal Assay
This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s (CYPs).[25][28] This choice of system provides a reliable and cost-effective method to assess phase I metabolic stability.
Protocol 5.1: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of an isoxazole carboxylate derivative.
Materials:
-
Test compound
-
Pooled liver microsomes (human, rat, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[29]
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[29]
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile (ACN) with an internal standard (for reaction termination)
-
Incubator/water bath (37°C)
-
LC-MS/MS for quantification
Procedure:
-
Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.[25] Pre-warm this mixture to 37°C.
-
Initiation: Add the test compound (typically at a final concentration of 1 µM) to the microsomal suspension.[26] After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.[26]
-
Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing cold acetonitrile with an internal standard.[25][26] The ACN precipitates the proteins, stopping the enzymatic reaction.
-
Control Incubations: Run parallel incubations without the NADPH regenerating system to control for non-enzymatic degradation.[25][29]
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (k / [microsomal protein concentration]) * 1000.
-
Expertise-Driven Insight: The choice of a 1 µM substrate concentration is a pragmatic balance. It is generally assumed to be below the Michaelis-Menten constant (Km) for most CYP enzymes, allowing for the estimation of first-order kinetics.[26] However, for high-affinity compounds, this may not hold true, and follow-up experiments may be required.
Diagram 3: Metabolic Stability Assay Workflow
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Spectroscopic Blueprint of a Novel Isoxazole: A Technical Guide to Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate
Introduction
In the landscape of modern drug discovery and materials science, the isoxazole scaffold stands as a cornerstone of heterocyclic chemistry, prized for its versatile reactivity and diverse biological activities. The precise characterization of novel isoxazole derivatives is paramount to understanding their structure-activity relationships and ensuring their potential for therapeutic applications. This guide provides an in-depth spectroscopic analysis of a key isoxazole derivative, Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate.
Molecular Structure and Rationale for Analysis
The subject of our analysis, this compound, possesses a unique confluence of functional groups that each contribute distinct and identifiable signatures to its spectroscopic profile. A thorough analysis is essential to confirm the successful synthesis and purity of the compound, and to provide a foundational dataset for further chemical and biological investigations.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prognosis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Our predictive analysis of the ¹H and ¹³C NMR spectra is grounded in the well-documented chemical shifts of the constituent moieties: a 2-chlorophenyl ring, a substituted isoxazole core, a methyl ester, and a formyl group.
Experimental Protocol: A Validated Approach
To acquire high-resolution NMR data for compounds of this nature, the following protocol is recommended:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, and for this guide, predictions are based on CDCl₃.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ carbons.
-
2D NMR Experiments: For unambiguous assignments, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to determine proton-carbon correlations.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic, formyl, and methyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.1 | s | 1H | Aldehyde (-CHO) | The formyl proton is highly deshielded due to the anisotropic effect of the carbonyl group and its direct attachment to the electron-withdrawing isoxazole ring.[1] |
| ~7.5-7.8 | m | 4H | 2-chlorophenyl | The protons on the substituted phenyl ring will appear as a complex multiplet due to spin-spin coupling. |
| ~3.9 | s | 3H | Methyl ester (-OCH₃) | The methyl protons of the ester group are deshielded by the adjacent oxygen atom and will appear as a singlet.[2] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a carbon fingerprint of the molecule, with each unique carbon atom giving rise to a distinct signal.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~185 | Aldehyde C=O | The formyl carbon is significantly deshielded and appears at a characteristic downfield shift.[1] |
| ~165 | Isoxazole C5 | The carbon atom of the isoxazole ring bearing the formyl and carboxylate groups. |
| ~162 | Ester C=O | The carbonyl carbon of the methyl ester. |
| ~160 | Isoxazole C3 | The carbon atom of the isoxazole ring attached to the 2-chlorophenyl group. |
| ~130-135 | Aromatic C (quaternary) | The carbon atoms of the 2-chlorophenyl ring attached to the isoxazole ring and the chlorine atom. |
| ~127-132 | Aromatic CH | The protonated carbons of the 2-chlorophenyl ring. |
| ~115 | Isoxazole C4 | The carbon atom of the isoxazole ring bearing the methyl carboxylate group. |
| ~53 | Methyl ester (-OCH₃) | The carbon of the methyl group in the ester functionality.[2] |
Part 2: Infrared (IR) Spectroscopy: Vibrational Signatures
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions from the two carbonyl groups and characteristic vibrations of the aromatic and heterocyclic rings.
Experimental Protocol: Standard Methodology
A standard protocol for obtaining the IR spectrum would be:
-
Sample Preparation: The spectrum can be obtained from a solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| ~3100-3000 | Medium | C-H stretch | Aromatic C-H |
| ~2960 | Weak | C-H stretch | Methyl C-H |
| ~1730-1715 | Strong | C=O stretch | α,β-unsaturated ester[3] |
| ~1705-1685 | Strong | C=O stretch | Aromatic aldehyde[4] |
| ~1600-1450 | Medium-Strong | C=C and C=N stretch | Isoxazole and aromatic ring |
| ~1300-1000 | Strong | C-O stretch | Ester C-O bonds[3] |
| ~750 | Strong | C-Cl stretch | 2-chlorophenyl group |
The presence of two distinct, strong carbonyl absorption bands would be a key diagnostic feature in the IR spectrum, confirming the presence of both the ester and aldehyde functionalities.
Part 3: Mass Spectrometry (MS): Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can be used for structural confirmation.
Experimental Protocol: A General Approach
-
Ionization Method: Electron Ionization (EI) is a common technique that will induce fragmentation, providing structural information. Electrospray Ionization (ESI) can also be used for softer ionization to primarily observe the molecular ion.
-
Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis: The resulting mass spectrum will show the molecular ion peak (M⁺) and various fragment ions.
Predicted Fragmentation Pathway
The fragmentation of this compound under EI-MS is expected to proceed through several key pathways, initiated by the ionization of the molecule.
Caption: Predicted major fragmentation pathways in EI-MS.
Predicted Major Fragment Ions:
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula | Significance |
| 279 | [M]⁺˙ | C₁₂H₈ClNO₄ | Molecular Ion |
| 250 | [M - CHO]⁺ | C₁₁H₈ClNO₃ | Loss of the formyl group is a common fragmentation for aldehydes.[5] |
| 248 | [M - OCH₃]⁺ | C₁₁H₅ClNO₄ | Loss of the methoxy radical from the ester is a characteristic fragmentation. |
| 244 | [M - Cl]⁺ | C₁₂H₈NO₄ | Loss of the chlorine atom from the phenyl ring. |
| 139 | [C₇H₄ClO]⁺ | C₇H₄ClO | Formation of the 2-chlorobenzoyl cation is a highly probable and stable fragment. |
| 111 | [C₆H₄Cl]⁺ | C₆H₄Cl | Loss of carbon monoxide from the 2-chlorobenzoyl cation. |
The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature in the mass spectrum, with characteristic M and M+2 peaks for all chlorine-containing fragments.
Conclusion: A Unified Spectroscopic Portrait
This technical guide provides a comprehensive and predictive spectroscopic analysis of this compound. By systematically dissecting the molecule and applying fundamental spectroscopic principles, we have constructed a detailed and reliable forecast of its NMR, IR, and MS spectra. This "spectroscopic blueprint" serves as an invaluable resource for researchers in the synthesis and characterization of this and related isoxazole derivatives. The methodologies and interpretations presented herein are designed to be self-validating, providing a clear path for the empirical confirmation of the structure and purity of this novel compound.
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A Senior Application Scientist's Guide to the Crystal Structure Determination of Substituted Isoxazoles
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: From Molecule to Map — The Structural Imperative
In the landscape of medicinal chemistry and materials science, the isoxazole ring is a privileged scaffold. Its unique electronic properties and capacity for diverse intermolecular interactions have cemented its role in a plethora of applications, from blockbuster pharmaceuticals to advanced organic materials.[1][2][3][4] However, the true potential of a substituted isoxazole can only be unlocked when its three-dimensional atomic arrangement is precisely understood. The crystal structure is the ultimate arbiter of function, dictating how a molecule will interact with a biological target, how it will pack in a solid-state formulation, and what its bulk properties will be.
This guide is structured to navigate the entire workflow of crystal structure determination, from the benchtop synthesis to the final crystallographic analysis. It is written from the perspective of a seasoned scientist, emphasizing not just the procedural steps, but the critical thinking and causal reasoning behind each experimental choice. Our objective is to provide a robust framework for obtaining high-quality crystal structures of substituted isoxazoles, thereby empowering researchers to accelerate their discovery and development programs.
Part 1: The Genesis — Synthesis and Crystallization
The journey to a crystal structure begins long before the X-ray diffractometer. The first, and often most challenging, step is obtaining a single crystal of sufficient quality—typically larger than 0.1 mm, pure, and free of significant defects like cracks.[5]
Synthesis of Substituted Isoxazoles
The primary route for synthesizing the isoxazole core is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition.[6][7] This powerful reaction typically involves the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne to form the 3,5-disubstituted isoxazole ring.[6][7][8]
Rationale: The choice of precursors (the aldoxime and alkyne) directly dictates the final substitution pattern on the isoxazole ring. This is the stage where medicinal chemists can systematically vary functional groups to probe structure-activity relationships (SAR). Purity is paramount; trace impurities from the synthesis can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a poor-quality structure. Therefore, rigorous purification, typically via flash column chromatography or preparative TLC, is a non-negotiable prerequisite.[9]
The Art and Science of Crystal Growth
Growing high-quality single crystals is an empirical science that requires patience and meticulous technique. The goal is to allow molecules to self-assemble slowly and orderly into a repeating lattice. Several factors influence this process, including solvent choice, saturation level, temperature, and time.[9][10]
Core Experimental Protocol: Growing Crystals by Slow Evaporation
This is the most common and often successful method for small organic molecules.[10]
-
Solvent Selection: Choose a solvent in which your isoxazole derivative is moderately soluble.[9] High solubility often leads to rapid precipitation and small, poorly formed crystals, while very low solubility may prevent crystal formation entirely.
-
Preparation of a Near-Saturated Solution: In a clean, dust-free vial (e.g., a 4 mL scintillation vial), dissolve the purified isoxazole compound in a minimal amount of the chosen solvent. Gentle warming can be used to aid dissolution.
-
Filtration (Critical Step): Filter the solution through a clean glass pipette with a small plug of cotton or glass wool into a new, clean vial.
-
Slow Evaporation: Cover the vial with a cap, but do not seal it tightly. Puncturing the cap with a needle or using parafilm with a few pinholes allows for slow solvent evaporation over several days to weeks.[10]
-
Incubation: Place the vial in a location free from vibrations and temperature fluctuations.[9] Mechanical disturbances can disrupt the delicate process of crystal growth.
-
Patience: Do not disturb the vial. Allow time for the solvent to evaporate and for crystals to form. This can take anywhere from a few days to several weeks.[9]
Troubleshooting Crystal Growth:
-
Oiling Out: If the compound precipitates as an oil, it is likely too soluble in the chosen solvent, or the solution is supersaturated.[10] Try a solvent in which the compound is less soluble or use a binary solvent system.
-
Microcrystals: If only very small crystals form, the nucleation rate is too high. Slow down the evaporation rate (e.g., by using a vial with a smaller opening) or reduce the concentration.
-
No Crystals: If no crystals form, the compound may not be pure enough, or the solution may be undersaturated. Try concentrating the solution slightly or exploring alternative techniques like vapor diffusion or slow cooling.
| Crystal Growth Technique | Principle | Best Suited For |
| Slow Evaporation | Gradual increase in concentration as solvent evaporates. | Compounds that are stable and have moderate solubility.[10] |
| Vapor Diffusion | An anti-solvent (precipitant) slowly diffuses into the compound's solution, reducing solubility. | Small quantities of material; when slow evaporation fails.[9] |
| Slow Cooling | A saturated solution at a higher temperature is slowly cooled, causing crystallization. | Compounds with temperature-dependent solubility.[9] |
Part 2: The Experiment — Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable crystal is obtained, it is subjected to an intense beam of X-rays to generate a diffraction pattern. This pattern is a unique fingerprint of the crystal's internal structure.[5] The aim of X-ray crystallography is to obtain a three-dimensional molecular structure from a crystal.[11]
The Principle of Diffraction
A crystal is composed of a repeating three-dimensional array of molecules called a unit cell. When a monochromatic X-ray beam strikes the crystal, the electrons of the atoms scatter the X-rays. Because of the periodic arrangement of atoms in the lattice, most scattered waves interfere destructively. However, in specific directions, they interfere constructively, producing a pattern of discrete diffracted beams (reflections). The angles and intensities of these reflections contain the information needed to reconstruct the electron density within the crystal.[5][12]
Data Collection Workflow
The process of collecting diffraction data is highly automated using a modern diffractometer.
Step-by-Step Data Collection Protocol:
-
Crystal Selection & Mounting:
-
Under a microscope, select a crystal that is well-formed, clear, and appropriately sized (0.1-0.3 mm).[13]
-
Carefully pick up the crystal using a cryo-loop and a small amount of cryoprotectant oil (e.g., Paratone-N).
-
Mount the loop onto a goniometer head on the diffractometer.
-
-
Cryo-cooling:
-
Immediately flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K).
-
Rationale: Cryo-cooling serves two critical purposes. First, it significantly reduces the thermal motion of the atoms, resulting in sharper diffraction spots and a more precise structure. Second, it protects the often-sensitive organic molecules from radiation damage caused by the intense X-ray beam.
-
-
Unit Cell Determination:
-
A short series of initial X-ray images (frames) are collected as the crystal is rotated.
-
The instrument's software analyzes the positions of the first few reflections to determine the dimensions and symmetry of the unit cell.
-
-
Data Collection Strategy:
-
Based on the crystal's symmetry (Bravais lattice), the software calculates an optimal strategy to measure a complete and redundant set of diffraction data. This involves a series of runs where the crystal is rotated through different angles while X-ray frames are continuously recorded.[5]
-
-
Data Integration:
-
After collection, the raw image files are processed. The software locates each diffraction spot, measures its intensity, and subtracts the background noise.[11] This process reduces the thousands of images to a single reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l), intensity, and standard uncertainty for each reflection.[12]
-
Part 3: The Solution — From Data to Structure
The reflection file does not directly yield the structure. It contains the amplitudes of the scattered waves, but the crucial phase information is lost during the experiment. This is the "phase problem" of crystallography.[13] Solving this problem is the key to generating an electron density map and, ultimately, the molecular structure.[11][12]
The Crystallographic Workflow
The process of solving and refining a crystal structure is an iterative cycle of calculation, interpretation, and modeling, typically performed using a software suite like SHELX or Olex2.[14]
Structure Solution and Refinement
-
Structure Solution: For small molecules like substituted isoxazoles, Direct Methods are almost always used to solve the phase problem. Programs like SHELXT use statistical relationships between the intensities of strong reflections to generate initial phase estimates.[15] This allows for the calculation of an initial electron density map.
-
Model Building: The initial map should show distinct peaks of electron density corresponding to the heavier atoms (O, N, C) of the isoxazole derivative. The crystallographer then fits a molecular model to these peaks.
-
Structure Refinement: This is an iterative, non-linear least-squares process performed by programs like SHELXL.[16] The algorithm adjusts the atomic coordinates, displacement parameters (describing thermal motion), and other variables to improve the agreement between the diffraction data calculated from the model and the experimentally observed data.
-
Self-Validation: The quality of the refinement is monitored using key metrics. The R1 value is a residual factor that indicates the agreement between observed and calculated structure factor amplitudes; a value below 5% (0.05) is generally considered excellent for small molecules. The Goodness of Fit (GooF) should be close to 1.0, indicating that the model correctly describes the data.
-
Part 4: The Insight — Analysis and Interpretation
A solved crystal structure is a rich source of chemical information. The final output is typically a Crystallographic Information File (CIF), a standard text format that contains all the information about the experiment and the final refined model.[17][18]
Molecular Geometry
The primary result is the precise 3D geometry of the isoxazole molecule. This includes:
-
Bond Lengths and Angles: These can confirm the expected connectivity and reveal any strain or unusual electronic effects within the molecule.
-
Torsion Angles: These define the conformation of flexible substituent groups. For drug development, this is critical as it reveals the low-energy, solid-state conformation of the molecule, which can be compared to its predicted binding pose in a protein active site. In one reported structure, for instance, the isoxazole ring was found to be nearly orthogonal to an attached anthracene ring system, with a dihedral angle of 89.65 (5)°.[19]
Table 1: Example Crystallographic Data Summary for a Hypothetical Substituted Isoxazole
| Parameter | Value | Significance |
| Chemical Formula | C₁₀H₇N O₂Cl | Defines the elemental composition. |
| Formula Weight | 208.62 | Molecular mass. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | The specific symmetry operations within the unit cell. |
| a, b, c (Å) | 8.54, 15.67, 7.21 | Unit cell dimensions. |
| β (°) | 98.5 | Unit cell angle. |
| Volume (ų) | 955.4 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Final R1 [I>2σ(I)] | 0.035 | A low R-factor indicates a high-quality refinement. |
| wR2 (all data) | 0.089 | A weighted R-factor based on all data. |
| Goodness-of-Fit (GooF) | 1.05 | A value near 1 indicates a good model fit. |
Intermolecular Interactions and Crystal Packing
No molecule in a crystal exists in isolation. The way molecules pack together is governed by a network of non-covalent interactions, which are fundamental to understanding a material's properties, such as solubility, stability, and melting point.[20][21]
-
Hydrogen Bonds: Strong, directional interactions involving a hydrogen atom donor (e.g., O-H, N-H) and an acceptor (e.g., N, O).
-
Halogen Bonds: Similar to hydrogen bonds, where an electrophilic region on a halogen atom interacts with a nucleophile.
-
π-π Stacking: Attractive interactions between aromatic rings, like the isoxazole ring itself or substituted phenyl groups.
-
van der Waals Forces: Weaker, non-directional attractive forces.
Tools like Mercury or CrystalExplorer can be used to visualize and quantify these interactions.[14] Hirshfeld surface analysis is a powerful technique for mapping and quantifying the different types of intermolecular contacts a molecule makes in the crystal.[20][22]
By understanding these interactions, scientists can engage in crystal engineering—the rational design of crystals with desired properties. For drug development professionals, this knowledge is vital for identifying stable polymorphs and designing formulations with optimal bioavailability.
Conclusion
The determination of a substituted isoxazole's crystal structure is a multi-step process that bridges synthetic chemistry, physics, and computational analysis. Each step, from purification to refinement, is a self-validating system where meticulous execution directly impacts the quality of the final result. The resulting three-dimensional model is not merely a picture; it is a detailed blueprint that provides profound insights into molecular conformation, intermolecular forces, and solid-state behavior. For researchers in drug discovery and materials science, mastering this technique is essential for making informed, structure-driven decisions that accelerate innovation.
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A Technical Guide to the Potential Biological Activities of 3-(2-chlorophenyl)-5-formylisoxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry, integral to a multitude of pharmacologically active agents.[1][2][3] Its unique electronic properties and capacity for diverse molecular interactions have led to its incorporation into drugs with antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This guide explores the potential biological activities of 3-(2-chlorophenyl)-5-formylisoxazole, a specific derivative for which direct pharmacological data is not extensively published. By examining the established biological roles of structurally related isoxazoles, we will extrapolate potential mechanisms of action and provide a comprehensive framework for its synthesis, in silico analysis, and in vitro/in vivo biological evaluation. This document serves as a technical roadmap for researchers aiming to investigate this promising compound.
The Isoxazole Scaffold: A Foundation for Diverse Bioactivity
Isoxazoles are aromatic heterocycles containing adjacent nitrogen and oxygen atoms, a configuration that imparts a unique set of physicochemical properties. This structure is found in numerous FDA-approved drugs and clinical candidates, demonstrating its versatility and acceptance as a pharmacophore.[2] The isoxazole ring can act as a bioisostere for other functional groups, participate in hydrogen bonding, and engage in various non-covalent interactions with biological targets, making it a highly adaptable building block in drug design. Derivatives have been developed to target a wide array of biological pathways, from enzyme inhibition to receptor modulation.[3][5]
The subject of this guide, 3-(2-chlorophenyl)-5-formylisoxazole, possesses two key features that suggest significant therapeutic potential:
-
The 3-(2-chlorophenyl) group: The presence of a halogen, specifically chlorine, on the phenyl ring can enhance membrane permeability and introduce specific electronic effects that may improve binding affinity to target proteins.[2][6]
-
The 5-formyl group (-CHO): The aldehyde at the 5-position is a reactive electrophile. It can readily form Schiff bases with primary amino groups (e.g., lysine residues in proteins) or participate in other covalent or non-covalent interactions, potentially leading to potent and specific inhibition of biological targets.
While the synthesis of this exact molecule is not detailed in readily available literature, closely related structures like 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride are well-documented, indicating that synthetic routes are established and feasible.[7][8]
Potential Therapeutic Applications and Investigational Workflows
Based on extensive literature on analogous isoxazole compounds, we can hypothesize several key biological activities for 3-(2-chlorophenyl)-5-formylisoxazole.[1][3][9]
Anticancer Activity
Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms such as the induction of apoptosis, inhibition of key signaling enzymes like kinases, and disruption of tubulin polymerization.[5][10][11] The introduction of the isoxazole moiety into other molecules has been shown to induce apoptosis in various cancer cell lines.[5]
Hypothesized Mechanism: The 3-(2-chlorophenyl)-5-formylisoxazole compound could exert cytotoxic effects by targeting key proteins involved in cell cycle regulation or survival pathways. The formyl group could covalently bind to nucleophilic residues in the active sites of enzymes crucial for cancer cell proliferation, such as kinases or topoisomerases.[5]
Experimental Workflow: In Vitro Cytotoxicity Assessment
The initial screening for anticancer activity is typically performed using a cell viability assay, such as the MTT or MTS assay, across a panel of cancer cell lines.[12][13]
Caption: Workflow for determining anticancer activity using the MTT assay.
Detailed Protocol: MTT Cell Viability Assay [12][14]
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10][15]
-
Compound Preparation: Prepare a stock solution of 3-(2-chlorophenyl)-5-formylisoxazole in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Replace the cell culture medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration at which 50% of cell growth is inhibited).
Illustrative Data Presentation
| Cell Line | Compound | IC50 (µM) |
| MCF-7 (Breast) | 3-(2-chlorophenyl)-5-formylisoxazole | 12.5 |
| HCT116 (Colon) | 3-(2-chlorophenyl)-5-formylisoxazole | 8.9 |
| A549 (Lung) | 3-(2-chlorophenyl)-5-formylisoxazole | 21.3 |
| Doxorubicin | (Positive Control) | 0.5 |
Antimicrobial Activity
The isoxazole scaffold is present in several antibacterial and antifungal agents.[1][2][4] These compounds often act by inhibiting essential microbial enzymes or disrupting cell wall synthesis.[2] For example, some isoxazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[16]
Hypothesized Mechanism: The compound could inhibit bacterial growth by targeting enzymes unique to prokaryotes, such as those involved in cell wall biosynthesis or folic acid metabolism. The electrophilic formyl group could be key to forming a covalent bond with an active site residue of a target enzyme, leading to irreversible inhibition.
Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and quantitative technique to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[17]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Protocol: Broth Microdilution Assay [16]
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 3-(2-chlorophenyl)-5-formylisoxazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Controls: Include a positive control (wells with bacteria and broth, no compound) and a negative control (wells with broth only). A standard antibiotic like Ciprofloxacin can be used as a reference.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Illustrative Data Presentation
| Microorganism | Compound | MIC (µg/mL) |
| S. aureus (Gram +) | 3-(2-chlorophenyl)-5-formylisoxazole | 16 |
| E. coli (Gram -) | 3-(2-chlorophenyl)-5-formylisoxazole | 32 |
| C. albicans (Fungus) | 3-(2-chlorophenyl)-5-formylisoxazole | 64 |
| Ciprofloxacin | (Positive Control) | 1 |
Anti-inflammatory Activity
Many isoxazole derivatives are known to possess potent anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[9][18][19] Valdecoxib, a selective COX-2 inhibitor, is a well-known example featuring an isoxazole core.[2]
Hypothesized Mechanism: The compound may act as a selective or non-selective inhibitor of COX-1 and/or COX-2, thereby blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.[20][21] Molecular docking studies on similar isoxazole derivatives have shown that the isoxazole ring can fit into the active site of COX enzymes.[20]
Experimental Workflow: In Vivo and In Vitro Assessment
A dual approach is often used: an in vivo model to assess overall efficacy and an in vitro assay to determine the specific molecular target.[22][23][24]
Caption: Dual workflow for evaluating anti-inflammatory potential.
Detailed Protocol: Carrageenan-Induced Rat Paw Edema (In Vivo) [21][25]
-
Animal Grouping: Use Wistar albino rats, divided into groups: a control group, a standard drug group (e.g., Diclofenac Sodium), and test groups receiving different doses of 3-(2-chlorophenyl)-5-formylisoxazole.
-
Drug Administration: Administer the test compound and standard drug orally 1 hour before the carrageenan injection. The control group receives the vehicle.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the injection and at 1, 2, 3, and 4 hours after.
-
Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Illustrative Data Presentation
| Treatment Group (10 mg/kg) | % Edema Inhibition at 3h |
| Vehicle Control | 0% |
| 3-(2-chlorophenyl)-5-formylisoxazole | 55.4% |
| Diclofenac Sodium (Standard) | 68.2% |
The Role of In Silico Studies: Prediction and Prioritization
Before embarking on synthesis and wet-lab experiments, computational methods can provide valuable insights and help prioritize candidates. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools in this regard.[16][26][27]
-
Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a specific protein target (e.g., the active site of a bacterial enzyme or a human kinase). It can help elucidate the binding mode and estimate the binding affinity, providing a rationale for the observed biological activity.[20][26]
-
QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[27][28] If a QSAR model for a particular activity (e.g., anti-inflammatory) exists for isoxazoles, it can be used to predict the activity of the novel 3-(2-chlorophenyl)-5-formylisoxazole.
Conclusion and Future Directions
While direct experimental data for 3-(2-chlorophenyl)-5-formylisoxazole is limited, the extensive body of research on the isoxazole scaffold provides a strong foundation for predicting its biological potential. The presence of the 2-chlorophenyl and 5-formyl moieties suggests that this compound is a promising candidate for investigation as an anticancer, antimicrobial, and/or anti-inflammatory agent.
The path forward for researchers is clear:
-
Synthesis: Develop a robust synthetic route to produce the compound in sufficient purity and quantity.
-
In Silico Analysis: Perform molecular docking studies against a panel of relevant biological targets to prioritize which biological assays to conduct first.
-
In Vitro Screening: Execute the detailed protocols for cytotoxicity, antimicrobial, and anti-inflammatory assays to establish a biological activity profile.
-
Mechanism of Action Studies: For any confirmed activities, conduct further experiments to elucidate the precise molecular mechanism.
-
Lead Optimization: Should the compound show promising activity, initiate structure-activity relationship (SAR) studies by synthesizing and testing analogues to improve potency, selectivity, and pharmacokinetic properties.
This technical guide provides the theoretical basis and practical framework to unlock the therapeutic potential of 3-(2-chlorophenyl)-5-formylisoxazole compounds, guiding them from a chemical structure to a potential lead candidate in drug discovery.
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In silico docking studies of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate
Whitepaper: A Senior Scientist's Guide to In Silico Docking
Case Study: Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2][3] Molecular docking, a cornerstone of in silico structure-based drug design, provides critical insights into the binding mechanisms of small molecules with macromolecular targets, thereby guiding synthetic efforts and reducing the time and cost associated with preclinical research.[1][2]
This technical guide offers a comprehensive, field-proven methodology for conducting molecular docking studies, framed through the lens of a case study on a novel compound, This compound . The isoxazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs and known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5][6][7][8] This makes its derivatives prime candidates for computational exploration.
Authored from the perspective of a Senior Application Scientist, this whitepaper eschews a rigid template. Instead, it provides a logical, causality-driven narrative that not only details the "how" but, more importantly, explains the "why" behind each critical step. The protocol is designed to be self-validating, ensuring scientific rigor and reproducibility. We will cover ligand and protein preparation, the rationale for target selection, executing the docking simulation with the widely-used AutoDock Vina, and culminate in a thorough analysis and validation of the results.
Chapter 1: Theoretical Foundations & Strategic Planning
The Power of the Isoxazole Scaffold
The isoxazole ring is a five-membered aromatic heterocycle that serves as a versatile scaffold in medicinal chemistry.[4][7] Its unique electronic and structural properties allow it to engage in various non-covalent interactions, including hydrogen bonds (with N and O atoms as acceptors) and pi-pi stacking.[9] This versatility is evidenced by its presence in a diverse array of pharmaceuticals, such as the anti-inflammatory drug Valdecoxib (a COX-2 inhibitor) and the antibiotic Cloxacillin.[6][9][10] The subject of our study, this compound, combines this potent core with substituents that further modulate its steric and electronic profile, making it a compelling candidate for drug discovery.
Principles of Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. The process relies on two key components: a search algorithm and a scoring function .[1][2]
-
Search Algorithm: Explores the vast conformational space of the ligand and the rotational degrees of freedom within the defined binding site to generate a multitude of possible binding poses.
-
Scoring Function: Estimates the binding affinity for each generated pose. The result is typically expressed as a negative value in kcal/mol, where a more negative score indicates a more favorable, higher-affinity interaction.[11]
This computational "lock-and-key" experiment allows us to rank potential drug candidates and generate hypotheses about their mechanism of action before committing to costly and time-consuming laboratory synthesis and testing.[1]
Strategic Target Selection: Cyclooxygenase-2 (COX-2)
Given that isoxazole derivatives are known to act as potent anti-inflammatory agents, a logical and well-documented target for our case study is Cyclooxygenase-2 (COX-2) .[4][5] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 is a validated therapeutic strategy.
For this guide, we will use the high-resolution crystal structure of human COX-2 in complex with the selective inhibitor Celecoxib, available from the Protein Data Bank (PDB).
-
PDB ID: 5KIR
Using a structure that is already bound to a known inhibitor is strategically advantageous. It provides a well-defined active site and, crucially, allows us to validate our docking protocol by first removing and then re-docking the co-crystallized ligand.
Chapter 2: The Docking Workflow: A Self-Validating Protocol
This chapter details the end-to-end experimental protocol. Each step is designed to ensure accuracy and build confidence in the final results.
Diagram: The In Silico Docking Workflow
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Solubility and Stability Testing of Novel Isoxazole Compounds: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Foreword: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility have led to its incorporation into a wide range of therapeutic agents, from anti-inflammatory drugs to anticancer and antimicrobial agents.[3][4][5] However, the very features that make the isoxazole moiety attractive can also present significant challenges in drug development, particularly concerning solubility and stability.[6][7] Poor aqueous solubility can hinder absorption and lead to unreliable data in biological assays, while inherent instability can compromise shelf-life, safety, and efficacy.[8]
This guide provides a comprehensive framework for the systematic evaluation of solubility and stability of novel isoxazole-containing compounds. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, offering a self-validating system for generating robust and reliable data. This document is designed for researchers, scientists, and drug development professionals seeking to de-risk their isoxazole-based discovery programs and select candidates with the highest probability of success.
Part 1: A Phased Approach to Solubility Assessment
Aqueous solubility is a critical determinant of a compound's behavior, influencing everything from in vitro assay performance to in vivo bioavailability.[8] For isoxazole derivatives, the interplay between the polar heterocycle and appended lipophilic substituents dictates the overall solubility profile.[9] A phased approach, deploying different assays at specific stages of the discovery pipeline, is essential for efficient resource allocation.
The Duality of Solubility: Kinetic vs. Thermodynamic
Understanding the distinction between kinetic and thermodynamic solubility is fundamental to making informed decisions in drug discovery.[10][11]
-
Kinetic Solubility measures the concentration of a compound at the moment of precipitation from a supersaturated solution, typically generated by adding a DMSO stock solution to an aqueous buffer.[8][12] This high-throughput assessment mimics the conditions of many in vitro biological assays and is ideal for the rapid screening of large compound libraries in the early discovery phase.[12] However, it often overestimates the true solubility as it may reflect the solubility of an amorphous, higher-energy solid state.[11][13]
-
Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a specific solvent system.[8][10] Determined by incubating an excess of the solid compound over a longer period (e.g., 24 hours), this "shake-flask" method is lower-throughput but provides the gold-standard value necessary for lead optimization, formulation development, and predicting oral absorption.[12][13]
| Feature | Kinetic Solubility | Thermodynamic Solubility |
| Principle | Measures concentration at the point of precipitation from a supersaturated state. | Measures concentration at equilibrium between solid and dissolved states. |
| Starting Material | Compound stock in organic solvent (e.g., DMSO).[12] | Solid (crystalline) compound.[12] |
| Incubation Time | Short (< 2 hours). | Long (18-24 hours or until equilibrium).[12] |
| Throughput | High. | Low to Medium. |
| Discovery Stage | Hit Identification, Hit-to-Lead.[10] | Lead Optimization, Preclinical Development.[10] |
| Primary Utility | Flagging issues for in vitro assays. | Guiding formulation, predicting bioavailability.[8] |
Experimental Protocol: High-Throughput Kinetic Solubility
This protocol describes a common nephelometric (light-scattering) method for assessing kinetic solubility, suitable for early-stage discovery.
Objective: To rapidly estimate the aqueous solubility of novel isoxazole compounds to identify potential liabilities for in vitro screening.
Methodology:
-
Preparation:
-
Prepare a 10 mM stock solution of each isoxazole test compound in 100% DMSO.
-
Prepare the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
-
Assay Execution (in a 96-well plate):
-
Dispense 198 µL of the aqueous buffer into each well.
-
Add 2 µL of the 10 mM DMSO stock solution to the buffer, resulting in a final nominal concentration of 100 µM with 1% DMSO. Mix vigorously.
-
Incubate the plate at room temperature for 1.5 hours with gentle shaking.
-
-
Detection:
-
Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
The concentration at which a significant increase in turbidity is observed relative to controls (buffer + 1% DMSO) is reported as the kinetic solubility. This can be run at multiple concentrations to generate a more precise value.
-
Experimental Protocol: Thermodynamic "Shake-Flask" Solubility
This protocol is the definitive method for determining the true solubility of a lead candidate.
Objective: To accurately determine the equilibrium solubility of an optimized isoxazole compound in a physiologically relevant buffer.
Methodology:
-
Preparation:
-
Weigh approximately 1-2 mg of the solid, crystalline test compound into a glass vial.[13]
-
Add a precise volume of the desired aqueous buffer (e.g., pH 7.4 PBS) to achieve a concentration well above the expected solubility limit.
-
-
Equilibration:
-
Seal the vials and place them in a shaker or rotator incubator set to a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[12]
-
-
Sample Processing:
-
After incubation, visually confirm that excess solid material remains.
-
Filter the suspension using a low-binding 0.45 µm filter (e.g., PTFE) to remove all undissolved solids.
-
-
Quantification:
-
Analyze the clear filtrate using a validated, stability-indicating HPLC-UV or LC-MS/MS method to determine the compound concentration.
-
A standard calibration curve must be prepared using the same compound and analytical method.[13]
-
-
Data Analysis:
-
The measured concentration in the filtrate is the thermodynamic solubility, typically reported in µg/mL or µM.
-
Part 2: A Multi-faceted Strategy for Stability Assessment
The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[14][15] For isoxazoles, the N-O bond can be susceptible to cleavage under certain conditions, making a thorough stability assessment crucial.[16] This assessment is guided by the International Council for Harmonisation (ICH) guidelines.[17][18]
Chemical Stability: Forced Degradation Studies
Forced degradation, or stress testing, is a critical exercise to understand the intrinsic stability of a molecule.[19][20] Its purpose is to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods that can resolve the parent compound from all significant degradants.[21][22]
Caption: Integrated workflow for solubility and stability assessment.
This integrated approach ensures that potential liabilities are identified and addressed early, preventing the costly failure of promising candidates in later stages of development. By systematically applying the principles and protocols outlined in this guide, research teams can build a robust data package that supports the advancement of high-quality, stable, and soluble isoxazole-based drug candidates.
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Unveiling the Mechanistic Versatility of Isoxazole-Based Molecules in Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have led to its incorporation into a wide array of FDA-approved drugs and clinical candidates.[2][3] This guide provides an in-depth exploration of the primary mechanisms of action through which isoxazole-based molecules exert their pharmacological effects. Moving beyond a simple catalog of activities, we delve into the causality behind experimental designs, present validated protocols for mechanistic investigation, and visualize key pathways to offer a comprehensive resource for drug development professionals. The narrative emphasizes the versatility of the isoxazole core, from precise enzyme inhibition and receptor modulation to the disruption of complex cellular signaling cascades.
The Isoxazole Scaffold: A Foundation for Pharmacological Diversity
The isoxazole moiety is more than a mere structural component; its inherent physicochemical characteristics are fundamental to its biological activity.[4][5] The arrangement of its heteroatoms creates a distinct dipole moment and hydrogen bonding capability, allowing isoxazole-containing compounds to function as bioisosteres for other functional groups, thereby influencing pharmacokinetic and pharmacodynamic properties. This structural versatility has enabled the development of isoxazole derivatives with a broad spectrum of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.[6][7][8]
The weak nitrogen-oxygen bond is a key feature, providing a potential site for ring cleavage under specific metabolic conditions, which can be strategically utilized in prodrug design.[9] Conversely, the stability of the aromatic ring system allows for extensive functionalization, enabling chemists to fine-tune the molecule's properties to achieve high-affinity binding to a multitude of biological targets.[10]
Mechanism I: Targeted Enzyme Inhibition
A predominant mechanism for isoxazole-based drugs is the direct inhibition of enzymes critical to disease pathology. The scaffold's ability to be precisely decorated with various substituents allows it to fit into active sites and allosteric pockets with high specificity.
Cyclooxygenase (COX) Inhibition
The inhibition of COX enzymes, which are central to prostaglandin synthesis in inflammatory pathways, is a hallmark of several isoxazole-based non-steroidal anti-inflammatory drugs (NSAIDs).[11]
-
Causality of Action : Isoxazole derivatives like Valdecoxib and Mofezolac are designed to selectively target the COX-2 isoform, which is upregulated during inflammation.[4][12] The selectivity arises from the ability of the isoxazole scaffold and its substituents to interact with the larger, more accommodating active site of COX-2 compared to the constitutively expressed COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[11] The molecular design often positions the isoxazole ring to interact with key residues, such as Ser530 in the active site, to block substrate access.[12]
-
Illustrative Data: COX Inhibition
| Compound | Target | IC₅₀ Value | Selectivity Index (COX-1/COX-2) | Reference |
| Mofezolac | COX-1 | 0.0079 µM | >6300 (favoring COX-1) | [12] |
| Compound A13 | COX-1 | 64 nM | 4.63 (favoring COX-2) | [11] |
| Compound A13 | COX-2 | 13 nM | 4.63 (favoring COX-2) | [11] |
| Compound 17 | COX-2 | <1 µM (sub-micromolar) | Selective for COX-2 | [13] |
-
Experimental Protocol: In Vitro COX Inhibitor Screening Assay
This protocol provides a reliable colorimetric method to determine the potency and selectivity of isoxazole compounds against COX-1 and COX-2.
-
Preparation of Reagents :
-
Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.
-
Prepare a solution of arachidonic acid (substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
-
Compound Preparation :
-
Dissolve test isoxazole compounds in DMSO to create stock solutions.
-
Perform serial dilutions to generate a range of concentrations for IC₅₀ determination.
-
-
Assay Procedure :
-
In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (COX-1 or COX-2).
-
Add 10 µL of the diluted test compound or DMSO (vehicle control).
-
Incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement :
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Immediately measure the absorbance at 590 nm over a 5-minute period using a plate reader. The rate of color development is proportional to COX activity.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Calculate the Selectivity Index by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.
-
-
-
Workflow Visualization
Caption: Workflow for COX Inhibition Assay.
Carbonic Anhydrase (CA) Inhibition
Certain isoxazole derivatives have shown significant inhibitory activity against carbonic anhydrases, enzymes involved in pH regulation and linked to conditions like glaucoma and cancer.[14][15]
-
Causality of Action : The mechanism involves the isoxazole derivative binding to the zinc ion within the enzyme's active site, displacing a water molecule essential for the catalytic hydration of CO₂. The specific substitutions on the isoxazole ring dictate the binding affinity and isoform selectivity.[15]
-
Illustrative Data: Carbonic Anhydrase Inhibition
| Compound | IC₅₀ vs. CA (µM) | % Inhibition | Reference |
| AC2 | 112.3 ± 1.6 | 79.5 | [15] |
| AC3 | 228.4 ± 2.3 | 68.7 | [15] |
| Acetazolamide (Standard) | 18.6 ± 0.5 | 87.0 | [15] |
Mechanism II: Receptor Modulation
Isoxazole-based molecules can act as potent and selective modulators of cell surface and intracellular receptors, functioning as antagonists or allosteric modulators.
Toll-Like Receptor 8 (TLR8) Antagonism
Dysregulated TLR8 signaling is implicated in autoimmune diseases.[16] Isoxazole-based compounds have been identified as novel, selective TLR8 antagonists.[17]
-
Causality of Action : These compounds act as competitive antagonists, binding to the ligand pocket within the TLR8 dimerization interface.[16] This binding event physically obstructs the binding of endogenous RNA ligands, thereby preventing receptor dimerization and blocking the downstream activation of MyD88-dependent signaling pathways that lead to the production of inflammatory cytokines via NF-κB and IRF activation.[16][17] The development of these antagonists was guided by in silico modeling to optimize their fit within the binding cavity.[17]
-
Signaling Pathway Visualization
Caption: TLR8 Antagonism by Isoxazole Molecule.
AMPA Receptor Positive Allosteric Modulation
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical for fast excitatory neurotransmission and synaptic plasticity.[18] Isoxazole derivatives have been developed as both negative and positive allosteric modulators (PAMs) of AMPA receptors, with potential applications in treating cognitive and pain disorders.[19][20]
-
Causality of Action : AMPA receptor PAMs do not activate the receptor directly but bind to an allosteric site, often at the dimer interface of the ligand-binding domain.[18][21] This binding stabilizes the open state of the ion channel, slowing receptor deactivation and desensitization. The result is an enhanced and prolonged response to the endogenous ligand glutamate, which strengthens synaptic transmission and facilitates long-term potentiation.[18]
-
Experimental Protocol: Patch-Clamp Electrophysiology on Primary Neurons
This protocol is the gold standard for assessing the functional effects of modulators on ion channels like the AMPA receptor.
-
Cell Preparation :
-
Culture primary hippocampal or cortical neurons on glass coverslips.
-
Use neurons after 7-14 days in vitro for mature receptor expression.
-
-
Recording Setup :
-
Transfer a coverslip to a recording chamber on an inverted microscope stage.
-
Continuously perfuse the chamber with an external solution (e.g., artificial cerebrospinal fluid).
-
Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an internal solution.
-
-
Whole-Cell Recording :
-
Establish a gigaohm seal between the micropipette and a neuron.
-
Rupture the cell membrane to achieve whole-cell configuration, clamping the voltage at -60 mV.
-
-
Compound Application :
-
Apply a brief pulse of an AMPA receptor agonist (e.g., glutamate or kainate) to elicit an inward current.
-
After establishing a stable baseline response, co-apply the agonist with the test isoxazole compound through the perfusion system.
-
-
Data Acquisition and Analysis :
-
Record the agonist-induced currents in the absence and presence of the isoxazole modulator.
-
Measure the peak amplitude and decay kinetics of the currents.
-
A PAM will increase the peak amplitude and/or slow the decay of the current. A negative modulator will decrease it. Quantify the potentiation as a percentage increase over the baseline response.
-
-
Mechanism III: Disruption of Cancer-Related Cellular Processes
Isoxazole derivatives exhibit significant anticancer activity through diverse mechanisms that interfere with tumor cell proliferation, survival, and metastasis.[22][23]
Induction of Apoptosis
Many isoxazole-containing compounds can trigger programmed cell death, or apoptosis, in cancer cells.[24][25]
-
Causality of Action : The specific pathways vary, but a common mechanism involves the modulation of key signaling proteins. For example, some derivatives can activate the Akt/GSK3β/β-catenin signaling pathway, while others may induce apoptosis by inhibiting crucial survival proteins or activating pro-apoptotic factors, ultimately leading to the activation of caspases and cell death.[22][26]
Inhibition of Tubulin Polymerization
The microtubule network is essential for cell division, making it a prime target for anticancer drugs. Some isoxazole compounds function by disrupting microtubule dynamics.
-
Causality of Action : These molecules bind to tubulin, the protein subunit of microtubules, often at the taxane-binding site.[27] This interaction can inhibit the polymerization of tubulin into microtubules or abnormally stabilize existing microtubules. Either action disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[22]
Conclusion
The isoxazole scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. Its inherent properties facilitate high-affinity interactions with a remarkable diversity of biological targets, leading to a wide range of pharmacological activities. The mechanisms detailed in this guide—from specific enzyme inhibition (COX, carbonic anhydrase) and receptor modulation (TLR8, AMPA) to the disruption of fundamental cellular processes like apoptosis and mitosis—highlight the scaffold's versatility. For researchers and drug development professionals, a deep understanding of these mechanisms, coupled with robust experimental validation, is paramount for rationally designing the next generation of isoxazole-based therapeutics with enhanced potency, selectivity, and safety profiles.
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Literature review of 3-aryl-5-formylisoxazole-4-carboxylate synthesis
An In-depth Technical Guide to the Synthesis of 3-Aryl-5-formylisoxazole-4-carboxylates
This guide provides a comprehensive review of the synthetic methodologies for preparing 3-aryl-5-formylisoxazole-4-carboxylates, a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and drug development. These scaffolds serve as versatile intermediates for the synthesis of more complex molecular architectures. We will explore the primary synthetic routes, delve into the mechanistic underpinnings of key transformations, and provide detailed experimental protocols grounded in established literature.
Strategic Overview: A Retrosynthetic Approach
The synthesis of the target scaffold, specifically the ethyl ester derivative, is most logically approached by disconnecting the formyl group at the 5-position. This reveals a more fundamental precursor: ethyl 3-aryl-isoxazole-4-carboxylate. The introduction of the formyl group can be reliably achieved via an electrophilic formylation, for which the Vilsmeier-Haack reaction is exceptionally well-suited.[1][2]
The construction of the core isoxazole ring itself can be accomplished through several robust methods, with the most prevalent being the cyclization of a functionalized acyclic precursor. This leads to a two-stage synthetic strategy, which forms the structure of this guide.
Caption: Synthesis of the enaminone intermediate.
Cyclization with Hydroxylamine
With the enaminone in hand, the isoxazole ring is formed in a straightforward condensation-cyclization reaction with hydroxylamine hydrochloride. The reaction proceeds by initial nucleophilic attack of the hydroxylamine at the ketone carbonyl, followed by intramolecular attack of the hydroxylamino group onto the enamine carbon, with subsequent elimination of dimethylamine and water to yield the aromatic isoxazole ring.
Experimental Protocol: Synthesis of Ethyl 3-phenyl-4-isoxazolecarboxylate
-
Part A: Ethyl 2-benzoyl-3-(dimethylamino)acrylate Synthesis.
-
To a solution of ethyl benzoylacetate (1.0 equiv) in toluene (approx. 0.5 M), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 equiv).
-
Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude oil or solid, ethyl 2-benzoyl-3-(dimethylamino)acrylate, is often of sufficient purity to be used directly in the next step. If necessary, it can be purified by crystallization from a solvent such as ethanol or hexane. [3]
-
-
Part B: Cyclization to form Ethyl 3-phenyl-4-isoxazolecarboxylate.
-
Dissolve the crude ethyl 2-benzoyl-3-(dimethylamino)acrylate (1.0 equiv) in glacial acetic acid (approx. 0.4 M).
-
Add hydroxylamine hydrochloride (1.2 equiv) to the solution.
-
Heat the reaction mixture to reflux (approx. 120 °C) for 2-3 hours.
-
After cooling, pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford pure ethyl 3-phenyl-4-isoxazolecarboxylate.
-
Part II: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful and reliable method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings. [4]The reaction utilizes the Vilsmeier reagent, a chloroiminium salt, which is a relatively mild electrophile. [5]
Mechanism: Formation and Reaction of the Vilsmeier Reagent
The Vilsmeier reagent is generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃). [6]The lone pair on the carbonyl oxygen of DMF attacks the electrophilic phosphorus atom, leading to the formation of the electrophilic chloroiminium ion, which is the active formylating agent. [7] The isoxazole ring of the ethyl 3-aryl-4-isoxazolecarboxylate substrate then acts as a nucleophile, attacking the Vilsmeier reagent. The only available position for this electrophilic substitution is the C5 position, ensuring high regioselectivity. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product. [1]
Caption: Vilsmeier-Haack formylation pathway.
Experimental Protocol: Vilsmeier-Haack Formylation
-
In a three-necked flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF) (used as both solvent and reagent, typically a large excess) to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) (approx. 1.5 - 2.0 equiv) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. An exothermic reaction will occur, forming the Vilsmeier reagent. 3. After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Add a solution of ethyl 3-aryl-4-isoxazolecarboxylate (1.0 equiv) in a minimal amount of DMF to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is ~7. [6]8. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid or oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 3-aryl-5-formylisoxazole-4-carboxylate.
Data Summary
The following table summarizes typical reaction parameters and outcomes for the key steps in the synthesis of ethyl 3-phenyl-5-formylisoxazole-4-carboxylate. Yields are representative and can vary based on the specific aryl substituent and optimization of conditions.
| Step | Key Reagents | Solvent | Temperature | Typical Yield | Reference(s) |
| Enaminone Formation | Ethyl benzoylacetate, DMFDMA | Toluene | Reflux | >90% | [3] |
| Isoxazole Cyclization | Enaminone, Hydroxylamine HCl | Acetic Acid | Reflux | 70-85% | [8] |
| Vilsmeier-Haack Formylation | Isoxazole Precursor, POCl₃, DMF | DMF | 60-70 °C | 75-90% | [6] |
Conclusion
The synthesis of 3-aryl-5-formylisoxazole-4-carboxylates is efficiently achieved through a robust and sequential two-part strategy. The initial construction of the 3-aryl-isoxazole-4-carboxylate core via the cyclization of an ethyl 2-aroyl-3-(dimethylamino)acrylate intermediate with hydroxylamine provides excellent regiochemical control. The subsequent introduction of the C5-formyl group is reliably accomplished using the Vilsmeier-Haack reaction. This synthetic pathway utilizes readily available reagents and well-understood reaction mechanisms, making it a dependable method for accessing this valuable heterocyclic scaffold for further elaboration in drug discovery and development programs.
References
-
Sun, J., et al. (2007). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC - NIH. Available at: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]
-
Dankwardt, J. W. (2018). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank. Available at: [Link]
-
Ang, K. L., et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Organic Letters. Available at: [Link]
-
Duncia, J. V., et al. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. Vilsmeier reagent. Wikipedia. Available at: [Link]
-
Li, P., et al. (2020). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Taylor & Francis Online. Available at: [Link]
-
Organic Chemistry. (2021). Vilsmeier-Haack Reaction. YouTube. Available at: [Link]
-
Herrera, A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
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Jäger, V., et al. A general synthesis of 4-isoxazolecarboxylic esters: ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses. Available at: [Link]
-
Wikipedia. 1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]
-
PubChem. Ethyl 2-(3-bromobenzoyl)-3-(dimethylamino)acrylate. PubChem. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Deshmukh, M. B., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research. Available at: [Link]
- CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. Google Patents.
- US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthetic strategy is a robust two-step process commencing with the construction of the isoxazole core via a 1,3-dipolar cycloaddition, followed by the introduction of a formyl group at the C5 position using the Vilsmeier-Haack reaction. This protocol is designed for researchers, scientists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, and critical safety information.
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The unique electronic and structural features of the isoxazole ring system allow for a range of non-covalent interactions, making it a valuable scaffold in medicinal chemistry. The target molecule, this compound, incorporates several key pharmacophoric elements: a substituted aryl group, an ester, and a reactive aldehyde functionality, rendering it a versatile intermediate for the synthesis of more complex bioactive molecules.
This guide delineates a reliable synthetic pathway, emphasizing not only the procedural "how" but also the mechanistic "why." By understanding the underlying principles of each transformation, researchers can better troubleshoot and adapt the protocol to their specific needs.
Overall Synthetic Scheme
The synthesis is achieved in two sequential steps:
-
Step 1: 1,3-Dipolar Cycloaddition. Formation of the isoxazole ring by reacting in situ generated 2-chlorobenzonitrile oxide with methyl propiolate.
-
Step 2: Vilsmeier-Haack Formylation. Introduction of the aldehyde group at the 5-position of the isoxazole ring.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of Methyl 3-(2-chlorophenyl)isoxazole-4-carboxylate
This initial step constructs the core isoxazole heterocycle through a [3+2] cycloaddition reaction. The key components are a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). The nitrile oxide is generated in situ from 2-chlorobenzaldehyde oxime to circumvent its inherent instability.
Reaction Scheme
Caption: Synthesis of the isoxazole intermediate.
Materials and Equipment
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) |
| 2-Chlorobenzaldehyde Oxime | 3717-28-0 | 155.58 |
| Methyl Propiolate | 922-67-8 | 84.07 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |
| Sodium Hypochlorite (Bleach, ~5% aq.) | 7681-52-9 | 74.44 |
| Sodium Bicarbonate (sat. aq. soln.) | 144-55-8 | 84.01 |
| Brine (sat. aq. NaCl soln.) | 7647-14-5 | 58.44 |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, separatory funnel, rotary evaporator, standard laboratory glassware.
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chlorobenzaldehyde oxime (5.0 g, 32.1 mmol). Dissolve the oxime in 100 mL of dichloromethane (DCM).
-
Addition of Dipolarophile: To the stirred solution, add methyl propiolate (3.24 g, 38.5 mmol, 1.2 eq.).
-
Generation of Nitrile Oxide: Cool the reaction mixture to 0 °C in an ice bath. Slowly add aqueous sodium hypochlorite solution (~5%, 50 mL) dropwise via a dropping funnel over a period of 30 minutes. Maintain vigorous stirring to ensure efficient mixing of the biphasic system. The in situ generation of the nitrile oxide is a critical step; slow addition is key to control the exothermic reaction and prevent dimerization of the nitrile oxide.[1]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Methyl 3-(2-chlorophenyl)isoxazole-4-carboxylate as a solid.
Causality and Mechanistic Insights
The formation of the isoxazole ring proceeds via a 1,3-dipolar cycloaddition, a powerful and atom-economical reaction for constructing five-membered heterocycles.[2][3]
-
Nitrile Oxide Formation: The reaction is initiated by the oxidation of the 2-chlorobenzaldehyde oxime with sodium hypochlorite. This process generates the highly reactive 2-chlorobenzonitrile oxide intermediate.
-
[3+2] Cycloaddition: The generated nitrile oxide then undergoes a concerted [3+2] cycloaddition with the triple bond of methyl propiolate. This reaction is typically regioselective, leading to the desired 3,4-disubstituted isoxazole.[4]
Part 2: Vilsmeier-Haack Formylation
In this step, a formyl group is introduced at the electron-rich 5-position of the isoxazole ring. The Vilsmeier reagent, a chloromethyliminium salt, acts as the electrophile in this transformation.[5][6]
Reaction Scheme
Caption: Vilsmeier-Haack formylation of the isoxazole core.
Materials and Equipment
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) |
| Methyl 3-(2-chlorophenyl)isoxazole-4-carboxylate | 4357-94-2 | 251.67 |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |
| Saturated Sodium Bicarbonate (aq. soln.) | 144-55-8 | 84.01 |
| Ice | N/A | 18.02 |
-
Equipment: Three-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, thermometer, ice bath, heating mantle, condenser, standard laboratory glassware.
Experimental Protocol
-
Vilsmeier Reagent Preparation: In a 100 mL three-neck flask under a nitrogen atmosphere, place anhydrous DMF (10 mL). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 3.0 mL, 32.2 mmol, 1.5 eq.) dropwise to the DMF with stirring. The formation of the Vilsmeier reagent is exothermic and should be controlled. After the addition, stir the mixture at 0 °C for 30 minutes.[7]
-
Substrate Addition: Dissolve Methyl 3-(2-chlorophenyl)isoxazole-4-carboxylate (5.4 g, 21.5 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction mixture to reflux (around 40-45 °C) for 4-6 hours. Monitor the reaction by TLC.
-
Hydrolysis (Work-up): Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice (approx. 100 g) with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the aldehyde and should be performed in a well-ventilated fume hood due to the exothermic and gas-evolving nature of the quench.
-
Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
Causality and Mechanistic Insights
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic systems.[8]
Caption: Simplified Vilsmeier-Haack reaction mechanism.
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, which is the active formylating agent.
-
Electrophilic Aromatic Substitution: The isoxazole ring, being sufficiently electron-rich at the 5-position, acts as a nucleophile and attacks the Vilsmeier reagent.
-
Hydrolysis: The resulting iminium salt is stable until the aqueous work-up, during which it is readily hydrolyzed to the final aldehyde product.
Characterization
The identity and purity of the intermediate and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., C=O of the ester and aldehyde, C=N of the isoxazole).
-
Melting Point: To assess the purity of the crystalline products.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All steps of this synthesis should be performed in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Dichloromethane (DCM): is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Sodium Hypochlorite (Bleach): is a strong oxidizing agent and corrosive. Avoid contact with skin and eyes.
-
-
Quenching: The quenching of the Vilsmeier-Haack reaction is highly exothermic and releases HCl gas. Perform this step slowly and with adequate cooling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Inefficient nitrile oxide formation or dimerization. | Ensure slow, controlled addition of bleach at 0 °C with vigorous stirring. Use fresh, high-quality bleach. |
| Incomplete reaction in Step 1 | Insufficient reaction time or oxidant. | Allow the reaction to stir for a longer period. A slight excess of bleach can be added. |
| Low yield in Step 2 | Incomplete formation of the Vilsmeier reagent. | Use anhydrous DMF and POCl₃. Ensure the reagent is formed completely before adding the isoxazole substrate. |
| Reaction does not go to completion in Step 2 | Insufficient heating or reaction time. | Ensure the reaction is maintained at a gentle reflux and extend the reaction time, monitoring by TLC. |
| Difficult purification | Presence of side products. | Optimize reaction conditions to minimize side reactions. Employ careful column chromatography for purification. |
References
-
Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available from: [Link]
- Journal of the Chemical Society, Perkin Transactions 1. 1,3-Dipolar Cycloaddition Reactions between Stannyl Alkynes and Nitrile Oxides. 1996, (18), 2151-2156.
- Molecules. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. 2021, 26(21), 6649.
- RSC Advances. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. 2022, 12(3), 1547-1554.
-
ChemTube3D. 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. Available from: [Link]
- Google Patents. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
- Science and Education Publishing. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. 2017, 5(3), 104-109.
- Indian Journal of Chemistry. Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. 1993, 32B, 832-834.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
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The Isoxazole Scaffold in Focus: Application Notes for Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate in Medicinal Chemistry
Introduction: The Isoxazole Core - A Privileged Structure in Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the architecture of medicinally active compounds.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions with biological targets have cemented its status as a "privileged scaffold."[4][5] From the anti-inflammatory drug valdecoxib (a COX-2 inhibitor) to the antibiotic cloxacillin, the isoxazole moiety is integral to the therapeutic efficacy of numerous established pharmaceuticals.[2][3]
This application note delves into the potential of a specific, highly functionalized isoxazole derivative: Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate . While direct literature on this exact molecule is sparse, its structural features—a 3-(2-chlorophenyl) group known to enhance certain biological activities, a reactive formyl group at the 5-position, and a methyl carboxylate at the 4-position—position it as an exceptionally versatile building block for the synthesis of diverse compound libraries aimed at various therapeutic targets.[5] This guide will provide a comprehensive overview of its synthetic strategy, potential applications as a scaffold, and detailed protocols for its derivatization and subsequent biological evaluation.
Strategic Synthesis of the Core Scaffold
The synthesis of polysubstituted isoxazoles can be approached through several well-established methodologies. A plausible and efficient route to this compound is proposed, starting from readily available precursors.
Caption: Proposed synthetic pathway for the target compound.
Protocol 1: Synthesis of this compound
Materials:
-
Methyl acetoacetate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
2-Chlorobenzaldehyde oxime
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et3N)
-
Selenium dioxide (SeO2)
-
Appropriate solvents (e.g., Toluene, Dichloromethane, Dioxane)
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Methodology:
-
Synthesis of Methyl 2-(dimethylaminomethylene)-3-oxobutanoate:
-
In a round-bottom flask, dissolve methyl acetoacetate in toluene.
-
Add DMF-DMA dropwise at room temperature.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Remove the solvent under reduced pressure to obtain the crude enamine, which can be used in the next step without further purification.
-
-
Generation of 2-Chloro-N-hydroxybenzenecarboximidoyl chloride:
-
Dissolve 2-chlorobenzaldehyde oxime in dichloromethane.
-
Add N-chlorosuccinimide portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).
-
The resulting solution containing the hydroximoyl chloride is used directly in the next step.
-
-
[3+2] Cycloaddition to form the Isoxazole Ring:
-
Dissolve the crude enamine from step 1 in dichloromethane.
-
Add the solution of the hydroximoyl chloride from step 2 dropwise.
-
Add triethylamine dropwise at 0 °C to act as a base.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate.
-
-
Oxidation of the 5-Methyl Group:
-
In a suitable flask, suspend Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate and selenium dioxide in dioxane.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture and filter to remove selenium metal.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the final product, this compound.
-
Application as a Versatile Scaffold for Library Synthesis
The true potential of this compound lies in the differential reactivity of its formyl and ester functionalities, allowing for selective modifications to generate a diverse library of compounds for high-throughput screening.
Caption: Derivatization strategies for the core scaffold.
Protocol 2: Parallel Synthesis of an Amine Library via Reductive Amination
This protocol outlines the synthesis of a library of aminomethyl derivatives from the parent aldehyde.
Materials:
-
This compound
-
A library of diverse primary and secondary amines
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid
-
96-well reaction block
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of the isoxazole aldehyde in DCE.
-
Prepare stock solutions of the library of amines in DCE.
-
-
Reaction Setup:
-
To each well of the 96-well reaction block, add the isoxazole aldehyde stock solution.
-
Add a unique amine stock solution to each well.
-
Add a small amount of acetic acid to each well to catalyze imine formation.
-
Seal the reaction block and shake at room temperature for 1 hour.
-
-
Reduction:
-
Add a solution of sodium triacetoxyborohydride in DCE to each well.
-
Seal the reaction block and shake at room temperature for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reactions by adding saturated aqueous sodium bicarbonate solution to each well.
-
Extract each well with dichloromethane.
-
The organic layers can be concentrated and the resulting library of compounds can be purified by preparative HPLC-MS.
-
Inferred Biological Potential and Screening Protocols
Based on the broad spectrum of activities reported for isoxazole derivatives, compounds derived from this scaffold are promising candidates for screening in several therapeutic areas.[1][4] The presence of the 2-chlorophenyl group, in particular, has been associated with enhanced antibacterial and anticancer activities in some isoxazole series.[5]
Anticancer Activity
Many isoxazole-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[4]
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized isoxazole derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37 °C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration.
-
Determine the IC50 (half-maximal inhibitory concentration) value for each compound.
-
Antimicrobial Activity
The isoxazole core is a key component of several antibacterial agents.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)
-
Mueller-Hinton Broth (MHB)
-
Synthesized isoxazole derivatives
-
96-well microtiter plates
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of each compound in DMSO.
-
Perform a serial two-fold dilution of each compound in MHB in the wells of a 96-well plate.
-
-
Bacterial Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37 °C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Data Presentation
The results from the screening assays should be tabulated for clear comparison of the structure-activity relationships (SAR).
Table 1: Hypothetical Anticancer Screening Data
| Compound ID | R Group (from Reductive Amination) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
| Parent Aldehyde | -CHO | > 100 | > 100 |
| Derivative 1 | -CH2-N(CH3)2 | 25.4 | 32.1 |
| Derivative 2 | -CH2-NH(Cyclopropyl) | 15.8 | 19.5 |
| Derivative 3 | -CH2-NH(4-Fluorophenyl) | 8.2 | 11.7 |
| Doxorubicin | (Positive Control) | 0.5 | 0.8 |
Conclusion and Future Directions
This compound is a promising, yet underexplored, scaffold for medicinal chemistry. Its strategic design allows for the generation of large and diverse chemical libraries through straightforward and high-throughput synthetic protocols. The established biological relevance of the isoxazole core, coupled with the potential for enhanced activity from the 2-chlorophenyl substituent, makes derivatives of this compound prime candidates for screening in anticancer, antimicrobial, and anti-inflammatory research programs. The protocols detailed herein provide a robust framework for the synthesis, derivatization, and biological evaluation of novel compounds based on this versatile chemical entity. Future work should focus on expanding the diversity of the synthesized libraries and exploring their mechanisms of action to identify promising lead compounds for further drug development.
References
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
-
A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.
-
Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts.
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
-
A review of isoxazole biological activity and present synthetic techniques. ResearchGate.
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Application Notes & Protocols: The Isoxazole Ring as a Latent 1,3-Bifunctional Synthon in Modern Organic Synthesis
Abstract
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents far more than a stable scaffold in medicinal chemistry.[1][2][3][4][5][6] Its true power in organic synthesis lies in its role as a robust, masked equivalent of a 1,3-dicarbonyl or β-hydroxy carbonyl system. The inherent weakness of the N-O bond allows for selective cleavage under reductive conditions, unveiling versatile bifunctional intermediates that are pivotal in the construction of complex molecular architectures.[3][7][8][9] This guide provides an in-depth exploration of the strategic use of isoxazole derivatives as synthetic intermediates, focusing on their formation via the highly efficient [3+2] cycloaddition and their subsequent transformation through reductive ring-opening. Detailed protocols, mechanistic insights, and data-driven comparisons are presented to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this powerful synthetic tool.
The Guiding Principle: Isoxazole as a "Synthetic Linchpin"
In the chess game of multi-step synthesis, protecting groups are often employed to mask reactive functionalities. The isoxazole ring can be conceptualized in a similar, yet more profound, manner. It is not merely a protecting group but a stable, aromatic "linchpin" that holds a latent 1,3-bifunctional relationship in place. Its stability allows it to be carried through multiple synthetic steps, resisting a wide range of reagents and conditions. When the time is right, this stability can be strategically broken to reveal highly reactive and synthetically valuable intermediates like β-enaminones or β-hydroxyketones.[7][8] This strategy offers a powerful alternative to traditional, and often harsh, methods for creating these structures.
The overall synthetic strategy can be visualized as a two-phase process: a "construction phase" where the isoxazole ring is assembled, and a "deconstruction-elaboration phase" where the ring is opened to reveal new functionalities for further elaboration.
Figure 1: A conceptual workflow illustrating the dual role of the isoxazole ring as a stable intermediate and a precursor to valuable bifunctional synthons.
Phase 1: Forging the Linchpin — Isoxazole Synthesis via [3+2] Cycloaddition
The most direct and widely employed method for constructing the isoxazole scaffold is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[7][10][11] Due to their instability, nitrile oxides are almost always generated in situ from the oxidation of aldoximes. This one-pot process is highly efficient and offers a high degree of control over the substitution pattern of the resulting isoxazole.
Mechanism of Nitrile Oxide-Alkyne Cycloaddition
The reaction is a concerted pericyclic process where the π-systems of the 1,3-dipole (nitrile oxide) and the dipolarophile (alkyne) interact to form a five-membered ring in a single step. The regioselectivity of the addition (i.e., whether the 3,5-disubstituted or 3,4-disubstituted isoxazole is formed) is governed by both steric and electronic factors of the substituents on the alkyne and nitrile oxide.[7] For terminal alkynes, the reaction typically yields the 3,5-disubstituted isoxazole with high regioselectivity.[10][12]
Figure 2: General mechanism for the [3+2] cycloaddition of a nitrile oxide and a terminal alkyne.
Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes a reliable method using a hypervalent iodine reagent for the in situ generation of the nitrile oxide, which has proven effective for a wide range of substrates.[10][12][13]
Materials:
-
Aldoxime (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) or (Diacetoxyiodo)benzene (DIB) (1.5 equiv)
-
Methanol (MeOH) or Methanol/Water mixture (e.g., 5:1)
-
Round-bottom flask, magnetic stirrer, standard glassware
Procedure:
-
Dissolution: To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 equiv) and the terminal alkyne (1.2 equiv). Dissolve the mixture in a suitable solvent like methanol (approximately 0.1 M concentration).
-
Oxidant Addition: In a single portion, add the hypervalent iodine reagent (1.5 equiv) to the stirring solution at room temperature.
-
Causality Note: Hypervalent iodine reagents like PIFA and DIB are excellent oxidants for converting aldoximes to nitrile oxides under mild, metal-free conditions.[12] PIFA often leads to faster reaction rates compared to DIB.[12] The reaction is typically exothermic, and for sensitive substrates, cooling in an ice bath may be necessary.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldoxime is consumed (typically 1-4 hours).
-
Workup:
-
Concentrate the reaction mixture in vacuo to remove the solvent.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize trifluoroacetic acid byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 3,5-disubstituted isoxazole.[13]
Data Presentation: Comparison of Oxidizing Systems
| Oxidant System | Typical Conditions | Advantages | Disadvantages | Reference |
| Bleach (NaOCl) | Biphasic (e.g., DCM/water) | Inexpensive, readily available | Can be substrate-limited, potential for side reactions | [7] |
| Hypervalent Iodine (PIFA, DIB) | MeOH or MeOH/H₂O, RT | High yields, fast, metal-free, good functional group tolerance | Stoichiometric waste | [10][12][13] |
| Copper(I) Catalysis | Cu(I) source, base | Catalytic, can influence regioselectivity | Potential for metal contamination | [11][14] |
| Oxone | Aqueous medium, RT | "Green" oxidant, mild conditions | May require phase transfer catalyst | [14] |
Phase 2: Unmasking the Synthon — Reductive Ring-Opening
The synthetic utility of the isoxazole ring is fully realized upon its reductive cleavage. The weak N-O bond (dissociation energy ~45-55 kcal/mol) is susceptible to a variety of reducing agents, most commonly catalytic hydrogenation. This transformation cleanly unmasks a 1,3-bifunctional core, providing rapid access to valuable synthetic building blocks.
Application: Synthesis of β-Enaminones via Catalytic Hydrogenation
The catalytic hydrogenation of 3,5-disubstituted isoxazoles is a high-yielding and atom-economical method for producing β-enaminones.[7][9] These intermediates are versatile precursors for the synthesis of other heterocycles, such as pyrazoles and pyridines.[15][16]
Figure 3: Reductive N-O bond cleavage of an isoxazole to yield a stable β-enaminone.
Protocol: Pd/C-Catalyzed Hydrogenation of a 3,5-Disubstituted Isoxazole
Materials:
-
3,5-Disubstituted isoxazole (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
-
Filtration aid (e.g., Celite®)
Procedure:
-
Setup: Add the isoxazole derivative (1.0 equiv) and a magnetic stir bar to a suitable flask. Dissolve the substrate in a solvent like ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Safety & Causality Note: Pd/C is flammable, especially when dry and in the presence of hydrogen. It should be handled in a well-ventilated area and never added to a solvent in the presence of a hydrogen atmosphere. The catalyst provides a surface for the heterolytic activation of H₂, which then facilitates the cleavage of the weak N-O bond.[9][17]
-
-
Hydrogenation: Seal the flask and purge the atmosphere with hydrogen gas. Maintain a positive pressure of hydrogen (a balloon is sufficient for many lab-scale reactions) and stir the suspension vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The product β-enaminone is typically more polar than the starting isoxazole. The reaction is usually complete within 2-12 hours.
-
Workup:
-
Carefully vent the hydrogen atmosphere and purge the flask with an inert gas (N₂ or Ar).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent (e.g., ethanol).
-
Trustworthiness Note: It is critical to ensure all palladium is removed, as residual metal can interfere with subsequent reactions. A proper Celite® plug is essential for a clean filtration.
-
Concentrate the filtrate in vacuo. The resulting crude β-enaminone is often of high purity and may not require further purification. If necessary, recrystallization or column chromatography can be performed.
-
Application: Synthesis of γ-Amino Alcohols
The isoxazole ring serves as an excellent synthon for 1,3-amino alcohols, a critical structural motif in many natural products and pharmaceuticals.[18][19] This transformation is a powerful two-step sequence involving the initial reductive ring-opening followed by reduction of the resulting carbonyl group.
Protocol: One-Pot Conversion of Isoxazole to a γ-Amino Alcohol
This protocol leverages a more powerful reducing agent, such as Raney® Nickel or Sodium Borohydride following initial cleavage, to achieve the full reduction in a streamlined process.
Materials:
-
3,5-Disubstituted isoxazole (1.0 equiv)
-
Raney® Nickel (slurry in water)
-
Methanol (MeOH)
-
Ammonium Hydroxide (optional, to maintain basicity)
-
Hydrogen gas (H₂) source
Procedure:
-
Setup: In a hydrogenation vessel, dissolve the isoxazole (1.0 equiv) in methanol.
-
Catalyst Addition: Carefully add a catalytic amount of Raney® Nickel (approx. 5-10% by weight of the substrate).
-
Causality Note: Raney® Nickel is a highly active hydrogenation catalyst that is particularly effective for the reductive cleavage of isoxazoles.[7][9] Unlike Pd/C which reliably stops at the β-enaminone stage, Raney® Ni under forcing conditions can sometimes reduce the enamine and ketone moieties as well, though a two-step approach is more common for full control.
-
-
Hydrogenation: Pressurize the vessel with hydrogen (50-100 psi) and stir vigorously at room temperature or with gentle heating (40-50 °C) to facilitate the reaction.
-
Monitoring & Staged Reduction:
-
First, monitor for the consumption of the isoxazole to form the intermediate β-enaminone or β-hydroxyketone.
-
For a controlled two-step, one-pot process, after initial ring opening is confirmed by TLC, the hydrogen can be vented, and a chemoselective reducing agent like Sodium Borohydride (NaBH₄) can be added at 0 °C to reduce the ketone to the alcohol, affording the γ-amino alcohol.
-
-
Workup: Following complete reduction, carefully vent the hydrogen and purge with nitrogen. Filter the catalyst through Celite® and concentrate the filtrate. Purify by column chromatography or recrystallization as needed.
Data Presentation: Comparison of Reductive Cleavage Methods
| Reagent/System | Product Type | Conditions | Functional Group Tolerance | Reference |
| H₂ / Pd/C | β-Enaminone | RT, 1 atm H₂ | Excellent; preserves most reducible groups | [7][17] |
| H₂ / Raney® Ni | β-Enaminone / γ-Amino Alcohol | RT to 50°C, 1-10 atm H₂ | Good; can reduce other functionalities | [7][9] |
| SmI₂ | β-Hydroxyketone | Anhydrous THF, RT | Good | [8] |
| Mo(CO)₆ | β-Enaminone / β-Hydroxyketone | Wet CH₃CN, reflux | Excellent | [8] |
| Cu-Catalysis | β-Enaminone | Diamine ligand, silane reductant | Good; avoids defluorination in fluoroalkylated substrates | [15][20] |
| NaBH₄ | γ-Amino Alcohol (from spiro-isoxazoles) | Methanol, RT | Moderate; reduces ketones/aldehydes | [21][22] |
Conclusion and Future Outlook
The strategic use of isoxazole derivatives as latent bifunctional intermediates is a cornerstone of modern synthetic chemistry. The ability to construct this stable heterocycle with high precision via [3+2] cycloaddition and subsequently unmask its hidden functionality through selective reductive cleavage provides a powerful and versatile pathway for the synthesis of complex molecules.[23] This approach is particularly valuable in drug discovery, where the resulting β-enaminones, β-hydroxyketones, and γ-amino alcohols are common pharmacophores or key building blocks for larger therapeutic agents.[1][3][5][24] As new catalytic systems for both the synthesis and ring-opening of isoxazoles continue to be developed, the role of this humble heterocycle as a mighty intermediate in organic synthesis is set to expand even further.
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Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
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Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications (RSC Publishing). [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]
-
A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(Oi-Pr)4 Reagent. Thieme. [Link]
-
Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. PubMed. [Link]
-
Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. SciSpace. [Link]
-
Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. [Link]
-
Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. ACS Publications. [Link]
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Isoxazole synthesis. Organic Chemistry Portal. [Link]
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A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Synthetic reactions using isoxazole compounds. J-STAGE. [Link]
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Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. [Link]
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Reductive Cleavage of 4′H-Spiro[indole-3,5′-isoxazoles] En Route to 2-(1H-Indol-3-yl)acetamides with Anticancer Activities. ACS Publications. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [Link]
-
Reductive Cleavage of 4' H-Spiro[indole-3,5'-isoxazoles] En Route to 2-(1 H-Indol-3-yl)acetamides with Anticancer Activities. PubMed. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]
-
Recent Progress in the Synthesis of Isoxazoles. Bentham Science Publishers. [Link]
-
The recent progress of isoxazole in medicinal chemistry. ResearchGate. [Link]
-
Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. ACS Publications. [Link]
-
The recent progress of isoxazole in medicinal chemistry. PubMed. [Link]
-
Isoxazole. Wikipedia. [Link]
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Efficient and Regioselective Synthesis of 5-Hydroxy-2-isoxazolines: Versatile Synthons for Isoxazoles, β-Lactams, and γ-Amino Alcohols. ACS Publications. [Link]
-
Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. ACS Publications. [Link]
-
A Review on Synthesis and Biological Importance of Isoxazole Derivatives. International Journal of ChemTech Research. [Link]
-
Reduction of isoxazole derivatives via catalytic hydrogenation compared to reduction using iron powder catalyst. Morressier. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. [Link]
-
Synthesis of isoxazoles. YouTube. [Link]
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Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]
-
Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones. ACS Publications. [Link]
-
Lewis acid-promoted direct synthesis of isoxazole derivatives. PMC - NIH. [Link]
-
Ring-Opening Fluorination of Isoxazoles. ResearchGate. [Link]
-
Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. MDPI. [Link]
-
Synthesis and hydrogenation of isoxazole (3). ResearchGate. [Link]
-
(PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. [Link]
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Succinct synthesis of beta-amino acids via chiral isoxazolines. PubMed - NIH. [Link]
-
ChemInform Abstract: Synthesis of New Isoxazole Amino Alcohols. Sci-Hub. [Link]
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Application Notes & Protocols for High-Throughput Screening of Isoxazole Carboxamides
Foreword: The Isoxazole Carboxamide Scaffold in Modern Drug Discovery
The isoxazole carboxamide moiety is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] From potent anti-inflammatory agents targeting cyclooxygenase (COX) enzymes to novel anticancer and antimicrobial therapeutics, this versatile chemical class continues to be a focal point of drug discovery programs.[1][3][4] The successful identification of lead compounds from large chemical libraries hinges on the strategic implementation of robust and sensitive high-throughput screening (HTS) assays.[5][6][7]
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides not just protocols, but the underlying scientific rationale for selecting and optimizing HTS assays tailored to the unique characteristics of isoxazole carboxamides. Our focus is on empowering research teams to build self-validating screening systems that are both efficient and yield high-quality, actionable data.
I. Foundational Principles of HTS Assay Selection for Isoxazole Carboxamides
The initial step in any successful HTS campaign is the selection of an appropriate assay methodology.[8] This choice is fundamentally dictated by the biological question being asked and the nature of the molecular target. For isoxazole carboxamides, which can modulate a variety of targets, the primary decision point is between biochemical and cell-based assay formats.[5][9][10]
-
Biochemical Assays: These assays are ideal for interrogating the direct interaction between a compound and a purified target protein (e.g., an enzyme or receptor). They offer a clean, reductionist system to quantify binding affinity or enzymatic inhibition.[8]
-
Cell-Based Assays: These assays provide a more physiologically relevant context by measuring the effect of a compound on a cellular process within a living cell.[11][12][13] This format can provide insights into cell permeability, off-target effects, and general cytotoxicity, which are critical parameters in early-stage drug discovery.[11][14]
Logical Workflow for Assay Selection
Caption: Workflow for selecting an appropriate HTS assay format.
II. Biochemical Assays: Quantifying Direct Target Engagement
For isoxazole carboxamides targeting purified enzymes or receptors, biochemical assays provide a direct measure of interaction. Two powerful and widely adopted homogenous (no-wash) assay technologies are Fluorescence Polarization (FP) and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA).
A. Fluorescence Polarization (FP) Competition Assays
Principle of Operation: FP assays are based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light.[15][16] When this tracer binds to a larger protein target, its tumbling is slowed, resulting in an increase in the polarization of the emitted light.[15][17] In a competition assay, a test compound (e.g., an isoxazole carboxamide) that binds to the target will displace the fluorescent tracer, causing a decrease in fluorescence polarization.[17]
Caption: Principle of a Fluorescence Polarization competition assay.
Protocol: FP-Based Screening for Inhibitors of a Target Protein
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer (e.g., PBS with 0.01% Tween-20) and validate its compatibility with the target protein and tracer.
- Target Protein: Dilute the purified protein to a working concentration (2X final concentration) in assay buffer. The optimal concentration should be determined experimentally (typically around the Kd of the tracer).
- Fluorescent Tracer: Dilute the tracer to a working concentration (2X final concentration) in assay buffer. The concentration should be low enough to ensure it is below the Kd for the target interaction, yet provide a sufficient signal-to-noise ratio.[18]
- Isoxazole Carboxamide Library: Prepare serial dilutions of the compounds in 100% DMSO. Then, dilute further in assay buffer to the desired screening concentration (e.g., 10 µM).
2. Assay Procedure (384-well plate format):
- Add 5 µL of the isoxazole carboxamide solution or control (DMSO for negative control, known inhibitor for positive control) to the wells.
- Add 5 µL of the 2X target protein solution to all wells except for the "tracer only" controls.
- Add 5 µL of assay buffer to the "tracer only" control wells.
- Incubate for 15-30 minutes at room temperature to allow for compound-protein binding.
- Add 5 µL of the 2X fluorescent tracer solution to all wells.
- Incubate for a duration determined by binding kinetics (e.g., 60 minutes) at room temperature, protected from light.
- Read the plate on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence emission.
3. Data Analysis and Validation:
- Calculate the millipolarization (mP) values for each well.
- Normalize the data using the high (tracer + protein) and low (tracer only) controls.
- Calculate the Z'-factor to assess assay quality. A Z' > 0.5 is generally considered excellent for HTS.[6]
| Parameter | Description | Typical Value |
| Z'-Factor | A statistical measure of assay quality, reflecting the separation between positive and negative controls. | > 0.5 |
| Signal Window | The difference in mP between the bound and free tracer. | Dependent on tracer and target |
| CV% | Coefficient of variation for controls, indicating assay precision. | < 10% |
B. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Principle of Operation: AlphaLISA is a bead-based, no-wash immunoassay technology.[19] It utilizes two types of beads: Donor beads and Acceptor beads.[20] When these beads are brought into close proximity (within ~200 nm) by a biological interaction, a cascade of chemical reactions occurs.[19][21] Excitation of the Donor bead at 680 nm generates singlet oxygen, which travels to a nearby Acceptor bead, triggering a chemiluminescent emission at 615 nm.[21][22] For screening isoxazole carboxamide inhibitors, a competition format is often employed.
Protocol: AlphaLISA-Based Screening for Inhibitors of a Protein-Protein Interaction
1. Reagent Preparation:
- Assay Buffer: Use a manufacturer-recommended buffer (e.g., AlphaLISA Immunoassay Buffer).
- Biotinylated Protein A: Dilute to a 2X working concentration.
- Tagged Protein B (e.g., GST-tagged): Dilute to a 2X working concentration.
- Streptavidin-Coated Donor Beads: Dilute in assay buffer.
- Anti-Tag Acceptor Beads (e.g., Anti-GST): Dilute in assay buffer.
- Isoxazole Carboxamide Library: Prepare as described for the FP assay.
2. Assay Procedure (384-well plate format):
- Add 2.5 µL of the isoxazole carboxamide solution or controls to the wells.
- Add 2.5 µL of the 2X Biotinylated Protein A and 2.5 µL of the 2X Tagged Protein B mixture.
- Incubate for 30-60 minutes at room temperature.
- Add 2.5 µL of the diluted Anti-Tag Acceptor beads.
- Incubate for 30-60 minutes at room temperature in the dark.
- Add 10 µL of the diluted Streptavidin-Coated Donor beads under subdued lighting.[19]
- Incubate for 30-60 minutes at room temperature in the dark.
- Read the plate on an Alpha-enabled plate reader.
3. Data Analysis and Validation:
- Plot the AlphaLISA signal (counts) against the compound concentration.
- Determine the IC50 values for active compounds.
- Validate the assay using the Z'-factor and other statistical measures as described for the FP assay.[23]
| Parameter | Description | Typical Value |
| S/B Ratio | Signal-to-background ratio, indicating the dynamic range of the assay. | > 100 |
| IC50 | The concentration of an inhibitor that causes a 50% reduction in the maximal signal. | Compound-dependent |
| Z'-Factor | A statistical measure of assay quality. | > 0.5 |
III. Cell-Based Assays: Assessing Activity in a Physiological Context
Cell-based assays are indispensable for evaluating the effects of isoxazole carboxamides on cellular pathways and phenotypes.[11][12][24] These assays provide a more holistic view of a compound's activity, taking into account factors like cell permeability and potential cytotoxicity.[11]
A. Luminescence-Based GPCR Activation Assay (Second Messenger Assay)
Principle of Operation: Many G-protein coupled receptors (GPCRs) signal through the production of second messengers like cyclic AMP (cAMP). Luminescence-based assays can quantify changes in intracellular cAMP levels.[25] For example, a common format uses a competitive immunoassay where cellular cAMP competes with an enzyme fragment-labeled cAMP for binding to a specific antibody. High cellular cAMP levels result in low signal, and vice versa.
Caption: A simplified GPCR signaling pathway leading to cAMP production.
Protocol: Screening for GPCR Modulators
1. Cell Culture and Plating:
- Culture a cell line stably expressing the target GPCR in a suitable medium.
- Harvest the cells and seed them into 384-well solid white plates at an optimized density.
- Incubate overnight to allow for cell attachment.
2. Assay Procedure:
- Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
- Add the isoxazole carboxamide library or controls. Incubate for 15-30 minutes.
- Add an agonist for the GPCR to all wells except the negative controls.
- Incubate for a time sufficient to induce a robust cAMP response (e.g., 30 minutes).
- Lyse the cells and perform the luminescence-based cAMP detection according to the manufacturer's protocol (e.g., using a kit like the LANCE Ultra cAMP kit).
3. Data Analysis and Validation:
- The luminescent signal is inversely proportional to the intracellular cAMP concentration.
- Normalize the data to the agonist-only (0% inhibition) and no-agonist (100% inhibition) controls.
- Calculate Z'-factor and EC50/IC50 values.
| Parameter | Description | Typical Value |
| EC50 (Agonist) | The concentration of an agonist that produces 50% of the maximal response. | Agonist-dependent |
| IC50 (Antagonist) | The concentration of an antagonist that inhibits the agonist response by 50%. | Compound-dependent |
| Z'-Factor | A statistical measure of assay quality. | > 0.5 |
IV. Assay Validation and Troubleshooting
Rigorous assay validation is critical to ensure the reliability of HTS data.[26][27] This involves assessing the assay's performance over multiple days and with different batches of reagents.[27]
Key Validation Parameters:
-
Plate Uniformity: Assess for any systematic errors across the plate (e.g., edge effects).[27][28]
-
DMSO Tolerance: Determine the maximum concentration of DMSO that does not adversely affect the assay performance.[27]
-
Signal Stability: Ensure that the assay signal is stable over the time required to read all plates in a batch.
Common Troubleshooting Scenarios:
| Issue | Potential Cause | Suggested Solution |
| Low Z'-Factor | High variability in controls, small signal window. | Optimize reagent concentrations, check for reagent instability, ensure proper mixing. |
| High False Positive Rate | Compound interference (e.g., autofluorescence, light scattering). | Perform counter-screens without the target protein, use alternative assay technologies for hit confirmation.[29] |
| Poor Reproducibility | Inconsistent liquid handling, temperature fluctuations, reagent degradation. | Calibrate pipettes, use automated liquid handlers, ensure consistent incubation times and temperatures.[30] |
V. Conclusion and Future Directions
The successful application of HTS to isoxazole carboxamide libraries requires a thoughtful and systematic approach to assay selection, development, and validation. By understanding the fundamental principles of different assay technologies and implementing robust protocols, researchers can significantly enhance the efficiency and productivity of their drug discovery efforts. The methodologies outlined in this guide provide a solid foundation for identifying and characterizing novel isoxazole carboxamide-based therapeutics. As HTS technologies continue to evolve, the integration of high-content screening (HCS) and phenotypic screening approaches will undoubtedly provide even deeper insights into the complex biological activities of this important class of molecules.[5][9]
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Cell-based assay development using Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate
A Cell-Based Luciferase Reporter Assay for Screening Modulators of the NF-κB Signaling Pathway Using Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate
Abstract
The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2][3][4] This application note presents a detailed protocol for the development of a robust, high-throughput cell-based assay to identify and characterize novel modulators of the Nuclear Factor-kappa B (NF-κB) signaling pathway. We utilize a hypothetical isoxazole derivative, this compound (herein referred to as Isoxazole Compound X or ICX), as a proof-of-concept tool compound. The assay employs a stable HEK293 cell line expressing a firefly luciferase reporter gene under the control of an NF-κB response element. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on assay principle, protocol optimization, data analysis, and validation, ensuring scientific integrity and reproducibility.
Introduction: The Scientific Rationale
The Isoxazole Moiety in Drug Discovery: Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse therapeutic potential.[2][3] The isoxazole ring is a key component in several FDA-approved drugs, such as the COX-2 inhibitor valdecoxib and the antirheumatic agent leflunomide.[1] The diverse biological activities of isoxazole derivatives, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, make them attractive candidates for novel drug discovery campaigns.[2][3][4] The structural diversity that can be achieved through modifications of the isoxazole core allows for the fine-tuning of pharmacological properties.[1]
Targeting the NF-κB Signaling Pathway: The NF-κB signaling pathway is a crucial regulator of the immune response, inflammation, cell proliferation, and survival.[5][6] Under normal physiological conditions, NF-κB proteins are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by various signals, such as cytokines or pathogens, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.[5] Dysregulation and constitutive activation of the NF-κB pathway have been implicated in a variety of diseases, including chronic inflammatory disorders and many types of cancer.[5][6][7] Consequently, inhibitors of the NF-κB pathway are of significant therapeutic interest.[5][8]
Assay Principle: This application note describes a cell-based reporter gene assay, a powerful tool for studying gene expression and signaling pathways.[9][10][11][12] The assay utilizes a HEK293 cell line stably transfected with a plasmid containing the firefly luciferase gene downstream of multiple copies of an NF-κB response element. When the NF-κB pathway is activated (e.g., by Tumor Necrosis Factor-alpha, TNF-α), NF-κB translocates to the nucleus, binds to the response element, and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate, luciferin, is directly proportional to the activity of the NF-κB pathway.[13][14] Putative inhibitors, such as our model compound ICX, will prevent or reduce NF-κB activation, leading to a decrease in the luciferase signal.
Materials and Reagents
-
Cell Line: HEK293/NF-κB-luc cells (stably transfected)
-
Model Compound: this compound (ICX)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM)
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, Geneticin (G418) for selection
-
Inducer: Recombinant Human TNF-α
-
Positive Control Inhibitor: BAY 11-7082 (known IKK inhibitor)[8]
-
Assay Plates: White, flat-bottom 96-well or 384-well cell culture plates
-
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Luciferase Assay Reagent (e.g., Promega Luciferase Assay System)[13]
-
-
Equipment:
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Luminometer
-
Automated liquid handling system (recommended for HTS)
-
Multichannel pipettes
-
Experimental Workflow and Protocols
The overall workflow for the cell-based assay is depicted below. This process involves careful planning, execution of the assay, and rigorous data analysis to ensure the identification of true "hit" compounds.
Figure 1. High-level experimental workflow for the NF-κB inhibitor screen.
Protocol 1: Compound Plate Preparation
The causality behind this step is to create a concentration gradient of the test compound to determine its dose-response relationship. Serial dilution in DMSO is standard practice for managing compound solubility and ensuring consistent solvent concentration across all wells.[15]
-
Stock Solution: Prepare a 10 mM stock solution of ICX in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the ICX stock solution in a 96-well plate to create a range of concentrations (e.g., from 10 mM to 0.1 µM). This will be your "master plate".
-
Intermediate Plate: Prepare an intermediate plate by diluting the compounds from the master plate into culture medium. The final DMSO concentration should be kept constant and low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Controls: Prepare wells with:
-
Vehicle Control: Medium with the same final concentration of DMSO.
-
Positive Control Inhibitor: Medium with a known NF-κB inhibitor (e.g., BAY 11-7082) at its IC₅₀ concentration.
-
Unstimulated Control: Medium with DMSO only (no TNF-α to be added later).
-
Protocol 2: Cell Culture and Seeding
Maintaining healthy, sub-confluent cells is critical for assay reproducibility. Seeding density must be optimized to ensure cells are in the logarithmic growth phase during the assay and form a consistent monolayer.
-
Cell Maintenance: Culture HEK293/NF-κB-luc cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of G418 to maintain plasmid selection.
-
Harvesting: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Cell Counting: Neutralize the trypsin with culture medium and determine the cell density using a hemocytometer or automated cell counter.
-
Seeding: Dilute the cells in culture medium to the optimized seeding density (e.g., 20,000 cells/well in a 96-well plate) and dispense into the assay plates.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
Protocol 3: Assay Execution and Luminescence Measurement
This protocol is the core of the experiment where the cells are exposed to the compound and then stimulated to activate the signaling pathway. The incubation times are critical to allow for compound uptake and pathway activation.
-
Compound Addition: Remove the culture medium from the seeded plates and add the prepared compound dilutions from the intermediate plate.
-
Pre-incubation: Incubate the cells with the compounds for 1 hour at 37°C. This allows the compound to enter the cells and interact with its potential target.
-
Pathway Induction: Add TNF-α to all wells except the unstimulated controls to a final concentration of 10 ng/mL (this concentration should be pre-determined to induce a robust but sub-maximal response, typically EC₈₀).
-
Incubation: Incubate the plates for 6-8 hours at 37°C to allow for NF-κB activation and expression of the luciferase reporter gene.
-
Lysis and Signal Detection:
-
Equilibrate the assay plate and the luciferase assay reagent to room temperature.
-
Remove the medium from the wells.
-
Add the luciferase lysis buffer to each well and incubate for 15 minutes with gentle rocking to ensure complete cell lysis.[16]
-
Add the luciferase substrate to each well according to the manufacturer's protocol.[17][18]
-
Immediately measure the luminescence using a plate luminometer.
-
Data Analysis and Interpretation
Proper data analysis is crucial for distinguishing true hits from experimental noise. The following steps outline a robust data analysis workflow.
Figure 2. Data analysis workflow from raw data to hit confirmation.
Assay Validation and Quality Control
Before screening a large compound library, the assay must be validated to ensure it is robust and reproducible.[19] Key performance metrics include the Z'-factor and the Signal-to-Background (S/B) ratio.[19][20][21][22][23][24]
-
Z'-Factor: This parameter measures the statistical effect size and the quality of the assay for high-throughput screening.[20] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[20][23][25]
-
Formula: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
Mean_max and SD_max are the mean and standard deviation of the stimulated control (e.g., TNF-α + DMSO).
-
Mean_min and SD_min are the mean and standard deviation of the unstimulated control.
-
-
Signal-to-Background (S/B) Ratio: This ratio indicates the dynamic range of the assay. A higher S/B ratio is desirable.
-
Formula: S/B = Mean_max / Mean_min
-
Table 1: Mock Assay Validation Data
| Parameter | Value | Interpretation |
| Mean Max Signal (RLU) | 1,500,000 | High signal from TNF-α stimulated cells |
| SD Max Signal | 120,000 | Low variability in the maximum signal |
| Mean Min Signal (RLU) | 75,000 | Basal signal from unstimulated cells |
| SD Min Signal | 8,000 | Low variability in the minimum signal |
| S/B Ratio | 20.0 | Excellent dynamic range |
| Z'-Factor | 0.67 | Excellent assay suitable for HTS[20][23] |
Dose-Response Analysis and IC₅₀ Determination
For compounds that show activity, a dose-response curve is generated to determine their potency. The IC₅₀ value, which is the concentration of the inhibitor that reduces the signal by 50%, is a key parameter for ranking the potency of hit compounds.
-
Normalization: Convert the raw luminescence data to percent inhibition relative to the controls.
-
Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation (non-linear regression).
-
IC₅₀ Calculation: Determine the IC₅₀ from the fitted curve.
Table 2: Mock Dose-Response Data for Isoxazole Compound X (ICX)
| [ICX] (µM) | % Inhibition (Mean ± SD) |
| 100 | 98.5 ± 2.1 |
| 30 | 95.2 ± 3.5 |
| 10 | 85.1 ± 4.2 |
| 3 | 49.8 ± 5.1 |
| 1 | 15.3 ± 3.8 |
| 0.3 | 4.1 ± 2.5 |
| 0.1 | 0.5 ± 1.9 |
| IC₅₀ | ~3.0 µM |
Hypothetical Mechanism of Action
Based on the known anti-inflammatory properties of many isoxazole derivatives, we hypothesize that ICX inhibits the NF-κB pathway by targeting a key upstream kinase, such as the IκB kinase (IKK) complex. Inhibition of IKK would prevent the phosphorylation and subsequent degradation of IκBα, thereby trapping NF-κB in the cytoplasm and preventing the transcription of the luciferase reporter gene.
Figure 3. Hypothetical mechanism of action for ICX as an IKK inhibitor in the NF-κB pathway.
Trustworthiness and Self-Validation
To ensure the results are trustworthy and not due to artifacts, several secondary and counter-screening assays should be performed:
-
Cytotoxicity Assay: A parallel assay (e.g., MTS or CellTiter-Glo®) should be run to ensure that the observed inhibition of the luciferase signal is not due to compound-induced cell death.
-
Orthogonal Assay: To confirm the mechanism of action, an orthogonal assay, such as a Western blot for phosphorylated IκBα or an ELISA for NF-κB p65 nuclear translocation, should be performed.
-
Luciferase Inhibition Assay: A cell-free biochemical assay should be conducted to rule out direct inhibition of the luciferase enzyme by the compound, which would be a common source of false positives.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for developing a cell-based assay to screen for novel inhibitors of the NF-κB signaling pathway, using this compound as a representative test compound. By following the detailed protocols for assay optimization, execution, and data analysis, researchers can generate high-quality, reproducible data. The inclusion of robust validation metrics and strategies for hit confirmation ensures the integrity of the screening campaign, paving the way for the discovery of new therapeutic leads.
References
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HTS Assay Validation. (2012). Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. Royal Society of Chemistry. [Link]
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Advances in isoxazole chemistry and their role in drug discovery. (2025). National Center for Biotechnology Information. [Link]
-
Isoxazole – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
-
Recent developments in cell-based assays and stem cell technologies for Botulinum neurotoxin research and drug discovery. (n.d.). National Center for Biotechnology Information. [Link]
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NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. (2023). National Center for Biotechnology Information. [Link]
-
The Z prime value (Z´). (2025). BMG LABTECH. [Link]
-
What are NF-κB inhibitors and how do they work? (2024). Patsnap Synapse. [Link]
-
Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2009). ResearchGate. [Link]
-
Figure 3. Determination of Z' factor, signal-to-background (S/B)... (n.d.). ResearchGate. [Link]
-
Luciferase Assay protocol. (n.d.). Emory University. [Link]
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Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (n.d.). National Center for Biotechnology Information. [Link]
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Cell-Based Assay Development. (n.d.). Concept Life Sciences. [Link]
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Application Notes & Protocols: Safe Handling and Storage of Chlorinated Organic Compounds
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Inherent Risks
Chlorinated organic compounds, also known as organochlorines, are a class of chemicals defined by the presence of at least one carbon-chlorine bond. They are widely utilized in research and pharmaceutical development as solvents, synthetic intermediates, and cleaning agents.[1] Common examples include methylene chloride, chloroform, and carbon tetrachloride.[1] Despite their utility, their chemical properties present significant health and environmental hazards that necessitate stringent safety protocols.[2]
The primary hazards associated with chlorinated organic compounds stem from their volatility, toxicity, and persistence.[2] Due to their high vapor pressure, these compounds can easily be inhaled, which is the most common route of occupational exposure. Many are classified as volatile organic compounds (VOCs) and can cause central nervous system depression, with symptoms ranging from dizziness and fatigue to more severe conditions like liver and kidney damage, and even cancer with prolonged exposure.[1][2][3] Dermal contact can lead to skin irritation and dermatitis by defatting the skin, and some compounds can be absorbed systemically. Furthermore, improper disposal can lead to long-term environmental contamination.
This guide provides a comprehensive framework for the safe handling and storage of chlorinated organic compounds in a laboratory setting. Adherence to these protocols is paramount for protecting personnel, ensuring the integrity of experimental data, and maintaining regulatory compliance.
Foundational Pillars of Safety: A Multi-layered Approach
A robust safety program for handling chlorinated organic compounds is built on three core pillars: a thorough understanding of the specific chemical's hazards, the implementation of effective engineering and administrative controls, and the correct use of personal protective equipment (PPE).
Hazard Identification and Risk Assessment: The Critical First Step
Before any work with a chlorinated organic compound begins, a comprehensive risk assessment must be conducted. This process involves:
-
Consulting the Safety Data Sheet (SDS): The SDS is the primary source of information regarding a chemical's hazards, handling precautions, and emergency procedures.[1] Section 7 of the SDS specifically outlines handling and storage recommendations.[1]
-
Understanding Exposure Limits: Familiarize yourself with the Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) and the National Institute for Occupational Safety and Health (NIOSH) Recommended Exposure Limits (RELs) for the specific compound.[4][5] These values represent the maximum allowable airborne concentration to which a worker can be exposed over a specified period.[4]
-
Evaluating the Procedure: Analyze the experimental protocol to identify potential points of exposure, such as open transfers, heating, or aerosol-generating activities.
Engineering and Administrative Controls: The First Line of Defense
Engineering and administrative controls are designed to minimize exposure by modifying the work environment and work practices. They are considered more effective than relying solely on PPE.
-
Ventilation: Always handle chlorinated organic compounds in a properly functioning chemical fume hood to capture vapors at the source.[2][6] Fume hoods should be regularly inspected and certified.
-
Closed Systems: Whenever feasible, utilize closed systems for reactions and transfers to minimize the release of vapors.[3] Modern, closed equipment can significantly increase the efficiency and safety of solvent use.[3]
-
Clear Labeling: All containers holding chlorinated organic compounds, including waste containers, must be clearly and accurately labeled with the chemical name and associated hazards.[2][6]
-
Restricted Access: Designate specific areas for working with these compounds and restrict access to authorized personnel.[2]
-
Minimizing Quantities: Use the smallest amount of the chemical necessary for the experiment to reduce the potential for a large-scale spill or exposure.[2]
Personal Protective Equipment (PPE): The Essential Final Barrier
PPE provides a crucial final layer of protection and should be selected based on the specific hazards identified in the risk assessment.[7]
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes and vapors.[7][8] A full-face shield worn over goggles is required when there is a significant risk of splashing.[2][8]
-
Hand Protection: Standard latex and nitrile gloves may not offer adequate protection against all chlorinated solvents.[1] Consult the glove manufacturer's compatibility chart and the chemical's SDS to select appropriate gloves, such as those made from butyl rubber or Viton™.[1][7] Double gloving is often recommended.[2]
-
Body Protection: A chemical-resistant lab coat or apron is essential to protect against skin contact.[1][8] In situations with a higher risk of exposure, chemical-resistant suits or coveralls may be necessary.[8]
-
Respiratory Protection: Respirators should only be used when engineering controls cannot adequately control exposure below the established limits.[8] The selection of the appropriate respirator and cartridge must be based on the specific compound and its airborne concentration, and personnel must be properly fit-tested and trained in their use.[8][9]
Protocols for Safe Handling and Use
Adherence to standardized protocols is critical for minimizing the risk of exposure and accidents.
General Handling Protocol
-
Preparation: Before starting work, ensure the fume hood is operational, all necessary PPE is available and in good condition, and the locations of safety equipment such as eyewash stations and safety showers are known.[2]
-
Dispensing: When dispensing from a larger container, use a pump or a funnel to minimize splashing and vapor release. Avoid pouring directly from large containers.
-
Heating: When heating chlorinated organic compounds, use a well-controlled heating source such as a heating mantle or water bath. Never heat in an open container.
-
Housekeeping: Keep the work area clean and free of clutter. Wipe up minor drips immediately with an appropriate absorbent material.
Storage Requirements: Ensuring Stability and Preventing Reactions
Proper storage of chlorinated organic compounds is crucial for maintaining their stability and preventing hazardous reactions.
General Storage Guidelines
-
Designated and Ventilated Areas: Store chlorinated organic compounds in a designated, well-ventilated area, away from heat sources and direct sunlight.[6][8] A ventilated cabinet is the preferred storage location.[6]
-
Secondary Containment: All containers of chlorinated organic compounds should be stored in secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[10][11] The containment should be large enough to hold the entire volume of the largest container.[10]
-
Tight Seals: Ensure all container lids are tightly sealed to prevent the escape of vapors.[6]
Material Compatibility: A Critical Consideration
The choice of storage containers and equipment is vital to prevent degradation and hazardous reactions.
-
Suitable Materials: Carbon steel and stainless steel are generally suitable for bulk storage tanks.[12][13] For smaller containers, glass and certain types of chemically resistant plastics are appropriate.[14]
-
Incompatible Materials: Avoid using containers made of aluminum, magnesium, zinc, or their alloys, as these can react with some chlorinated organics.[4][10] Do not store chlorinated solvents in certain types of plastic containers that they can permeate or degrade.[14] In contact with water, some chlorinated hydrocarbons can slowly hydrolyze, forming hydrochloric acid (HCl), which can lead to corrosion of metals.[12]
Segregation of Incompatible Chemicals
Proper segregation of chemicals is essential to prevent dangerous reactions.
-
General Principle: Store chlorinated organic compounds separately from incompatible materials.[6]
-
Specific Incompatibilities:
-
Flammable Solvents: Halogenated solvents can react with flammable solvents, potentially causing an explosion.[6]
-
Active Metals: Avoid contact with active metals such as sodium, potassium, and magnesium.[14]
-
Strong Bases: Mixing with strong bases can lead to vigorous reactions.[14]
-
Oxidizers: Keep separate from strong oxidizing agents.
-
Table 1: Chemical Storage Compatibility Summary
| Chemical Class | Store Separately From | Rationale |
| Chlorinated Organic Compounds | Flammable Solvents | Potential for explosive reactions.[6] |
| Active Metals (Na, K, Mg) | Can cause vigorous or explosive reactions.[14] | |
| Strong Bases | Risk of violent chemical reactions.[14] | |
| Strong Oxidizers | Potential for fire and explosion. |
Emergency Procedures: Preparedness and Response
Despite all precautions, spills and exposures can occur. A well-defined emergency response plan is essential.
Spill Response Protocol
-
Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the area if the spill is large, highly volatile, or presents an immediate respiratory hazard.[2][15]
-
Assess the Situation: From a safe distance, assess the extent of the spill and the identity of the chemical. If the spill is large or you are unsure how to proceed, contact your institution's emergency response team.[16][17]
-
Control the Source: If it is safe to do so, stop the source of the spill (e.g., upright a fallen container).[18]
-
Contain the Spill: Use absorbent materials, such as spill pads or socks, to contain the spill and prevent it from spreading or entering drains.[15][18]
-
Clean-up:
-
For minor spills, use a spill kit containing appropriate absorbent materials.[2]
-
Wear appropriate PPE, including respiratory protection if necessary.[15]
-
Work from the outside of the spill inwards, absorbing the liquid.[18]
-
Place all contaminated materials, including used PPE, into a designated, labeled hazardous waste container.[15]
-
-
Decontaminate: Clean the spill area with a suitable detergent and water.[18]
-
Report: Report all spills to your supervisor and your institution's environmental health and safety department.[15]
Exposure Response Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove any contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station.[2] Hold the eyelids open and away from the eyeball. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[2] If they are having difficulty breathing, call for emergency medical assistance.[2]
-
Ingestion: Do not induce vomiting.[2] Seek immediate medical attention and provide the SDS to the medical personnel.[2]
Waste Disposal: Environmental Responsibility
Chlorinated organic compounds are considered hazardous waste and must be disposed of according to federal, state, and local regulations.[19]
-
Waste Collection: Collect all waste, including contaminated materials from spills, in designated, properly labeled, and sealed containers.[2]
-
Segregation: Do not mix chlorinated waste with other solvent waste streams unless specifically instructed to do so by your institution's waste management guidelines.[6]
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety department.
Visualizations
Diagram 1: Hierarchy of Controls for Handling Chlorinated Organic Compounds
Caption: A diagram illustrating the hierarchy of controls for mitigating risks.
Diagram 2: Workflow for Safe Handling of Chlorinated Organics
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Experimental design for evaluating the efficacy of isoxazole derivatives
Application Notes and Protocols
Topic: Experimental Design for Evaluating the Efficacy of Isoxazole Derivatives Audience: Researchers, scientists, and drug development professionals.
Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery
Isoxazole, a five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their vast therapeutic potential, stemming from a broad spectrum of biological activities.[2][3] The isoxazole ring is a key pharmacophore in numerous clinically used drugs, such as the COX-2 inhibitor valdecoxib and the antibiotic sulfamethoxazole.[4] The versatility of the isoxazole scaffold allows for structural modifications that can fine-tune its pharmacological properties, leading to the development of novel agents with antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2][4]
This guide provides a comprehensive experimental framework for the systematic evaluation of novel isoxazole derivatives. It moves beyond simple protocols to explain the scientific rationale behind each step, enabling researchers to design robust, self-validating experiments to characterize the efficacy and preliminary safety profile of their compounds. We will cover essential assays for determining antimicrobial and anticancer potency, as well as foundational methods for exploring the mechanism of action through enzyme inhibition.
Part 1: Evaluation of Antimicrobial Efficacy
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Isoxazole derivatives have shown considerable promise in this area, exhibiting activity against a wide range of bacteria and fungi.[5][6] A tiered approach, beginning with primary screening and progressing to quantitative assessment, is the most efficient strategy for identifying promising candidates.
Antimicrobial Screening Workflow
The following diagram illustrates a standard workflow for assessing the antimicrobial properties of isoxazole derivatives.
Caption: Workflow for antimicrobial efficacy testing.
Protocol 1: Primary Screening via Kirby-Bauer Disk Diffusion
This method provides a rapid, qualitative assessment of a compound's ability to inhibit microbial growth. It is an essential first step to identify active compounds for further quantitative analysis. The methodology should adhere to established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).[7][8]
Principle: A sterile paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a target microorganism. As the compound diffuses into the agar, it creates a concentration gradient. If the organism is susceptible, a clear "zone of inhibition" will appear around the disk where growth is prevented.
Step-by-Step Protocol:
-
Inoculum Preparation: From a fresh (18-24 hour) culture, pick 4-5 well-isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.
-
Disk Application: Aseptically apply sterile paper disks (6 mm diameter) to the inoculated agar surface. Using a micropipette, dispense a defined volume (e.g., 10 µL) of the isoxazole derivative stock solution onto each disk. Ensure disks are firmly pressed onto the agar.
-
Controls: Include a positive control (disk with a known antibiotic like Ciprofloxacin) and a negative control (disk with the solvent, e.g., DMSO, used to dissolve the compound).
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Measurement: Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10] This quantitative measure is the gold standard for determining the potency of a new compound.
Principle: A serial two-fold dilution of the isoxazole derivative is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized concentration of the microorganism. The MIC is determined after incubation by observing the lowest concentration at which no turbidity (growth) is visible.
Step-by-Step Protocol:
-
Plate Preparation: Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well plate.
-
Compound Dilution: In well 1, add 100 µL of the isoxazole derivative at twice the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) will receive no compound.
-
Inoculum Preparation: Prepare a bacterial suspension as described in Protocol 1 and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading MIC: The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the first clear well). A colorimetric indicator like resazurin can be added to aid visualization.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[12]
Principle: Following MIC determination, a small aliquot from each well that showed no visible growth is subcultured onto fresh, antibiotic-free agar plates. The MBC is the lowest concentration from the MIC assay that results in no colony growth on the agar plate after incubation.
Step-by-Step Protocol:
-
Subculturing: From each well of the MIC plate that showed no visible growth, take a 10 µL aliquot.
-
Plating: Spot-plate the aliquot onto a fresh Mueller-Hinton agar plate.
-
Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.
-
Reading MBC: The MBC is the lowest concentration that produces no growth or a ≥99.9% reduction in CFU compared to the initial inoculum count.
Data Presentation: Antimicrobial Activity
Results should be summarized in a clear, tabular format.
| Compound ID | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) |
| Isoxazole-A | S. aureus ATCC 29213 | 18 | 8 | 16 |
| Isoxazole-A | E. coli ATCC 25922 | 12 | 32 | >64 |
| Isoxazole-B | S. aureus ATCC 29213 | 22 | 2 | 4 |
| Isoxazole-B | E. coli ATCC 25922 | 16 | 16 | 32 |
| Ciprofloxacin | S. aureus ATCC 29213 | 25 | 0.5 | 1 |
| Ciprofloxacin | E. coli ATCC 25922 | 30 | 0.25 | 0.5 |
| Solvent (DMSO) | S. aureus ATCC 29213 | 0 | >64 | >64 |
Part 2: Evaluation of Anticancer Efficacy
Many isoxazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, making anticancer screening a critical evaluation step.[13][14] The primary goal is to determine the concentration-dependent cytotoxicity of the compounds and identify their potency (IC₅₀).
Anticancer Screening Workflow
This diagram outlines the standard procedure for assessing the cytotoxic potential of isoxazole derivatives against cancer cell lines.
Caption: Workflow for in vitro anticancer efficacy testing.
Protocol 4: Cell Viability and Cytotoxicity via MTT Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15][16] It is widely used in drug discovery to quantify the cytotoxic effects of compounds.[17]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[15] The amount of formazan produced is directly proportional to the number of viable cells. The crystals are solubilized, and the absorbance is measured spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding: Harvest cells and seed them into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[17] Incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol) to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
High-Throughput Screening Context: For broader profiling, compounds can be submitted to services like the National Cancer Institute's NCI-60 Human Tumor Cell Line Screen.[19][20] This screen assesses activity against 60 different human cancer cell lines, providing valuable data on tumor selectivity and potential mechanisms of action through pattern comparison algorithms.[19][21]
Data Presentation: Cytotoxicity (IC₅₀ Values)
| Compound ID | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) | HEK293 (Normal) IC₅₀ (µM) | Selectivity Index (HEK293/MCF-7) |
| Isoxazole-A | 5.2 | 8.1 | 6.5 | 85.4 | 16.4 |
| Isoxazole-B | 25.8 | 30.2 | 22.1 | >100 | >3.9 |
| Doxorubicin | 0.8 | 1.1 | 0.9 | 4.3 | 5.4 |
Part 3: Mechanistic Insights via Enzyme Inhibition Assays
The biological effects of isoxazole derivatives are often mediated by the inhibition of specific enzymes.[22][23] For example, their anti-inflammatory properties can be linked to the inhibition of cyclooxygenase (COX) enzymes.[24] An in vitro enzyme inhibition assay is a direct method to confirm a compound's effect on a purified enzyme target.
Enzyme Inhibition Assay Workflow
This diagram provides a generalized workflow for characterizing an enzyme inhibitor.
Caption: Workflow for enzyme inhibition analysis.
Protocol 5: General In Vitro Enzyme Inhibition Assay (Example: COX-2)
Principle: The activity of a purified enzyme is measured by monitoring the conversion of a substrate to a product over time. This is often done using a chromogenic or fluorogenic substrate. The assay is run in the presence of varying concentrations of the isoxazole derivative to determine its inhibitory effect on the reaction rate.[25]
Step-by-Step Protocol (Generalized):
-
Reagent Preparation: Prepare solutions of the purified enzyme (e.g., recombinant human COX-2), the substrate (e.g., arachidonic acid), and a detection probe in the appropriate assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the isoxazole derivative in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the enzyme, the detection probe, and the isoxazole derivative (or vehicle control). Allow a pre-incubation period (e.g., 15 minutes at room temperature) for the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Signal Detection: Immediately begin measuring the signal (e.g., absorbance or fluorescence) at regular intervals using a plate reader. The rate of signal change corresponds to the enzyme activity.
-
Data Analysis:
-
IC₅₀ Determination: Calculate the initial reaction velocity (rate) for each inhibitor concentration. Determine the percent inhibition relative to the vehicle control. Plot percent inhibition versus log inhibitor concentration to determine the IC₅₀ value.[26]
-
Kinetic Analysis: To determine the mode of inhibition, repeat the assay with multiple fixed inhibitor concentrations across a range of substrate concentrations. The data can be fitted to Michaelis-Menten equations or visualized using a Lineweaver-Burk plot to determine the inhibition type (competitive, non-competitive, etc.) and the inhibition constant (Kᵢ).[27]
-
Data Presentation: Enzyme Inhibition
| Compound ID | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition |
| Isoxazole-A | COX-2 | 0.5 | 0.25 | Competitive |
| Isoxazole-B | COX-2 | 12.3 | N/A | - |
| Celecoxib | COX-2 | 0.04 | 0.02 | Competitive |
References
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A review of isoxazole biological activity and present synthetic techniques. (n.d.). AIMS Press. Retrieved January 20, 2026, from [Link]
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A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved January 20, 2026, from [Link]
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Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. Retrieved January 20, 2026, from [Link]
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Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. Retrieved January 20, 2026, from [Link]
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Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (2025). International Journal of Creative Research Thoughts (IJCRT). Retrieved January 20, 2026, from [Link]
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Edmondson, D. E., Binda, C., & Mattevi, A. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Drug Targets, 19(14), 1639-1651. Retrieved January 20, 2026, from [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Retrieved January 20, 2026, from [Link]
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van der Linden, M., et al. (2020). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases, 39(8), 1425-1441. Retrieved January 20, 2026, from [Link]
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NCI-60 Human Tumor Cell Line Screen. (n.d.). Division of Cancer Treatment and Diagnosis. Retrieved January 20, 2026, from [Link]
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Ali, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1234567. Retrieved January 20, 2026, from [Link]
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Vashisht, H., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. Journal of Applied Pharmaceutical Science, 14(10), 1-10. Retrieved January 20, 2026, from [Link]
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Singh, R., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Bioorganic Chemistry, 115, 105244. Retrieved January 20, 2026, from [Link]
-
Khan, I., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon, 10(22), e32501. Retrieved January 20, 2026, from [Link]
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Advances in isoxazole chemistry and their role in drug discovery. (2025). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved January 20, 2026, from [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 20, 2026, from [Link]
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Enzyme inhibitor. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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NCI-60. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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MTT (Assay protocol). (2023). Protocols.io. Retrieved January 20, 2026, from [Link]
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Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. Retrieved January 20, 2026, from [Link]
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Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813-823. Retrieved January 20, 2026, from [Link]
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Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved January 20, 2026, from [Link]
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Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists, Second Edition. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved January 20, 2026, from [Link]
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Susceptibility Testing. (n.d.). MSD Manual Professional Edition. Retrieved January 20, 2026, from [Link]
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Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. Retrieved January 20, 2026, from [Link]
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Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. (2023). Encyclopedia.pub. Retrieved January 20, 2026, from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 20, 2026, from [Link]
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CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). (2016). University of Liverpool. Retrieved January 20, 2026, from [Link]
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Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Journal of Medicinal and Chemical Sciences. Retrieved January 20, 2026, from [Link]
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Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(10), 3566-3574. Retrieved January 20, 2026, from [Link]
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In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]
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Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (2018). MDPI. Retrieved January 20, 2026, from [Link]
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ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). bioMerieux. Retrieved January 20, 2026, from [Link]
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Derivatization of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate for biological testing
Application Note & Protocol
Strategic Derivatization of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate for Accelerated Discovery of Biologically Active Agents
Abstract
The isoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its versatile synthetic handles and wide spectrum of biological activities make it an attractive starting point for drug discovery campaigns.[5][6][7] This application note provides a detailed guide for the strategic derivatization of a specific, highly functionalized starting material: this compound. We present validated protocols for the selective modification of its two key reactive sites—the 5-formyl and 4-carboxylate groups—to generate a diverse chemical library. Furthermore, we outline a tiered biological screening strategy, enabling researchers to efficiently identify novel derivatives with potential antimicrobial and anticancer properties and to establish preliminary structure-activity relationships (SAR).
The Core Scaffold: Analysis of the Starting Material
The starting compound, this compound, is an ideal platform for chemical library synthesis. Its structure contains three key regions that can be systematically modified to modulate its physicochemical and pharmacological properties: the 3-phenyl ring, the 4-ester, and the 5-aldehyde. This guide focuses on the derivatization of the ester and aldehyde functionalities due to their high reactivity and synthetic versatility.
-
5-Formyl Group (-CHO): This aldehyde is a highly versatile electrophilic handle. It is susceptible to nucleophilic attack, making it an ideal site for introducing a wide array of chemical diversity. Reactions at this position, such as reductive amination or olefination, can introduce new hydrogen bond donors/acceptors, alter polarity, and add conformational flexibility, all ofwhich are critical for tuning biological activity.
-
4-Methyl Carboxylate Group (-COOCH₃): While less reactive than the aldehyde, the methyl ester is a key site for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, a crucial intermediate for forming stable amide bonds.[8] This strategy allows for the coupling of a vast library of primary and secondary amines, introducing substituents that can probe specific interactions within a biological target.[9]
Figure 1: Structure of the core scaffold highlighting the two primary reactive sites for derivatization.
Synthetic Strategy: Pathways for Library Generation
A successful derivatization strategy involves robust and high-yielding reactions that can be applied to a wide range of building blocks. We propose a two-pronged approach focusing on the selective modification of the formyl and carboxylate groups.
Causality Behind Experimental Choices:
-
Reductive Amination (Formyl Group): This reaction is chosen for its efficiency and the commercial availability of thousands of primary and secondary amines. It allows for the systematic introduction of basic nitrogen atoms, which can improve aqueous solubility and form key salt-bridge interactions with biological targets like enzymes or receptors.
-
Amide Coupling (Carboxylate Group): After hydrolysis of the inert methyl ester, the resulting carboxylic acid is activated for amide bond formation. Amides are exceptionally stable in biological systems and are prevalent in approved drugs. The N-H of the amide provides a hydrogen bond donor, while the carbonyl is an acceptor, offering predictable and strong interactions to guide SAR.[9]
The overall workflow is designed to create two distinct sub-libraries from the common starting material, which can then be screened in parallel.
Figure 2: High-level workflow for generating two distinct chemical libraries from the core scaffold.
Detailed Experimental Protocols
Trustworthiness through Validation: Each protocol includes steps for purification and characterization. It is imperative to confirm the structure and purity of each new derivative by methods such as ¹H-NMR, LC-MS, and HRMS before biological testing to ensure that observed activity is attributable to the intended compound.
Protocol 3.1: General Procedure for Reductive Amination of the 5-Formyl Group (Library A)
This protocol describes the formation of a Schiff base followed by in-situ reduction to yield the final amine derivative.
Materials:
-
This compound
-
Selected primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add the selected amine (1.1 mmol) followed by a drop of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure aminomethyl derivative.
-
Characterize the final product by NMR and Mass Spectrometry.
Protocol 3.2: Hydrolysis of the 4-Methyl Ester
This protocol generates the key carboxylic acid intermediate required for Library B.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 equivalents)
-
Tetrahydrofuran (THF) and Water (3:1 mixture)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the starting ester (1.0 mmol) in a mixture of THF (6 mL) and water (2 mL).
-
Add LiOH·H₂O (2.0 mmol) and stir the mixture vigorously at room temperature for 4-8 hours. Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (10 mL) and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the dropwise addition of 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the carboxylic acid, which is often used in the next step without further purification.
Protocol 3.3: General Procedure for Amide Coupling (Library B)
This protocol uses the carboxylic acid intermediate to generate a library of amides.[9]
Materials:
-
3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylic acid (from Protocol 3.2)
-
Selected primary or secondary amine (1.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve the carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere.
-
Add EDC (1.5 mmol), DMAP (0.1 mmol), and the selected amine (1.2 mmol).
-
Stir the reaction mixture at room temperature for 18-48 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1 M HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the pure carboxamide derivative.
-
Characterize the final product by NMR and Mass Spectrometry.
Strategy for Biological Evaluation
Given the broad biological activities reported for isoxazole derivatives, a tiered screening approach is recommended to efficiently identify promising compounds.[1][3]
Figure 3: A strategic workflow for the biological evaluation of newly synthesized isoxazole derivatives.
Protocol 4.1: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Prepare a stock solution of each derivative in DMSO (e.g., 10 mg/mL).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in appropriate bacterial growth media (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of bacteria (e.g., S. aureus and E. coli) to a final concentration of ~5 x 10⁵ CFU/mL.
-
Include positive (standard antibiotic) and negative (no compound) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 4.2: Cytotoxicity MTT Assay
-
Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of ~5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized derivatives for 48-72 hours.
-
After incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth compared to untreated controls.
Data Interpretation and Structure-Activity Relationship (SAR)
The primary goal of creating a derivative library is to understand how specific structural changes affect biological activity. By organizing the data systematically, preliminary SAR can be established.
Table 1: Hypothetical Biological Screening Data for Isoxazole Derivatives
| Compound ID | Modification Pathway | R-Group Structure | MIC (µg/mL) vs. S. aureus | IC₅₀ (µM) vs. MCF-7 |
| SM-01 | Starting Material | -CHO (at C5) | >128 | 85.2 |
| A-01 | Pathway A | -CH₂-NH-Cyclopropyl | 64 | 42.5 |
| A-02 | Pathway A | -CH₂-N(CH₃)₂ | 128 | 75.1 |
| A-03 | Pathway A | -CH₂-NH-(4-F-Phenyl) | 32 | 9.8 |
| B-01 | Pathway B | -CO-NH-Cyclopropyl | >128 | 60.3 |
| B-02 | Pathway B | -CO-NH-CH₂CH₂OH | >128 | 91.4 |
| B-03 | Pathway B | -CO-NH-(4-F-Phenyl) | >128 | 25.7 |
Preliminary SAR Insights from Hypothetical Data:
-
Pathway A vs. B: Derivatization at the 5-formyl position (Library A) appears more favorable for both antibacterial and anticancer activity compared to the 4-carboxamide position (Library B).
-
Impact of R-Group: For anticancer activity, introducing an aromatic ring (A-03) at the 5-position resulted in a significant potency increase (IC₅₀ = 9.8 µM) compared to small aliphatic groups (A-01) or the starting material. The fluorine substituent may be involved in specific electronic or hydrophobic interactions.
-
Solubility vs. Activity: The hydrophilic amide B-02, containing a hydroxyl group, showed a complete loss of activity, suggesting that lipophilicity may be a key driver for cellular uptake or target engagement.
These initial findings can guide the synthesis of a second-generation library, for instance, by exploring other halogen substitutions on the phenyl ring in the 'A' series to optimize the observed anticancer activity.
Conclusion
This application note provides a comprehensive and actionable framework for the derivatization of this compound. By following the detailed synthetic protocols and the tiered biological screening strategy, researchers can efficiently generate diverse chemical libraries and identify novel bioactive compounds. The systematic approach to data analysis outlined herein facilitates the rapid development of structure-activity relationships, accelerating the hit-to-lead optimization process in drug discovery programs.
References
- A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Research in Pharmaceutical Sciences, 15(1).
- Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.).
- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2020). Turkish Journal of Chemistry.
- Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2024). International Journal of Pharmaceutical and Phytopharmacological Research.
- Advances in isoxazole chemistry and their role in drug discovery. (2024). RSC Medicinal Chemistry.
- Biological Evaluation of Newly Synthesized Isoxazole Deriv
- A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS. (1973). Organic Syntheses.
- Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2019). The Journal of Organic Chemistry.
- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). Scientifica.
- A review of isoxazole biological activity and present synthetic techniques. (2024). Annals of Phytomedicine.
- Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. (2024).
- Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. (n.d.). PrepChem.com.
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Analytical methods for the quantification of isoxazole compounds in biological matrices
An Application Guide to the Bioanalysis of Isoxazole Compounds
Abstract
This comprehensive guide provides detailed methodologies and protocols for the quantitative analysis of isoxazole-containing compounds in various biological matrices. Isoxazoles are a significant class of heterocyclic compounds integral to numerous pharmaceutical agents, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] Accurate quantification of these compounds in biological fluids is paramount for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies, directly informing drug safety and efficacy profiles. This document outlines robust sample preparation techniques and advanced analytical methods, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), grounded in the principles of regulatory guidelines from the FDA and EMA.[4][5]
Foundational Principles: The Importance of Accurate Quantification
The isoxazole moiety is a cornerstone in modern medicinal chemistry, present in drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[2][3] The therapeutic and toxicological profile of such drugs is intrinsically linked to their concentration in systemic circulation and target tissues. Therefore, developing sensitive, selective, and reliable analytical methods is not merely a technical exercise but a critical component of the drug development lifecycle.
The choice of an analytical strategy is dictated by the physicochemical properties of the isoxazole analyte, the nature of the biological matrix, and the required sensitivity. While traditional methods like HPLC-UV have their place, the complexity of biological matrices and the low concentrations often encountered necessitate the superior sensitivity and selectivity of mass spectrometry-based techniques.[6] This guide is structured to walk researchers through the entire bioanalytical workflow, from sample collection to final data interpretation, ensuring methodological integrity at every stage.
The Pre-Analytical Phase: Sample Preparation
The primary goal of sample preparation is to extract the analyte of interest from a complex biological matrix (e.g., plasma, serum, whole blood, urine), remove potential interferences, and concentrate the analyte to a level suitable for instrumental analysis.[7] The choice of technique is a critical decision that impacts method recovery, reproducibility, and throughput.
Protein Precipitation (PPT)
PPT is a rapid and straightforward method for removing proteins from plasma or serum samples. It involves adding a water-miscible organic solvent, typically acetonitrile or methanol, to denature and precipitate the proteins.
-
Causality & Rationale: Acetonitrile is often preferred as it tends to precipitate proteins more effectively and results in a cleaner supernatant compared to methanol.[8] This method is ideal for high-throughput screening and early-stage discovery studies due to its speed and ease of automation. However, it is the least selective method and may suffer from significant matrix effects due to the co-extraction of endogenous phospholipids.
Liquid-Liquid Extraction (LLE)
LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its relative solubility. The pH of the aqueous phase is often adjusted to ensure the analyte is in a neutral, non-ionized state, maximizing its partitioning into the organic layer.
-
Causality & Rationale: LLE provides a significantly cleaner extract than PPT, reducing matrix effects and improving sensitivity.[9] The choice of solvent (e.g., ethyl acetate, methyl tert-butyl ether) is critical and depends on the polarity of the isoxazole compound. While effective, LLE is more labor-intensive than PPT and can be challenging to automate.[10]
Solid-Phase Extraction (SPE)
SPE is a highly selective and versatile technique that uses a solid sorbent packed into a cartridge or well plate to bind and isolate the analyte from the sample matrix.[11] Analytes are eluted with a small volume of organic solvent, resulting in a clean and concentrated sample.
-
Causality & Rationale: The selection of the SPE sorbent chemistry is key to a successful extraction.
-
Reversed-Phase (e.g., C18, C8): Retains non-polar to moderately polar compounds from an aqueous matrix. Ideal for many drug-like isoxazole molecules.
-
Ion-Exchange (e.g., SCX, SAX): Retains analytes based on their charge (cationic or anionic). This is highly selective.
-
Mixed-Mode (e.g., Reversed-Phase and Ion-Exchange): Offers orthogonal retention mechanisms for superior cleanup of complex samples.[12]
-
SPE is considered the gold standard for sample cleanup, providing the highest recovery and reduction of matrix effects, though it requires more extensive method development.[11]
Analytical Quantification: Methods and Technologies
The instrumental analysis phase is where the precise measurement of the analyte concentration occurs.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive technique for the quantification of small molecules in biological matrices due to its exceptional sensitivity, selectivity, and speed.[6][13]
-
The Principle: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) separates the analyte from co-extracted components based on its physicochemical properties (e.g., polarity). The analyte then enters the mass spectrometer, where it is ionized (typically by Electrospray Ionization - ESI), and the mass-to-charge ratio (m/z) of the resulting ion is measured. In tandem MS, a specific ion (the precursor ion) is selected, fragmented, and a specific fragment ion (the product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides extraordinary selectivity, as it is highly unlikely that an interfering compound will have the same retention time, precursor ion mass, and product ion mass.[14]
-
Method Development Insights:
-
Column Chemistry: A C18 reversed-phase column is the workhorse for most isoxazole compounds.[13][14]
-
Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) with a small amount of acid (typically 0.1% formic acid) is common.[8][14] The acid aids in the protonation of the analyte in positive ion mode ESI, enhancing sensitivity.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is the ideal IS, as it co-elutes and experiences identical ionization and matrix effects. If unavailable, a structural analog can be used.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For isoxazole compounds that are volatile or can be made volatile through derivatization, GC-MS is a viable alternative. The sample is injected into a heated port, vaporized, and separated in a gaseous mobile phase before detection by MS. GC-MS can offer excellent chromatographic resolution but often requires a derivatization step to improve the thermal stability and volatility of the analyte, adding complexity to the sample preparation.[15]
Method Validation: Ensuring Trustworthy Data
A bioanalytical method is only useful if it is reliable and reproducible. Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[5] Protocols must be validated in accordance with regulatory guidelines such as the FDA’s "Bioanalytical Method Validation Guidance for Industry" and the EMA’s "Guideline on bioanalytical method validation".[4][5]
Key Validation Parameters
| Parameter | Description | Typical Acceptance Criteria (FDA/EMA) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Calibration Curve | The relationship between the instrument response and known concentrations of the analyte. | At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be ≥ 5 times the blank response. Accuracy within ±20% and precision ≤ 20% RSD. |
| Accuracy & Precision | Accuracy is the closeness of measured values to the true value. Precision is the degree of scatter between measurements. | Measured at LLOQ, Low, Medium, and High QC levels. Accuracy within ±15% of nominal. Precision ≤ 15% RSD (±20% and ≤20% at LLOQ). |
| Matrix Effect | The suppression or enhancement of ionization of the analyte by co-eluting matrix components. | The IS-normalized matrix factor at low and high QC concentrations should have a CV ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. Not required to be 100%. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Mean concentration at each stability condition must be within ±15% of the nominal concentration. |
Visualized Workflows and Protocols
General Bioanalytical Workflow
The following diagram illustrates the end-to-end process for quantifying an isoxazole compound in a biological matrix.
Caption: High-level workflow for isoxazole quantification.
Sample Preparation Workflow
This diagram details the steps involved in the three primary sample preparation techniques.
Caption: Detailed sample preparation decision workflow.
Protocol: LC-MS/MS Quantification of an Isoxazole Analog in Rat Plasma
This protocol provides an example for the quantification of a hypothetical isoxazole compound ("ISO-X") using protein precipitation followed by LC-MS/MS analysis.
Materials and Reagents
-
Blank rat plasma (K2-EDTA)
-
ISO-X analytical standard and its stable isotope-labeled internal standard (ISO-X-d4)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Preparation of Standards and Quality Controls (QCs)
-
Prepare a 1.00 mg/mL primary stock solution of ISO-X and ISO-X-d4 in methanol.
-
Perform serial dilutions in 50:50 acetonitrile:water to prepare working standard solutions for the calibration curve (e.g., ranging from 10 ng/mL to 10,000 ng/mL).
-
Prepare a separate set of working solutions for QCs (Low, Medium, High).
-
Prepare a working internal standard solution of ISO-X-d4 at 500 ng/mL in acetonitrile.
-
Spike the working standard and QC solutions into blank rat plasma (e.g., 5 µL spike into 95 µL plasma) to create calibration standards and QCs. Final concentrations might range from 1.00 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of each sample (standard, QC, or unknown) into a 96-well plate.
-
Add 150 µL of the working internal standard solution (500 ng/mL ISO-X-d4 in acetonitrile) to every well.
-
Seal the plate and vortex for 2 minutes at 1000 rpm to precipitate proteins.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Instrumental Parameters
-
LC System: Waters Acquity UPLC or equivalent.
-
Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.[13]
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 2.0 min: Ramp from 5% to 95% B
-
2.0 - 2.5 min: Hold at 95% B
-
2.5 - 3.0 min: Return to 5% B and equilibrate
-
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Hypothetical):
-
ISO-X: Q1: 366.1 m/z -> Q3: 145.1 m/z.[13]
-
ISO-X-d4: Q1: 370.1 m/z -> Q3: 149.1 m/z.
-
Data Analysis and Acceptance Criteria
-
Integrate the chromatographic peaks for the analyte and internal standard.
-
Calculate the peak area ratio (analyte area / IS area).
-
Generate a calibration curve using a linear regression model with 1/x² weighting.
-
Quantify unknown samples using the regression equation.
-
An analytical run is accepted if:
-
At least 75% of calibration standards are within ±15% of nominal (±20% at LLOQ).
-
At least 67% of QCs are within ±15% of nominal, with at least 50% at each concentration level meeting this criterion.
-
References
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
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Van Amsterdam, P. et al. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Kumar, D., et al. (2022). Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. Journal of Chromatography B, 1212, 123488. [Link]
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Giorgi, M., et al. (2021). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. BMC Veterinary Research, 17(1), 309. [Link]
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Yaichkov, I.I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [Link]
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GEN - Genetic Engineering and Biotechnology News. (2015). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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Chromtech. Simplified Extraction of Drugs from Serum Using Immobilized Liquid Extraction 96-Well Plates. [Link]
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Chromatography Today. (2016). Navigating the Vast Array of Sample Preparation Techniques for Biological Samples – Whole Blood. [Link]
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Le-Bérichel, E., et al. (2021). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 14(10), 1039. [Link]
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Abdel-Rehim, M. (2017). Homogeneous liquid-liquid extraction as an alternative sample preparation technique for biomedical analysis. Bioanalysis, 9(1), 93-101. [Link]
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Shah, K., et al. (2018). LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 155, 295-301. [Link]
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ResearchGate. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Request PDF. [Link]
-
Kahriman, N., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PLoS ONE, 15(4), e0232228. [Link]
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Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]
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Omar, H.I., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. [Link]
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Szymańska, E., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 29(10), 2298. [Link]
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RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]
-
Jayageetha, N., & Muthukumar, V. (2012). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. ACS Combinatorial Science, 14(10), 546-550. [Link]
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Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. [Link]
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International Journal of Creative Research Thoughts. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]
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Journal of AOAC International. (2002). Mixed-Mode Solid-Phase Extraction and Cleanup Procedures for the Liquid Chromatographic Determination of Thiabendazole and Carbendazim in Fruit Juices. [Link]
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Shimadzu. Drug Metabolism | Analysis of Urine Samples Using the GC/MS Metabolite Component Database. [Link]
-
MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah Staff. [Link]
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MDPI. (2014). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]
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Application Notes & Protocols: Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate as a Novel Chemical Probe
Preamble: Navigating the Frontier of Target Discovery
In the landscape of chemical biology and drug discovery, the identification and validation of novel molecular probes are paramount to elucidating complex biological pathways and identifying new therapeutic targets. This document serves as a comprehensive guide to the characterization and application of Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate, a compound belonging to the versatile isoxazole class of heterocycles. While this specific molecule is not yet extensively characterized in the public domain, its structural motifs suggest a high potential for biological activity. Isoxazole derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3]
This guide is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to explore the potential of this compound as a chemical probe. We will proceed from the ground up, starting with the fundamental principles of chemical probe validation, proposing putative biological targets based on the rich chemistry of isoxazoles, and providing step-by-step methodologies for target identification, engagement, and cellular characterization.
Section 1: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of many biologically active compounds.[4] Its prevalence in medicinal chemistry can be attributed to its unique electronic properties and its ability to act as a bioisostere for other functional groups, thereby modulating the pharmacokinetic and pharmacodynamic properties of a molecule. The isoxazole core can engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding and dipole-dipole interactions, making it an effective scaffold for designing potent and selective inhibitors.[5]
Numerous isoxazole-containing compounds have been investigated for a plethora of therapeutic applications. For instance, some derivatives have been identified as potent inhibitors of enzymes such as cyclooxygenases (COX-1/2) in the context of inflammation, and protein kinases involved in cancer signaling pathways.[6][7] Others have shown promise as modulators of receptors in the central nervous system, highlighting the therapeutic versatility of this chemical class.[8]
Section 2: Postulating a Biological Target for Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
Given the broad bioactivity of the isoxazole scaffold, Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate could potentially interact with a variety of protein targets. Based on existing literature for structurally related compounds, we can hypothesize several plausible target classes:
-
Protein Kinases: The 3-aryl-isoxazole motif is present in numerous kinase inhibitors. The 2-chlorophenyl group could occupy the hydrophobic pocket of the ATP-binding site of various kinases, which are often dysregulated in cancer and inflammatory diseases.[7]
-
Heat Shock Proteins (HSPs): Certain isoxazole derivatives have been identified as inhibitors of HSP90, a molecular chaperone crucial for the stability of many oncoproteins.[9][10]
-
Enzymes in Inflammatory Pathways: The structural similarity to known anti-inflammatory agents suggests that this compound could target enzymes like COX or lipoxygenases.[11]
-
Carbonic Anhydrases: Recent studies have shown that isoxazole derivatives can act as inhibitors of carbonic anhydrases, enzymes involved in pH regulation and various pathological conditions.[12][13]
It is imperative to underscore that these are hypotheses grounded in the broader chemical literature. The core of this guide is to provide the experimental framework to systematically test these hypotheses and identify the true biological target(s) of this compound.
Section 3: The Chemical Probe Validation Workflow
A chemical probe is a small molecule that selectively modulates the function of a specific protein, enabling researchers to study its role in cellular and disease contexts. The validation of a novel compound as a chemical probe is a rigorous process that involves demonstrating its potency, selectivity, and mechanism of action. The following workflow outlines the essential steps for characterizing Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate.
Caption: A generalized workflow for the validation of a novel chemical probe.
Section 4: Experimental Protocols
Synthesis and Characterization
Protocol 4.1.1: Synthesis of Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
-
Step 1: Synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid. This step would likely follow a standard procedure for isoxazole synthesis, such as the reaction of an appropriate β-ketoester with hydroxylamine.
-
Step 2: Esterification. The resulting carboxylic acid can be esterified to the methyl ester using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or using a milder reagent like trimethylsilyldiazomethane.
-
Purification and Characterization. The final product should be purified using column chromatography or recrystallization. Its identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Target Identification using Chemoproteomics
Chemoproteomics is a powerful approach to identify the protein targets of a small molecule from a complex biological sample.[14][15] Affinity-based methods are commonly employed for this purpose.
Protocol 4.2.1: Affinity-Based Target Pull-Down
-
Probe Immobilization: Synthesize an analog of Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate that incorporates a linker and an affinity tag (e.g., biotin). It is crucial that the linker attachment point does not disrupt the key binding interactions of the pharmacophore.
-
Cell Lysate Preparation: Prepare a lysate from the cell line or tissue of interest under non-denaturing conditions.
-
Incubation and Pull-Down: Incubate the cell lysate with the immobilized probe. As a control, also incubate the lysate with beads that have not been conjugated to the probe.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the probe-conjugated beads with those from the control beads to identify specific binding partners.
Target Engagement Validation with Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that measures the thermal stabilization of a protein upon ligand binding in a cellular environment.[16][17][18][19] An increase in the melting temperature of a protein in the presence of a compound is indicative of direct target engagement.
Protocol 4.3.1: CETSA for Target Engagement
-
Cell Treatment: Treat intact cells with either the vehicle (e.g., DMSO) or varying concentrations of Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate.
-
Heating: Heat the treated cells at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregates: Separate the aggregated proteins from the soluble fraction by centrifugation.
-
Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound confirms target engagement.
Cell-Based Assays for Functional Characterization
Once a target is identified and engagement is confirmed, cell-based assays are essential to understand the functional consequences of modulating the target's activity.[20][21][22] The specific assay will depend on the identified target and its known biological role.
Protocol 4.4.1: General Cell Viability/Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate. Include a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as an MTT, MTS, or a luminescent ATP-based assay.
-
Data Analysis: Plot cell viability against compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 4.4.2: Target-Specific Pathway Analysis
If the target is a kinase, for example, a Western blot-based assay can be used to assess the phosphorylation status of its downstream substrates.
-
Cell Treatment: Treat cells with the compound for a specific duration.
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the downstream substrate.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the substrate.
Section 5: Data Presentation and Interpretation
Quantitative data from the validation experiments should be presented in a clear and concise manner.
Table 1: Illustrative Potency Data for a Hypothetical Target
| Assay Type | Target | IC50 / EC50 (µM) |
| Enzymatic Assay | Putative Kinase X | 0.5 |
| Cell Proliferation | Cancer Cell Line A | 2.1 |
| Cell Proliferation | Cancer Cell Line B | 3.5 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate.
Table 2: Illustrative Selectivity Profile
| Target | % Inhibition at 10 µM |
| Putative Kinase X | 95% |
| Kinase Y | 20% |
| Kinase Z | 5% |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate.
Section 6: Concluding Remarks and Future Directions
The journey of a small molecule from a synthetic entity to a validated chemical probe is a meticulous process that requires a multi-faceted experimental approach. This guide has provided a comprehensive framework for researchers to begin exploring the potential of Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate. By systematically applying the protocols for target identification, engagement, and cellular characterization, the scientific community can unlock the potential of this and other novel isoxazole derivatives, ultimately contributing to a deeper understanding of biology and the development of new therapeutic strategies.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate
Welcome to the technical support center for the synthesis of ethyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding this synthesis. Our goal is to empower you with the scientific rationale behind the procedural steps to enhance yield, purity, and reproducibility.
Introduction to the Synthesis
The target molecule, ethyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate, is a functionalized heterocyclic compound with potential applications in medicinal chemistry. The isoxazole core, coupled with the reactive aldehyde group, makes it a valuable building block for the synthesis of more complex molecular architectures.
This guide outlines two primary synthetic routes to achieve the target compound, each with its own set of advantages and challenges.
-
Route A: A two-step process involving the initial construction of the isoxazole ring system followed by formylation at the C5 position via the Vilsmeier-Haack reaction.
-
Route B: A three-step pathway that involves the synthesis of a 5-hydroxymethylisoxazole intermediate, which is subsequently oxidized to the desired aldehyde.
We will delve into the specifics of each route, providing detailed protocols and troubleshooting advice to navigate potential experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferable, Route A (Vilsmeier-Haack) or Route B (Oxidation)?
A1: The choice of route depends on several factors including precursor availability, scale, and safety considerations.
-
Route A (Vilsmeier-Haack) is more direct if the precursor, ethyl 3-(2-chlorophenyl)isoxazole-4-carboxylate, is readily available or can be synthesized in high yield. The Vilsmeier-Haack reaction is a powerful tool for formylation.[1][2] However, the isoxazole ring is only moderately electron-rich, and the presence of an electron-withdrawing carboxylate group at the C4 position can decrease the nucleophilicity of the C5 position, potentially leading to lower yields or requiring harsher reaction conditions.
-
Route B (Oxidation) is a more stepwise approach but can be more reliable if the Vilsmeier-Haack reaction proves to be low-yielding. The oxidation of a primary alcohol to an aldehyde is a very common and well-understood transformation with numerous available reagents.[3][4][5] This route may offer more control and easier optimization.
Q2: What are the key safety precautions for these syntheses?
A2: Both routes involve hazardous reagents that require careful handling in a well-ventilated fume hood.
-
Vilsmeier-Haack Reaction (Route A): Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. N,N-Dimethylformamide (DMF) is a combustible liquid and a suspected carcinogen. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction.
-
Oxidation Reactions (Route B):
-
Dess-Martin Periodinane (DMP): DMP is a shock-sensitive and potentially explosive reagent, especially upon heating.[3][6][7] It should be handled with care and stored appropriately.
-
Swern Oxidation: This reaction generates dimethyl sulfide, a volatile liquid with an extremely unpleasant and pervasive odor.[4][8][9] It also produces carbon monoxide, which is highly toxic. The reaction must be performed in a well-ventilated fume hood, and all glassware should be quenched with bleach to neutralize the odor.
-
Q3: How can I confirm the formation of the final product?
A3: A combination of spectroscopic techniques should be used for structural confirmation:
-
¹H NMR: Look for the appearance of a singlet corresponding to the aldehyde proton (-CHO) typically in the range of δ 9.5-10.5 ppm.
-
¹³C NMR: The aldehyde carbon will appear as a characteristic signal in the downfield region, typically around δ 180-190 ppm.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: A strong C=O stretching band for the aldehyde will be present around 1680-1700 cm⁻¹.
Q4: My 5-formylisoxazole product seems to degrade over time. How can I improve its stability?
A4: Aldehydes, particularly on electron-rich heterocyclic rings, can be susceptible to oxidation to the corresponding carboxylic acid.
-
Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., -20 °C) and protected from light.
-
Purification: Avoid prolonged exposure to silica gel during chromatography, as it can sometimes promote degradation. Use a neutral or slightly acidic mobile phase if possible.
-
pH: The stability of some heterocyclic compounds can be pH-dependent.[10] Storing in a neutral, aprotic solvent may be beneficial.
Synthetic Route A: Vilsmeier-Haack Formylation
This route focuses on the direct introduction of the formyl group onto the pre-formed isoxazole ring.
Diagram of Synthetic Route A
Caption: Synthetic pathway for Route A.
Detailed Experimental Protocol: Route A
Step 1: Synthesis of Ethyl 3-(2-chlorophenyl)isoxazole-4-carboxylate
This step is a standard isoxazole synthesis from a β-enamino ketoester.[11][12]
-
Reaction Setup: To a solution of ethyl 2-(2-chlorobenzoyl)-3-(dimethylamino)acrylate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and a suitable base such as sodium acetate or triethylamine (1.5 eq).
-
Reaction Conditions: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired isoxazole.
Step 2: Vilsmeier-Haack Formylation
This step introduces the formyl group at the C5 position of the isoxazole.[13][14]
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) and cool to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve ethyl 3-(2-chlorophenyl)isoxazole-4-carboxylate (1.0 eq) in anhydrous DMF or a chlorinated solvent like dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Conditions: After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction by TLC until the starting material is consumed (typically 6-18 hours).
-
Work-up and Purification: Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice. Basify the aqueous solution to pH 8-9 with a cold aqueous solution of sodium hydroxide or sodium bicarbonate. A precipitate should form. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization or column chromatography on silica gel.
Troubleshooting Guide: Route A
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of isoxazole in Step 1 | Incomplete reaction; formation of regioisomeric byproducts. | Ensure anhydrous conditions. Vary the base and solvent to optimize regioselectivity. Check the purity of the starting β-enamino ketoester.[11] |
| Low yield in Vilsmeier-Haack (Step 2) | 1. Deactivation of the isoxazole ring by the C4-carboxylate group. 2. Incomplete formation of the Vilsmeier reagent due to moisture. 3. Insufficient reaction temperature or time. | 1. Increase the excess of Vilsmeier reagent (up to 3-5 eq). Increase the reaction temperature cautiously (up to 100 °C) and extend the reaction time. 2. Use freshly distilled POCl₃ and anhydrous DMF. Perform the reaction under a strict inert atmosphere.[15] 3. Monitor the reaction by TLC to ensure it has gone to completion. If starting material persists, increase the temperature or reaction time. |
| Multiple spots on TLC after Vilsmeier-Haack | 1. Di-formylation (less likely due to deactivation). 2. Decomposition of starting material or product under harsh conditions. | 1. Use a smaller excess of the Vilsmeier reagent. 2. Avoid excessively high temperatures. Consider a lower reaction temperature for a longer period. Ensure a controlled and cold work-up procedure. |
| Difficulty in product purification | Product may be an oil or have similar polarity to byproducts. | Try recrystallization from a different solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexane). If using column chromatography, try a different eluent system or a different stationary phase (e.g., alumina). |
Synthetic Route B: Oxidation of 5-Hydroxymethyl Intermediate
This route involves the synthesis of a 5-hydroxymethylisoxazole, which is then oxidized to the target aldehyde.
Diagram of Synthetic Route B
Caption: Synthetic pathway for Route B.
Detailed Experimental Protocol: Route B
Step 1 & 2: Synthesis of Ethyl 3-(2-chlorophenyl)-5-(hydroxymethyl)isoxazole-4-carboxylate
This precursor can be synthesized via a multi-step process, ultimately reacting a suitable β-alkoxy-α,β-unsaturated ketoester with hydroxylamine. The hydroxymethyl group is introduced by using a precursor that contains a protected or latent alcohol function.
Step 3: Oxidation of the 5-Hydroxymethyl Group
This step is the key transformation to the final product. Several methods can be employed.
Method 1: Dess-Martin Periodinane (DMP) Oxidation [3][6][7][16]
-
Reaction Setup: To a solution of ethyl 3-(2-chlorophenyl)-5-(hydroxymethyl)isoxazole-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add Dess-Martin Periodinane (1.2-1.5 eq) in one portion at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.
-
Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography on silica gel.
Method 2: Manganese Dioxide (MnO₂) Oxidation [17][18][19]
-
Reaction Setup: To a solution of the alcohol (1.0 eq) in a suitable solvent like DCM, chloroform, or acetone, add activated manganese dioxide (5-10 eq by weight).
-
Reaction Conditions: Stir the suspension vigorously at room temperature or with gentle heating (40 °C). The reaction time can vary significantly (from a few hours to several days) depending on the activity of the MnO₂. Monitor by TLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the Celite® pad thoroughly with the reaction solvent. Combine the filtrates and concentrate under reduced pressure. Purify the crude product by column chromatography.
Method 3: Swern Oxidation [4][5][8]
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Add a solution of anhydrous dimethyl sulfoxide (DMSO, 2.2 eq) in DCM dropwise, keeping the internal temperature below -65 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of the alcohol (1.0 eq) in DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.
-
Base Addition: Add triethylamine (5.0 eq) dropwise, allowing the temperature to rise to -50 °C. Stir for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature.
-
Work-up and Purification: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Troubleshooting Guide: Route B
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Oxidation (Step 3) | 1. Insufficient oxidizing agent. 2. Deactivated alcohol. 3. Low-activity MnO₂. | 1. Increase the equivalents of the oxidizing agent.[3] 2. Increase the reaction time and/or temperature (for MnO₂). For DMP or Swern, ensure the reagents are fresh and the conditions are strictly anhydrous. 3. Use freshly activated MnO₂. The activity can vary between batches. |
| Over-oxidation to Carboxylic Acid | This is unlikely with DMP or Swern oxidation but can occur with some other oxidants. | Stick to mild and selective reagents like DMP, Swern, or MnO₂. Avoid chromium-based oxidants. |
| Low recovery after work-up (DMP) | Incomplete quenching of the iodine byproducts. | Ensure thorough stirring with the sodium thiosulfate solution until all color is discharged. Perform multiple extractions. |
| Unpleasant odor after work-up (Swern) | Residual dimethyl sulfide. | Perform the reaction and work-up in a highly efficient fume hood. Rinse all glassware with a bleach solution to oxidize the dimethyl sulfide.[4] |
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low yield issues.
References
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
SIELC Technologies. (2018). Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate. Retrieved from [Link]
-
LookChem. (2025). ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Dess–Martin periodinane oxidative rearrangement for preparation of α-keto thioesters. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
HeteroLetters. (2013). SODIUM SACCHARIN AS AN EFFICIENT CATALYST FOR THE SYNTHESIS OF 4-ARYLIDENE-3-METHYLISOXAZOL-5(4H)-ONES IN WATER. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Swern Oxidation. Retrieved from [Link]
-
Beilstein-Institut. (n.d.). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of isoxazoles from β‐azolyl enamines. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electrocatalytic oxidation of 5-hydroxymethylfurfural by MnO2 with tunable surface oxidation states. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). High voltage driven MnO2/CuO for efficient oxidation of 5-hydroxymethylfurfural. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. Retrieved from [Link]
-
ResearchGate. (2024). The Tunable Oxidation Process of 5‑Hydroxymethylfurfural with Co Doping Manganese Oxide Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Aerobic Oxidation of 5-Hydroxymethylfurfural into 2,5-Diformylfuran using Manganese Dioxide with Different Crystal Structures: A Comparative Study. Retrieved from [Link]
-
PubMed. (n.d.). [Stability of 5-fluorouracil solutions according to different parameters]. Retrieved from [Link]
-
PubMed. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Retrieved from [Link]
-
ResearchGate. (2025). Highly selective oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran over an α-MnO2 catalyst. Retrieved from [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
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- 6. merckmillipore.com [merckmillipore.com]
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- 10. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Solubility Challenges with Substituted Isoxazoles in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted isoxazoles. This guide is designed to provide practical, in-depth solutions to the common and complex solubility challenges encountered during experimentation. We will move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: Why do many substituted isoxazoles exhibit poor aqueous solubility?
Substituted isoxazoles are five-membered heterocyclic compounds that are foundational in many drug discovery programs due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] However, their inherent aromaticity and the frequent addition of lipophilic substituents to enhance pharmacological activity often lead to poor aqueous solubility.[4] This low solubility stems from a combination of factors:
-
High Crystal Lattice Energy: The planar structure of the isoxazole ring can facilitate strong intermolecular interactions in the solid state, requiring significant energy to break the crystal lattice.
-
Hydrophobicity: Many functional groups added to the isoxazole core to improve efficacy are often non-polar, increasing the overall lipophilicity of the molecule and reducing its affinity for aqueous media.
-
Biopharmaceutics Classification System (BCS): A significant number of isoxazole derivatives fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), where solubility is the primary barrier to absorption and bioavailability.[5]
Q2: What are the primary consequences of poor solubility in my experiments?
Poor aqueous solubility is not merely an inconvenience; it is a critical bottleneck that can lead to misleading results and project failure. Key consequences include:
-
Underestimated Efficacy: In in vitro assays, compound precipitation leads to an unknown and lower-than-intended concentration in the assay medium, potentially causing a promising compound to be incorrectly flagged as inactive.
-
Poor Bioavailability: For in vivo studies, low solubility in gastrointestinal fluids leads to poor dissolution, limiting the amount of drug available for absorption and resulting in low and variable bioavailability.[6]
-
Inaccurate Quantification: Achieving a consistent and accurate concentration for stock solutions and analytical standards becomes challenging, compromising the reliability of all subsequent experiments.
-
Formulation Hurdles: Developing viable oral or parenteral dosage forms becomes exceedingly difficult, often requiring complex and expensive formulation strategies.[5]
Q3: What are the principal strategies for improving the solubility of substituted isoxazoles?
Several well-established techniques can be employed to overcome these solubility challenges. The primary approaches, which we will detail in the troubleshooting guides, include:
-
pH Adjustment: For ionizable isoxazoles, modifying the pH of the aqueous medium can convert the molecule into its more soluble salt form.[7][8]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can reduce the overall polarity of the solvent system, enhancing the solubility of hydrophobic compounds.[9][10]
-
Surfactant-Mediated Solubilization: Surfactants form micelles in aqueous solutions that can encapsulate poorly soluble drugs, significantly increasing their apparent solubility.[7][11][12]
-
Complexation: Cyclodextrins can form inclusion complexes with isoxazole derivatives, where the hydrophobic drug molecule is sequestered within the cyclodextrin's lipophilic cavity, while the hydrophilic exterior maintains aqueous solubility.[6][13]
Q4: How do I select the most appropriate solubility enhancement strategy?
The optimal strategy depends on the physicochemical properties of your specific isoxazole derivative and the requirements of your experimental system. A thorough pre-formulation study is crucial. Consider the following:
-
For Ionizable Compounds: If your molecule has an acidic or basic functional group, pH adjustment is often the simplest and most effective first step.
-
For In Vitro Assays: Co-solvents like DMSO are common, but their concentration must be carefully controlled to avoid cellular toxicity.
-
For In Vivo Formulations: Lipid-based systems (e.g., SEDDS), solid dispersions, and cyclodextrin complexes are powerful strategies for enhancing oral bioavailability.[14]
-
For "Brick Dust" Compounds: Highly crystalline compounds with very low solubility may require more advanced techniques like particle size reduction (micronization/nanonization) or conversion to an amorphous solid dispersion.[7][9][15]
Troubleshooting Guides: From Problem to Solution
This section provides detailed, step-by-step guidance for resolving specific solubility issues you may encounter in the lab.
Guide 1: My isoxazole derivative is precipitating out of my aqueous buffer or cell culture medium.
This is a classic sign that you have exceeded the thermodynamic solubility of your compound in the chosen medium.
Initial Workflow: Assessing and Addressing Precipitation
The first step is to systematically identify the cause and apply a targeted solution.
Caption: General troubleshooting workflow for precipitation issues.
Solution A: pH Adjustment for Ionizable Isoxazoles
Causality: The solubility of a weakly acidic or basic compound is highly dependent on its ionization state, which is governed by the pH of the solution and the compound's pKa.[8] By adjusting the pH to be approximately 2 units above the pKa for a weak acid or 2 units below the pKa for a weak base, you can ensure that >99% of the compound is in its more soluble, ionized (salt) form. However, one must also consider the stability of the isoxazole ring, which can be susceptible to base-catalyzed opening at elevated pH and temperature.[16]
Caption: Impact of pH on the ionization and solubility of isoxazoles.
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Add an excess amount of your solid isoxazole derivative to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, filter the samples through a 0.22 µm syringe filter to remove undissolved solid.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Plot the measured solubility against the pH to determine the optimal pH range for your experiments.
Solution B: Co-Solvent Solubilization
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system.[10] This reduction in polarity lowers the interfacial tension between the hydrophobic solute and the solvent, effectively making the solvent more "hospitable" to the isoxazole derivative and increasing its solubility.[10][17]
Caption: Mechanism of co-solvency for solubility enhancement.
Data Presentation: Common Co-solvents for Isoxazole Formulations
| Co-solvent | Typical Concentration Range | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | < 1% (for in vitro assays) | Can be cytotoxic at higher concentrations. Excellent solubilizing power for many organic compounds. |
| Ethanol | 1 - 20% | Biocompatible and widely used. Can cause protein precipitation at high concentrations. |
| Propylene Glycol (PG) | 10 - 40% | Common vehicle for oral and parenteral formulations.[18] |
| Polyethylene Glycol 400 (PEG 400) | 20 - 60% | Low toxicity, often used in oral solutions. High viscosity.[9][18] |
| Glycerin | 10 - 50% | Viscous, non-toxic co-solvent.[10] |
Self-Validating System: When using co-solvents in cellular assays, always run a vehicle control (medium with the same concentration of co-solvent but without the drug) to ensure that the observed effects are due to your compound and not the co-solvent itself.
Guide 2: I need to prepare a high-concentration formulation, but standard methods are insufficient.
When simple pH adjustment or low co-solvent concentrations are not enough, more advanced formulation strategies are required.
Solution A: Cyclodextrin Complexation
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[13] They can encapsulate a poorly soluble "guest" molecule, like an isoxazole derivative, within this cavity. This forms a stable, water-soluble inclusion complex, effectively shielding the hydrophobic drug from the aqueous environment and dramatically increasing its apparent solubility.[13][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.[19][20]
Caption: Formation of an isoxazole-cyclodextrin inclusion complex.
Experimental Protocol: Preparation of an Isoxazole-Cyclodextrin Inclusion Complex (Kneading Method)
This method is efficient and avoids the use of large volumes of organic solvents.[13][21]
-
Molar Ratio Determination: Determine the appropriate molar ratio of drug to cyclodextrin (commonly 1:1 or 1:2).
-
Mixing: Place the calculated amount of cyclodextrin (e.g., HP-β-CD) in a mortar. Add a small amount of a suitable solvent (e.g., water/ethanol 50:50 v/v) to form a paste.
-
Drug Incorporation: Gradually add the powdered isoxazole derivative to the paste and knead thoroughly for 30-45 minutes.
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex into a fine powder and pass it through a sieve.
-
Validation: Confirm the formation of the inclusion complex and assess the solubility enhancement by comparing the dissolution profile of the complex to that of the physical mixture and the drug alone.
Solution B: Surfactant-Mediated (Micellar) Solubilization
Causality: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[7][12] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can entrap poorly soluble drug molecules, while the hydrophilic shell allows the entire micelle to remain dissolved in the aqueous medium, thus increasing the drug's apparent solubility.[11]
Data Presentation: Common Surfactants for Solubility Enhancement
| Surfactant | Type | Typical Use | Key Considerations |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Dissolution media, in vitro assays | Can denature proteins; generally not for in vivo use. |
| Polysorbate 80 (Tween® 80) | Non-ionic | Oral, parenteral, and topical formulations | Widely used, low toxicity, good solubilizing capacity.[22] |
| Poloxamer 188 (Pluronic® F68) | Non-ionic | Oral and parenteral formulations | Thermosensitive gelling properties.[7] |
| Solutol® HS 15 | Non-ionic | IV formulations | Good solubilizer for poorly soluble compounds. |
Self-Validating System: To ensure you are achieving micellar solubilization, use the surfactant at a concentration significantly above its CMC.[7] The solubility of the isoxazole derivative should show a sharp increase at concentrations above the CMC when plotted against surfactant concentration.
Mandatory Protocols
Protocol 1: Determining Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[23]
Objective: To determine the maximum concentration of a substituted isoxazole that can be dissolved in a specific aqueous medium at equilibrium.
Materials:
-
Substituted isoxazole powder
-
Chosen aqueous medium (e.g., pH 7.4 phosphate buffer)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, preferably low-binding)
-
Validated analytical method (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation: Add an excess amount of the solid isoxazole powder to a vial containing a known volume of the aqueous medium. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37°C). Agitate the samples for at least 24 hours. To confirm equilibrium, take measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration no longer increases.
-
Sample Collection: Once equilibrium is reached, stop the shaker and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove all solid particles. This step is critical to avoid overestimating the solubility.
-
Quantification: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of your analytical method. Analyze the sample to determine the concentration of the dissolved isoxazole.
References
- Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives.
- Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of 3-Methyl-5-(oxazol-5-yl)isoxazole.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Benzo[d]isoxazol-3-ol in Organic Solvents.
- Solubility of Things. (n.d.). Isoxazole.
- ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.
- PubMed Central. (n.d.). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury.
- Bentham Science. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry, 10(1).
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- PubMed. (2015). Sulfisoxazole/cyclodextrin inclusion complex incorporated in electrospun hydroxypropyl cellulose nanofibers as drug delivery system.
- PubMed Central. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs.
- National Institutes of Health. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line.
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES.
- RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, (11).
- National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- PubMed Central. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.
- PubMed Central. (2025). Advances in isoxazole chemistry and their role in drug discovery.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024).
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.).
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023).
- PubMed Central. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.
- Benchchem. (n.d.). Application Notes and Protocols for the Characterization of Furo[3,4-d]isoxazole Isomers.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
- Benchchem. (n.d.). Overcoming solubility problems with 5-Aminomethyl-3-methoxyisoxazole.
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Technical Support Center: Stability and Storage of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate
Welcome to the technical support center for Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this compound during storage and experimental use. Our goal is to ensure the integrity and reproducibility of your research by maintaining the stability of this key chemical intermediate.
Introduction to Compound Stability
This compound is a multifaceted molecule featuring an isoxazole ring, a methyl ester, a formyl group, and a chlorophenyl substituent. Each of these functional groups contributes to the compound's reactivity and potential degradation pathways. Understanding these susceptibilities is crucial for its proper handling and storage. The primary degradation concerns for this molecule are hydrolysis of the methyl ester, degradation of the isoxazole ring, and oxidation of the formyl group. Environmental factors such as temperature, pH, light, and moisture can significantly impact the stability of this compound.[1][2]
Troubleshooting Guide: Common Degradation Issues
This section addresses specific issues that users may encounter, providing explanations for the underlying causes and actionable solutions.
Q1: I observed a decrease in the purity of my compound after storing it as a solution in a standard laboratory solvent. What could be the cause?
A1: The most likely cause of degradation in solution is hydrolysis of the methyl ester group, especially if the solvent contains traces of water or is not pH-neutral.[3] The ester can hydrolyze to the corresponding carboxylic acid, 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylic acid. This reaction can be catalyzed by both acidic and basic conditions.[3][4][5]
Causality Explained: The ester functional group is susceptible to nucleophilic attack by water. This process is accelerated in the presence of hydronium or hydroxide ions. Many common laboratory solvents can absorb atmospheric moisture or may contain acidic or basic impurities, creating an environment conducive to hydrolysis.
Preventative Measures & Solutions:
-
Solvent Choice: Use anhydrous solvents from a freshly opened bottle or that have been properly dried and stored.
-
pH Control: If preparing a buffered solution, ensure the pH is neutral (around 7.0). Avoid acidic or basic buffers if possible.
-
Storage of Solutions: If a solution must be stored, keep it at a low temperature (e.g., -20°C or -80°C) to slow down the rate of hydrolysis.[1] It is also advisable to prepare solutions fresh for each experiment.
Q2: My solid compound has developed a yellowish tint and shows new peaks in the HPLC analysis after being stored on the lab bench for a few weeks. What is happening?
A2: The development of a yellowish tint and the appearance of new HPLC peaks suggest potential degradation, which could be due to a combination of factors, including exposure to light and atmospheric oxygen. The formyl group is susceptible to oxidation to a carboxylic acid, and the isoxazole ring can undergo photolytic degradation.[6][7]
Causality Explained:
-
Oxidation: The aldehyde (formyl) group can be readily oxidized to a carboxylic acid in the presence of atmospheric oxygen. This process can be accelerated by light and trace metal impurities.
-
Photodegradation: Isoxazole rings are known to be sensitive to UV light.[6][7] The N-O bond in the isoxazole ring is relatively weak and can be cleaved upon exposure to UV radiation, leading to ring-opening and rearrangement products.[6] The chlorophenyl group may also contribute to photosensitivity.[8][9]
Preventative Measures & Solutions:
-
Light Protection: Always store the solid compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[10]
-
Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]
-
Controlled Environment: Store the compound in a cool, dry place, away from direct sunlight and heat sources.[11][12]
Q3: I am using this compound in a reaction with a basic reagent, and I am seeing significant loss of my starting material and the formation of multiple byproducts. Why is this happening?
A3: Isoxazole rings, particularly those with certain substituents, can be unstable under basic conditions, leading to ring-opening.[13][14] The presence of a strong base can deprotonate the molecule, initiating a cascade of reactions that result in the cleavage of the isoxazole ring.
Causality Explained: The hydrogen atoms on the isoxazole ring can be acidic and susceptible to abstraction by a strong base. This can lead to an elimination reaction, causing the N-O bond to break and the ring to open, forming a cyano-enol intermediate or other degradation products.[14]
Preventative Measures & Solutions:
-
Reaction Conditions: If possible, use non-basic conditions or a milder, non-nucleophilic base.
-
Temperature Control: Perform the reaction at the lowest possible temperature to minimize side reactions and degradation.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the compound to harsh basic conditions.
-
Protecting Groups: In some cases, it may be necessary to protect sensitive functional groups before proceeding with a reaction under basic conditions.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for solid this compound?
A: For optimal stability, the solid compound should be stored in a tightly sealed container, protected from light (amber vial), in a cool, dry place.[11][12] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended, along with storage under an inert atmosphere (nitrogen or argon) to prevent oxidation and moisture absorption.[1]
| Storage Condition | Recommendation | Rationale |
| Temperature | 2-8°C (short-term) or -20°C (long-term) | Slows down degradation kinetics.[1] |
| Light | Protect from light (amber vial or foil) | Prevents photolytic degradation.[6][10] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Minimizes oxidation of the formyl group.[1] |
| Moisture | Tightly sealed container in a desiccator | Prevents hydrolysis of the methyl ester.[11] |
Q: How can I detect degradation of my compound?
A: Degradation can be detected by a combination of physical observation and analytical techniques:
-
Visual Inspection: A change in color (e.g., from white/off-white to yellow or brown) or physical state (e.g., clumping due to moisture absorption) can indicate degradation.
-
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is a highly effective method for detecting degradation.[15] The appearance of new peaks or a decrease in the area of the main peak is indicative of impurity formation.
-
Spectroscopic Analysis: Techniques like UV-Visible spectroscopy can show changes in the absorption spectrum.[15] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structures of degradation products. Mass spectrometry (MS) is useful for detecting changes in molecular weight corresponding to degradation products.[15]
Q: What are the primary degradation products I should look for?
A: Based on the structure of the molecule, the primary degradation products are likely to be:
-
Hydrolysis Product: 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylic acid, resulting from the hydrolysis of the methyl ester.
-
Oxidation Product: Methyl 3-(2-chlorophenyl)-4-carboxy-5-isoxazolecarboxylate, where the formyl group is oxidized to a carboxylic acid.
-
Ring-Opened Products: Various acyclic compounds resulting from the cleavage of the isoxazole ring, which can be more complex to identify.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[2][16][17][18][19]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC-grade water, acetonitrile, and methanol
-
UV-Vis spectrophotometer
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Acidic Hydrolysis:
-
Dissolve a known amount of the compound in a minimal amount of methanol and dilute with 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and analyze by HPLC.
-
-
Basic Hydrolysis:
-
Dissolve a known amount of the compound in a minimal amount of methanol and dilute with 0.1 M NaOH.
-
Incubate the solution at room temperature for 2 hours.
-
Withdraw samples at regular intervals (e.g., 0, 0.5, 1, 2 hours), neutralize with 0.1 M HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve a known amount of the compound in a minimal amount of methanol and dilute with 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at regular intervals and analyze by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
Analyze the sample by HPLC at the beginning and end of the study.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette) and a sample of the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[10]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
-
Data Analysis:
-
Monitor the percentage of degradation of the parent compound and the formation of degradation products over time using HPLC.
-
Characterize the major degradation products using LC-MS and NMR if necessary.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for the target compound.
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies.
References
- BioFuran Materials. (2025, November 10). Uses of Carboxylate Chemicals in Industry.
- BioFuran Materials. (2025, December 27). Understanding Carboxylate Compounds: Key Insights.
- ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide....
- ACS Publications. Influence of pH, β-Cyclodextrin, and Metal Ions on the Solubility and Stability of the Medicinally Competent Isoxazole Derivative of Curcumin: A Photophysical Study.
- Google Patents. US4185027A - Hydrolysis of methyl esters.
- European Patent Office. (1998, October 14). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - EP 0675867 B1.
- Chemguide. hydrolysis of esters.
- WIPO Patentscope. WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS.
- ResearchGate. Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide.
- ResearchGate. (2020, May 10). (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives.
- ResearchGate. (2022, August 6). Methyl ester hydrolysis.
- NIH. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.
- ResearchGate. (2019, October 21). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor.
- PubMed Central. (2021, June 15). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors.
- GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
- PubMed Central. The synthetic and therapeutic expedition of isoxazole and its analogs.
- ResearchGate. (2025, August 10). Structure and stability of isoxazoline compounds | Request PDF.
- Greenbook.net. SAFETY DATA SHEET.
- Wikipedia. Isoxazole.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- Lirias. (2019, July 10). Degradation of sulfamethoxazole by heat-activated persulfate oxidation.
- MDPI. (2022, July 25). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information.
- Safe Storage.
- PubMed. (2020, February 1). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor.
- ACS Publications. Photolysis of aryl chlorides with dienes and with aromatic amines | The Journal of Organic Chemistry.
- NIH. Development of forced degradation and stability indicating studies of drugs—A review.
- Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development.
- Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Forced Degradation – A Review.
- Construction of Isoxazole ring: An Overview.
- The Hebrew University of Jerusalem. Photo-induced, liquid phase transformation of aromatic aldehydes into aroyl chlorides promoted by polyhalomethanes and dioxygen.
- Google Patents. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Journal of the Chemical Society D. Circular dichroism studies of aromatic acid chlorides.
- METHYL 3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLATE synthesis.
- ResearchGate. (2025, August 7). (PDF) Synthesis of unsymmetrically substituted isoxazoles as intermediates for bent-core mesogens.
- Semantic Scholar. Isoxazole Chemistry Since 1963.
- MDPI. Enhancing Photostability of Complex Lead Halides through Modification with Antibacterial Drug Octenidine.
- PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID.
- Q1 Scientific. (2021, July 28). Photostability testing theory and practice.
- Sigma-Aldrich. 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | 23598-72-3.
- Thermo Fisher Scientific. 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, 98%.
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Technical Support Center: A Troubleshooting Guide to the Purification of Isoxazole Carboxylates by Chromatography
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of purifying isoxazole carboxylates using chromatography. Drawing from established methodologies and field-proven insights, this resource is designed to help you overcome common challenges and achieve high-purity compounds.
Introduction: The Challenge of Purifying Isoxazole Carboxylates
Isoxazole carboxylates are a pivotal class of heterocyclic compounds in medicinal chemistry and materials science.[1][2] However, their purification by chromatography is often fraught with challenges. The presence of a polar carboxylic acid group, the potential for regioisomers with similar polarities, and the inherent sensitivity of the isoxazole ring can lead to frustrating separation outcomes. This guide will address these issues in a practical, question-and-answer format, providing you with the scientific rationale behind each troubleshooting step.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Poor Separation and Co-elution of Impurities
Question 1: I'm observing poor separation between my desired isoxazole carboxylate and closely related impurities or regioisomers. What are my primary troubleshooting steps?
Answer: This is a common hurdle, often stemming from suboptimal mobile or stationary phase selection. A systematic approach to method development is key.
Initial Steps: Mobile Phase Optimization
The composition of your mobile phase is a critical factor in achieving good separation.[3][4] Start by screening different solvent systems using Thin Layer Chromatography (TLC) to identify a promising eluent.
-
Solvent Polarity: For normal-phase chromatography (e.g., silica gel), a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. Gradually increasing the proportion of the polar solvent will decrease the retention time of your compound.
-
Mobile Phase Additives: The addition of a small amount of an acid (e.g., acetic acid or formic acid) or a base (e.g., triethylamine) to the mobile phase can significantly improve peak shape and selectivity. For acidic compounds like isoxazole carboxylates, adding a small percentage of acetic acid can help to suppress the ionization of the carboxylic acid group, leading to more consistent interactions with the stationary phase and sharper peaks.
Advanced Strategy: Stationary Phase Selection
If optimizing the mobile phase on silica gel is insufficient, consider alternative stationary phases.
-
Alumina: Alumina is a good alternative to silica gel and is available in acidic, basic, and neutral forms. For isoxazole carboxylates, neutral or acidic alumina might be beneficial.
-
Reverse-Phase Silica: In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18-modified silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. This can be particularly effective for separating compounds with subtle differences in hydrophobicity.
Question 2: My isoxazole carboxylate is eluting as a broad, tailing peak. What causes this, and how can I fix it?
Answer: Peak tailing is a common issue in chromatography, especially with polar, acidic, or basic compounds.[5][6][7] It is often caused by strong, non-ideal interactions between the analyte and the stationary phase.[8]
Primary Causes of Peak Tailing:
-
Strong Analyte-Stationary Phase Interaction: The carboxylic acid group of your isoxazole can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing.[9]
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, resulting in peak distortion.[5][6]
-
Column Degradation: Voids or channels in the column packing can also lead to poor peak shape.[9]
Troubleshooting Strategies for Peak Tailing:
-
Mobile Phase Modification: As mentioned previously, adding a small amount of a competing acid like acetic acid to your mobile phase can help to saturate the active sites on the silica gel and reduce tailing.
-
Reduce Sample Load: Try injecting a more dilute sample to see if the peak shape improves.[6]
-
Use an End-Capped Column: For reverse-phase HPLC, using an end-capped column can reduce tailing caused by interactions with residual silanol groups.[9]
-
Alternative Stationary Phases: Switching to a less acidic stationary phase like alumina or a chemically different one like a diol- or cyano-bonded phase can mitigate these strong interactions.
Below is a decision-making workflow for addressing peak shape issues:
Caption: Troubleshooting workflow for poor peak shape.
Section 2: Compound Instability and Low Recovery
Question 3: I'm experiencing low recovery of my isoxazole carboxylate after column chromatography on silica gel. Could my compound be degrading?
Answer: Yes, it's possible. The isoxazole ring can be sensitive to certain conditions, and the acidic nature of silica gel can sometimes promote degradation.
Potential Causes for Low Recovery:
-
Degradation on Silica Gel: Some isoxazole derivatives are unstable on silica gel, especially in the presence of certain functional groups. The N-O bond in the isoxazole ring is relatively weak and can be susceptible to cleavage under acidic conditions.
-
Irreversible Adsorption: The polar carboxylic acid group can bind very strongly to the silica surface, leading to incomplete elution.
Solutions for Improving Recovery:
-
Deactivate the Silica Gel: Before running your column, you can wash the silica gel with a solvent system containing a small amount of a base like triethylamine to neutralize the most acidic sites.
-
Use an Alternative Stationary Phase: As recommended for poor separation, switching to neutral alumina or a reverse-phase packing can prevent degradation and strong adsorption.
-
Acid-Base Extraction: For crude purifications, an acid-base extraction can be a highly effective way to isolate your isoxazole carboxylate from neutral or basic impurities before chromatography. This minimizes the amount of material that needs to be loaded onto the column.
Here is a diagram illustrating the acid-base extraction workflow:
Caption: Workflow for acid-base extraction of isoxazole carboxylates.
Experimental Protocols
Protocol 1: Systematic Mobile Phase Screening using TLC
-
Prepare Stock Solutions: Dissolve your crude isoxazole carboxylate in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a stock solution.
-
Spot the TLC Plate: Using a capillary tube, spot your stock solution onto the baseline of several TLC plates.
-
Prepare Eluent Systems: In separate developing chambers, prepare a range of mobile phase compositions. Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and incrementally increase the polarity (e.g., 8:2, 7:3, 1:1). Also, prepare a set of eluents containing 1% acetic acid.
-
Develop the Plates: Place one TLC plate in each chamber and allow the solvent front to travel up the plate.
-
Visualize and Analyze: After development, visualize the spots under UV light and/or by staining. Calculate the Retention Factor (Rf) for your desired compound in each solvent system. An ideal Rf for column chromatography is typically between 0.2 and 0.4.
Protocol 2: Flash Column Chromatography with a Mobile Phase Modifier
-
Column Packing: Select an appropriately sized column and pack it with silica gel as a slurry in your chosen non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the solid sample onto the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity of the mobile phase by adding more of the polar solvent (e.g., ethyl acetate) containing 1% acetic acid.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Common Solvent Systems for Normal Phase Chromatography of Isoxazole Carboxylates
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane/Ethyl Acetate | Low to Medium | Good starting point for many isoxazole derivatives. |
| Dichloromethane/Methanol | Medium to High | For more polar isoxazole carboxylates. |
| Hexane/Acetone | Low to Medium | Alternative to ethyl acetate, can offer different selectivity. |
| Toluene/Ethyl Acetate | Low to Medium | Can be useful for compounds with aromatic rings. |
Note: The addition of 1% acetic acid to these mobile phases is recommended to improve peak shape.
References
-
Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A. [Link]
-
Harvey, D. (2013, August 1). Tailing and Fronting of Chromatographic Peaks. Image and Video Exchange Forum. [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Chromatography Online. (2020, March 27). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. [Link]
-
Chemistry For Everyone. (2025, January 27). What Is Fronting And Tailing In Chromatography? [Video]. YouTube. [Link]
-
Chromatography Today. (n.d.). What is Peak Tailing? Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
National Institutes of Health. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
-
Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity. [Link]
-
National Institutes of Health. (n.d.). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. [Link]
-
Chromatography Support. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]
-
OSF. (n.d.). Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. [Link]
-
ResearchGate. (n.d.). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). [Link]
-
Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]
-
Regulatory Research and Medicine Evaluation. (2024, July 4). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. [Link]
-
National Institutes of Health. (2022, June 23). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]
-
Canadian Science Publishing. (n.d.). Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. [Link]
-
Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. [Link]
-
ResearchGate. (2025, August 7). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. [Link]
-
Journal of Drug Delivery and Therapeutics. (n.d.). A review of isoxazole biological activity and present synthetic techniques. [Link]
-
National Institutes of Health. (2022, October 29). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. [Link]
-
PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
PubMed. (n.d.). Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents. [Link]
-
Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction. [Link]
-
ResearchGate. (2014, October 25). CHALLENGES OF A HPLC-UV ANALYSIS OF METHOMYL, CARBOFURAN AND CARBARYL IN SOIL AND FRESH WATER FOR DEGRADATION STUDIES. [Link]
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. acdlabs.com [acdlabs.com]
- 6. chemtech-us.com [chemtech-us.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. asdlib.org [asdlib.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Byproduct Formation in Isoxazole Synthesis
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Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with byproduct formation during their synthetic routes. As experienced chemists know, the path to a pure isoxazole derivative is often complicated by the formation of undesired side products. This resource provides in-depth, mechanistically grounded troubleshooting advice to help you optimize your reactions and achieve higher yields of your target molecule.
Introduction: The Challenge of Isoxazole Synthesis
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its synthesis, however, can be fraught with challenges, primarily the formation of byproducts such as regioisomers, dimers, and ring-opened species. Understanding the underlying reaction mechanisms is paramount to controlling these side reactions. The two most prevalent methods for isoxazole synthesis are the [3+2] cycloaddition of a nitrile oxide with an alkyne and the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[3] This guide will address specific issues related to both of these fundamental approaches.
General Principles of Byproduct Formation
Before diving into specific troubleshooting scenarios, it's crucial to recognize the common factors that influence byproduct formation:
-
Reaction Kinetics vs. Thermodynamics: Are you running your reaction under kinetic or thermodynamic control? Sometimes, an undesired kinetic product can be converted to the desired thermodynamic product with longer reaction times or higher temperatures, but the reverse can also be true.
-
Concentration Effects: High concentrations of reactive intermediates, such as nitrile oxides, can favor dimerization over the desired cycloaddition.
-
Steric and Electronic Effects: The substituents on your starting materials will heavily influence the regioselectivity of the reaction.[1]
-
Solvent and pH: The polarity of the solvent and the pH of the reaction mixture can dramatically alter reaction pathways and product distribution.[1]
Troubleshooting Guide 1: The 1,3-Dipolar Cycloaddition Route
The [3+2] cycloaddition between a nitrile oxide and a dipolarophile (typically an alkyne) is a powerful method for constructing the isoxazole ring. However, several byproducts can arise.
FAQ 1: My primary byproduct is a furoxan. How can I prevent nitrile oxide dimerization?
Answer: Furoxans (1,2,5-oxadiazole-2-oxides) are the most common byproducts in this reaction, resulting from the dimerization of the highly reactive nitrile oxide intermediate. The key to minimizing furoxan formation is to keep the instantaneous concentration of the nitrile oxide low.
Causality: Nitrile oxides are unstable and will readily dimerize if they do not encounter a suitable dipolarophile.[4] By generating the nitrile oxide in situ and ensuring the alkyne is readily available, you favor the intermolecular cycloaddition over dimerization.
Troubleshooting Strategies:
-
Slow Addition: Instead of adding all reagents at once, slowly add the precursor for the in situ generation of the nitrile oxide (e.g., an aldoxime and an oxidant) to a solution of the alkyne. This maintains a low concentration of the nitrile oxide throughout the reaction.
-
Choice of Generation Method: The method of nitrile oxide generation is critical. The classic method involves the dehydrohalogenation of a hydroximoyl halide with a base. Newer, milder methods include the oxidation of aldoximes with reagents like N-chlorosuccinimide (NCS), Chloramine-T, or hypervalent iodine reagents. These can often be performed at lower temperatures, further suppressing dimerization.
-
Increase Dipolarophile Concentration: Ensure the alkyne is present in a stoichiometric excess to effectively "trap" the nitrile oxide as it is formed.
FAQ 2: I am getting a mixture of regioisomers. How can I control the regioselectivity?
Answer: The formation of a mixture of 3,4- and 3,5-disubstituted isoxazoles is a common challenge, especially with unsymmetrical alkynes. Regioselectivity is governed by a combination of steric and electronic factors of both the nitrile oxide and the alkyne.
Causality: According to frontier molecular orbital (FMO) theory, the regioselectivity of 1,3-dipolar cycloadditions is determined by the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. The relative energies and orbital coefficients of these frontier orbitals dictate which regioisomer is favored.
Troubleshooting Strategies:
| Strategy | Rationale |
| Catalysis | Copper(I) catalysts are well-established for promoting the formation of 3,5-disubstituted isoxazoles from terminal alkynes.[5] Ruthenium catalysts have also been employed for this purpose. |
| Modify Reactants | Altering the electronic properties of the substituents on the alkyne or nitrile oxide can influence the HOMO-LUMO gap and orbital coefficients, thereby favoring one regioisomer. For example, using β-enamino diketone derivatives can provide better regiochemical control.[1][6] |
| Solvent Polarity | The polarity of the solvent can influence the transition state energies of the two possible cycloaddition pathways, thus affecting the regioselectivity. It is often worthwhile to screen a range of solvents. |
| Lewis Acid Catalysis | The addition of a Lewis acid, such as BF₃·OEt₂, can sometimes alter the regiochemical outcome, particularly in reactions involving β-enamino diketones.[1] |
Troubleshooting Guide 2: The 1,3-Dicarbonyl and Hydroxylamine Route
The Claisen isoxazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine, is another fundamental method.[1] This route also presents challenges with regioselectivity and other byproducts.
FAQ 3: My reaction with an unsymmetrical 1,3-dicarbonyl is giving a mixture of regioisomers. How can I improve the selectivity?
Answer: This is a classic problem in isoxazole synthesis. The hydroxylamine can react with either of the two carbonyl groups, leading to a mixture of isomeric isoxazoles.[1]
Causality: The relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound determines the initial site of attack by the hydroxylamine. Steric hindrance and the electronic nature of the substituents alpha to the carbonyls play a significant role.
Troubleshooting Strategies:
-
pH Control: The pH of the reaction is a critical factor. Acidic conditions often favor the formation of one isomer over the other. A systematic screening of pH is recommended.
-
Protecting Groups/Precursors: One of the most effective strategies is to use a precursor where the two carbonyls are differentiated. For instance, using a β-enamino diketone, where one carbonyl is converted to an enamine, can direct the initial attack of hydroxylamine to the remaining carbonyl group.[1][6]
-
Solvent Effects: As with the cycloaddition route, the solvent can influence the regioselectivity. It is advisable to screen different solvents, such as ethanol versus acetonitrile.[1]
FAQ 4: I'm observing product decomposition during workup or purification. What could be the cause?
Answer: The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.
Causality: The N-O bond can be cleaved by strong bases, reductive conditions, certain transition metals, and even UV light.
Troubleshooting Strategies:
-
Milder Workup: Avoid strongly acidic or basic conditions during the workup. Use of a mild buffer or a simple aqueous wash may be sufficient.
-
Avoid Reductive Conditions: Be aware that common deprotection strategies, such as catalytic hydrogenation (e.g., H₂/Pd), can cleave the isoxazole ring.
-
Protection from Light: If you suspect photochemical decomposition, protect your reaction and product from light.
-
Purification Method: If standard silica gel chromatography is causing decomposition, consider alternative purification methods such as crystallization, preparative TLC with a less acidic stationary phase, or chromatography on a different support like alumina.
Experimental Protocols
Protocol 1: Minimizing Furoxan Formation via Slow Addition
This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its cycloaddition with an alkyne, employing slow addition to minimize dimerization.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the alkyne (1.2 eq.) in a suitable solvent (e.g., dichloromethane or THF).
-
Reagent Preparation: In the dropping funnel, prepare a solution of the aldoxime (1.0 eq.) and an oxidant such as N-chlorosuccinimide (1.1 eq.) in the same solvent.
-
Reaction: Cool the flask containing the alkyne to 0 °C. Slowly add the solution from the dropping funnel to the alkyne solution over a period of 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench with an appropriate reagent (e.g., sodium sulfite solution if NCS was used), and proceed with a standard aqueous workup and purification.
Protocol 2: Regiocontrolled Synthesis using a β-Enamino Diketone
This protocol demonstrates how to achieve regioselectivity in the synthesis of a 3,4-disubstituted isoxazole.[1]
-
Enamine Formation: Synthesize the β-enamino diketone from the corresponding 1,3-dicarbonyl compound and a secondary amine (e.g., pyrrolidine).
-
Cyclocondensation: Dissolve the β-enamino diketone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in a suitable solvent (e.g., acetonitrile).
-
Lewis Acid Addition: Add a Lewis acid, such as BF₃·OEt₂ (1.2 eq.), to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.
Concluding Remarks
Minimizing byproduct formation in isoxazole synthesis requires a deep understanding of the underlying reaction mechanisms and a systematic approach to troubleshooting. By carefully controlling reaction parameters such as concentration, temperature, solvent, and pH, and by making informed choices about reagents and synthetic strategies, it is possible to significantly improve the yield and purity of your desired isoxazole derivatives. This guide provides a starting point for addressing common challenges, but remember that each specific reaction will have its own unique set of optimal conditions.
References
-
de Oliveira, R. B., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(5), 2534-2547. Available at: [Link]
-
Royal Society of Chemistry. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. Available at: [Link]
-
MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]
-
PubMed Central. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Institutes of Health. Available at: [Link]
-
Bio-Byword Scientific Publishing. (2024). Construction of Isoxazole ring: An Overview. Ores.bio. Available at: [Link]
-
PubMed Central. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. National Institutes of Health. Available at: [Link]
-
MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Available at: [Link]
-
International Journal of Advanced Research in Innovative Ideas and Technology. (n.d.). Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review. IJARIIT. Available at: [Link]
-
Royal Society of Chemistry. (2015). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. RSC Publishing. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
YouTube. (2019). synthesis of isoxazoles. Available at: [Link]
-
Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]
-
PubMed Central. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. National Institutes of Health. Available at: [Link]
-
MDPI. (2021). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Available at: [Link]
-
MDPI. (2021). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021). A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]
-
MDPI. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]
-
ResearchGate. (2017). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Available at: [Link]
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Production of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate
Welcome to the technical support center for the synthesis and scale-up of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this multi-step synthesis, ensuring efficiency, purity, and safety at scale.
Section 1: Synthesis Pathway and Core Challenges
The synthesis of this compound is typically not a single reaction but a sequence that involves the initial formation of the isoxazole core followed by functionalization. A common and logical approach involves the construction of a 5-unsubstituted or 5-methyl isoxazole precursor, which is then formylated. The most prevalent and effective method for introducing a formyl group onto an electron-rich heterocyclic system like an isoxazole is the Vilsmeier-Haack reaction.[1][2]
The primary challenges during scale-up include:
-
Controlling Exotherms: The formation of the Vilsmeier reagent is highly exothermic and requires careful temperature management to prevent runaway reactions.
-
Moisture Sensitivity: The Vilsmeier reagent is extremely sensitive to moisture, necessitating anhydrous conditions to prevent decomposition and ensure high yields.
-
Regioselectivity: Ensuring the formyl group is introduced at the desired C5 position of the isoxazole ring without side reactions.
-
Impurity Profile: Managing the formation of byproducts from side reactions or incomplete conversion, which can complicate downstream purification.
-
Safe Handling of Reagents: Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. Proper personal protective equipment (PPE) and engineering controls are paramount.
Below is a diagram outlining the proposed synthetic workflow.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for this synthesis? A1: The Vilsmeier-Haack reaction is a method used to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[3] It employs a "Vilsmeier reagent," typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[2] This in-situ-formed chloroiminium ion is a weak electrophile that reacts effectively with activated rings like isoxazoles.[1][3] It is the preferred method for this synthesis due to its high efficiency and reliability in formylating such heterocyclic systems.
Q2: What are the critical safety precautions for handling the reagents? A2: The primary hazards involve phosphorus oxychloride (POCl₃) and the reaction's exothermicity.
-
POCl₃: It is highly corrosive and toxic. It reacts violently with water, releasing toxic fumes. Always handle it in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Exothermic Reaction: The initial mixing of DMF and POCl₃ is highly exothermic. This step must be performed with slow, controlled addition at low temperatures (e.g., 0-5 °C) using an ice bath and a dropping funnel. A reactor equipped with a cooling jacket and temperature probe is essential for scale-up.
-
Quenching: The reaction is typically quenched by pouring it onto ice water. This must be done slowly and cautiously to manage the exothermic hydrolysis of any unreacted POCl₃.
Q3: Can other formylating agents be used? A3: While other formylation methods exist (e.g., Duff, Gattermann-Koch), the Vilsmeier-Haack reaction is particularly well-suited for many heterocyclic compounds due to its relatively mild conditions and the reactivity of the Vilsmeier reagent.[4] For isoxazoles, which are considered activated heterocycles, this reaction is often the most direct and highest-yielding approach.[5]
Q4: What is the expected stability of the final product? A4: Aldehydes can be susceptible to oxidation, especially if impurities are present. The final product, this compound, should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation over time. Purity is key; residual acids or bases from the work-up can catalyze decomposition.
Section 3: Troubleshooting Guide
Stage 1: Isoxazole Core Synthesis (General Guidance)
Problem 1: Low or no yield of the precursor, Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate.
-
Possible Cause A: Incorrect pH or Base. The cyclization step to form the isoxazole ring is often base-mediated. The choice and amount of base are critical. If the base is too weak, the reaction may not proceed; if it's too strong or in excess, it can lead to saponification of the ester group or other side reactions.
-
Solution A: Screen different bases (e.g., sodium acetate, sodium ethoxide, triethylamine). Perform small-scale trials to determine the optimal stoichiometry. Ensure the base is added at a controlled temperature.
-
Possible Cause B: Poor Quality Starting Materials. The purity of the β-ketoester and the hydroxylamine precursor is crucial. Impurities can interfere with the reaction.
-
Solution B: Verify the purity of all starting materials using techniques like NMR or GC-MS before starting the synthesis. Use freshly opened or properly stored reagents.
Stage 2: Vilsmeier-Haack Formylation
Problem 2: The formylation reaction fails to proceed or shows very low conversion.
-
Possible Cause A: Inactive Vilsmeier Reagent. The Vilsmeier reagent is highly sensitive to moisture. If the reaction is not conducted under strictly anhydrous conditions, the reagent will decompose before it can react with the isoxazole substrate.
-
Solution A: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous grade DMF and ensure the POCl₃ is fresh. Perform the reaction under an inert atmosphere (nitrogen or argon).
-
Possible Cause B: Insufficient Activation of the Isoxazole Ring. While isoxazoles are generally reactive enough, substituents on the ring can influence reactivity. If the isoxazole precursor is not sufficiently electron-rich, the weak electrophile may not react.
-
Solution B: This is less likely for the target structure but can be a factor. Increase the reaction temperature moderately (e.g., from room temperature to 40-60 °C) after the initial addition to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at higher temperatures.
Problem 3: The reaction is uncontrollable, with a rapid temperature increase during reagent addition.
-
Possible Cause: Rate of Addition and Inadequate Cooling. The formation of the Vilsmeier reagent from DMF and POCl₃ is significantly exothermic. Adding the POCl₃ too quickly or having an inefficient cooling system will lead to a dangerous temperature spike.
-
Solution:
-
Always add the POCl₃ dropwise to the DMF using an addition funnel.
-
Maintain the temperature of the DMF solution between 0 °C and 5 °C using an efficient ice-salt bath or a cryo-cooler for larger scales.
-
For pilot and production scales, ensure the reactor's cooling system is fully operational and can handle the heat load generated by the reaction. Calculate the maximum heat output before scaling up.
-
Problem 4: Formation of multiple spots on TLC, indicating significant byproduct formation.
-
Possible Cause A: Overheating. Excessive reaction temperatures can lead to decomposition of the starting material or product, or promote side reactions.
-
Solution A: Adhere to strict temperature control throughout the reaction. Monitor the internal temperature continuously.
-
Possible Cause B: Incorrect Stoichiometry. Using a large excess of the Vilsmeier reagent can sometimes lead to undesired side reactions on sensitive substrates.
-
Solution B: Optimize the molar ratio of the isoxazole substrate to the Vilsmeier reagent. Typically, a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) is sufficient.
Problem 5: Difficult or emulsion-forming work-up procedure.
-
Possible Cause: Presence of residual DMF. DMF is a high-boiling, water-miscible solvent that can complicate extraction and lead to emulsions.
-
Solution:
-
After quenching the reaction on ice, add a non-polar organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer multiple times with water or brine to remove the bulk of the DMF.
-
If emulsions persist, adding a saturated solution of sodium chloride can help break them. In some cases, filtration through a pad of celite may be necessary.
-
Section 4: Key Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
This is a representative protocol based on standard Vilsmeier-Haack procedures. Researchers must optimize conditions for their specific scale and equipment.
-
Reagent Preparation:
-
In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).
-
Cool the flask to 0 °C in an ice-salt bath.
-
-
Vilsmeier Reagent Formation:
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel over 30-45 minutes. Ensure the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a white solid or viscous oil is normal.
-
-
Formylation Reaction:
-
Dissolve Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF or other suitable anhydrous solvent (like dichloromethane).
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
-
Work-up and Isolation:
-
Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or sodium hydroxide solution until the pH is ~7-8.
-
Extract the aqueous mixture three times with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Section 5: Data Summary
Table 1: Recommended Reaction Parameters (Lab Scale)
| Parameter | Recommended Value/Condition | Rationale |
| Solvent | Anhydrous DMF | Acts as both reagent and solvent.[2] |
| Formylating Agent | POCl₃ | Common, effective, and readily available. |
| Stoichiometry | Substrate:POCl₃:DMF = 1 : 1.2 : 3 | A slight excess of the Vilsmeier reagent ensures complete conversion. |
| Temperature | 0-5 °C (addition), RT to 50 °C (reaction) | Controls the initial exotherm and allows for controlled reaction progression. |
| Reaction Time | 2-6 hours | Typically sufficient for full conversion; should be monitored by TLC/LC-MS. |
| Work-up | Quench on ice, neutralize, extract | Standard procedure for Vilsmeier-Haack reactions to hydrolyze the intermediate. |
Table 2: Common Solvents for Extraction and Purification
| Step | Solvent(s) | Purpose |
| Extraction | Ethyl Acetate, Dichloromethane | Good solubility for the product and immiscibility with water. |
| Column Chromatography | Hexane/Ethyl Acetate | Common eluent system for separating medium-polarity organic compounds. |
| Recrystallization | Ethanol, Isopropanol, Toluene | Choice depends on the final product's solubility profile. |
Section 6: Mechanistic Insight
The mechanism of the Vilsmeier-Haack reaction involves two key stages: the formation of the electrophile and the subsequent electrophilic aromatic substitution.
-
Formation of the Vilsmeier Reagent: The lone pair on the nitrogen of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloroiminium cation, which is the active Vilsmeier reagent.[2][3]
-
Electrophilic Attack and Hydrolysis: The electron-rich isoxazole ring attacks the carbon of the Vilsmeier reagent. The resulting intermediate (a sigma complex) loses a proton to restore aromaticity, forming an iminium salt. During the aqueous work-up, this iminium salt is readily hydrolyzed to yield the final formyl product.[1]
References
- Benchchem. Technical Support Center: Scale-up Synthesis of 4-Chlorobenzo[d]isoxazole. Accessed January 20, 2026.
-
Chen, W.-C., et al. (2018). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 23(8), 2011. Available at: [Link]
-
MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc., 59(1), 22. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
Patel, R., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34185-34211. Available at: [Link]
- Katritzky, A. R. (1985). New chemistry of oxazoles. Heterocycles, 23(2), 497-526.
-
Chemistry Shorts. (2021). Vilsmeier-Haack Reaction. YouTube. Available at: [Link]
- American Chemical Society. (2024). Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones. Org. Lett.
- Google Patents. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
- Google Patents. CN1228332C - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
- Perumal, S., et al. (1992). Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Proc. Indian Acad. Sci. (Chem. Sci.), 104(5), 619-622.
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
- Google Patents. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
Sources
Technical Support Center: Addressing Assay Interference from Formylisoxazole Compounds
Welcome to the technical support center for a critical challenge in drug discovery: assay interference. This guide provides in-depth troubleshooting protocols and expert insights specifically for researchers encountering issues with formylisoxazole-containing compounds. While these scaffolds can be valuable starting points in medicinal chemistry, their inherent reactivity and physicochemical properties can often lead to misleading results in high-throughput screening (HTS) campaigns.
This resource is designed to empower you, the researcher, to identify, understand, and mitigate these artifacts, ensuring your resources are focused on genuine hits.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial questions and concerns when dealing with potential assay interference.
Q1: What are formylisoxazole compounds and why might they be flagged as problematic?
A: Formylisoxazole refers to a chemical scaffold containing an isoxazole ring substituted with a formyl (aldehyde) group. Aldehydes are electrophilic and can be reactive, while the overall molecule can possess properties that lead to non-specific interactions in biological assays. These compounds are often identified as Pan-Assay Interference Compounds (PAINS), which are chemical structures known to cause false positives in HTS through various mechanisms unrelated to specific, targeted biological activity.[1][2]
Q2: My HTS campaign yielded a high hit rate with several formylisoxazole analogs. What's the most likely cause?
A: A high hit rate from structurally related compounds, especially those containing known PAINS motifs, strongly suggests assay interference rather than a specific structure-activity relationship. The most common causes are compound aggregation, non-specific chemical reactivity with assay components, and interference with the assay's detection technology (e.g., autofluorescence).[3][4][5]
Q3: What is the simplest, most immediate step I can take to check for interference?
A: The inclusion of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, in your assay buffer is the single most effective first step.[6][7] Many problematic compounds, including potential formylisoxazoles, exert their effect by forming colloidal aggregates that non-specifically inhibit enzymes.[3][6] Detergents disrupt the formation of these aggregates, often reversing the observed activity of false positives while having minimal effect on true inhibitors.
Q4: My compound is colored/fluorescent. How can I be sure it's not interfering with my optical assay?
A: This is a critical concern for absorbance and fluorescence-based assays.[8][9] The first step is to run a "compound-only" control. Prepare a plate with the assay buffer and your compound at the screening concentration, but without the target enzyme or detection reagents. Read the plate on the same instrument and with the same filter sets as your main assay. A significant signal in this control plate indicates intrinsic absorbance or autofluorescence that is likely contributing to a false-positive result.[8][9]
Part 2: In-Depth Troubleshooting Guides & Mitigation Strategies
Once initial checks suggest interference, a more systematic approach is required. This section breaks down the primary mechanisms of interference and provides structured guides for diagnosis and mitigation.
Mechanism 1: Compound Aggregation
Aggregation is a primary driver of non-specific inhibition, where compounds form colloidal particles that sequester and denature the target protein.[3]
-
Detergent Sensitivity Test: As mentioned in the FAQs, the gold standard for identifying aggregation-based inhibition is to re-test the compound's activity in the presence and absence of a non-ionic detergent. A significant rightward shift (increase) in the IC50 value in the presence of detergent is a strong indicator of aggregation.[6]
-
Protein Concentration Dependence: Aggregators are often sensitive to the concentration of the target protein. If you increase the enzyme concentration in your assay, the IC50 of an aggregator will typically increase, whereas the IC50 of a true, stoichiometric inhibitor will remain unchanged.
-
Pre-incubation Test: Pre-incubating the compound with the enzyme before adding the substrate can sometimes potentiate the effect of an aggregator.[3] Comparing results with and without a pre-incubation step can provide additional evidence.
| Strategy | Description | Pros | Cons |
| Add Detergent | Include 0.01-0.1% Triton X-100 or Tween-20 in the assay buffer.[6][10] | Simple, effective for many aggregators, widely used. | May not work for all aggregators; can sometimes affect true inhibitors. |
| Add Bovine Serum Albumin (BSA) | Include 0.1-1 mg/mL BSA as a "decoy" protein.[3][7] | Can prevent aggregation by saturating the aggregates.[3] | Adds a non-essential protein to the system; may not be suitable for all assays. |
| Modify Assay Conditions | Decrease compound or enzyme concentrations. | Can sometimes shift the equilibrium away from aggregation. | May reduce assay signal window or sensitivity. |
Mechanism 2: Chemical Reactivity
The formyl group on the isoxazole ring is an electrophilic "warhead" that can react non-specifically with nucleophilic residues on proteins, most commonly cysteine.[5][11] This covalent modification can lead to irreversible inhibition that is not therapeutically useful.
-
Thiol Reactivity Test: Run the assay in the presence of a high concentration (e.g., 1-10 mM) of a strong nucleophile like Dithiothreitol (DTT) or Glutathione (GSH).[7] If the compound's inhibitory activity is significantly reduced, it suggests the compound is reacting with the thiol-containing reagent instead of the target protein.
-
Time-Dependent Inhibition: Covalent modifiers often exhibit time-dependent inhibition. Pre-incubate the enzyme and compound together for varying lengths of time (e.g., 0, 15, 30, 60 minutes) before initiating the reaction. A progressive decrease in IC50 with longer pre-incubation times is a hallmark of covalent reactivity.
-
Dialysis or Size Exclusion Chromatography: For definitive proof, incubate the protein with the compound, then remove the unbound compound via dialysis or a desalting column. If the protein remains inhibited, it confirms an irreversible, likely covalent, interaction.
-
Knowledge-Based Filtering: The most effective strategy is to avoid these compounds altogether. The formyl-isoxazole motif is a known reactive fragment. Computational filters and the experience of medicinal chemists are used to flag and remove such compounds from screening libraries.[11][12]
-
Assay Component Check: Ensure that the reactivity is not with an assay reagent (e.g., a reporter enzyme like luciferase) rather than your primary target. Running counter-screens against the reporter system alone can identify this type of artifact.[13]
Mechanism 3: Fluorescence Interference
Many organic small molecules are intrinsically fluorescent or can quench the fluorescence of a reporter dye, leading to common artifacts in fluorescence-based assays.[8][9][14]
-
Autofluorescence Check: As described in the FAQs, measure the compound's fluorescence in assay buffer using the same excitation/emission wavelengths as the assay.
-
Quenching Check: To test for quenching, measure the signal of the assay's fluorophore (e.g., fluorescein) with and without the test compound present. A decrease in the fluorophore's signal in the presence of the compound indicates quenching.
-
Spectral Shift Analysis: If your plate reader has the capability, perform a full spectral scan (both excitation and emission) of your compound. This will reveal its optical properties and help determine if they overlap with your assay's fluorophores.
| Strategy | Description | Pros | Cons |
| Use Red-Shifted Dyes | Switch to fluorophores that excite and emit at longer wavelengths (e.g., >600 nm).[14] | Compound interference is much less common in the red part of the spectrum. | May require different instrument filters; red-shifted dyes can be less bright. |
| Time-Resolved Fluorescence (TRF) | Use lanthanide-based fluorophores (e.g., Eu, Tb) that have long fluorescence lifetimes. | Allows for a time delay between excitation and detection, eliminating short-lived background fluorescence from interfering compounds.[15] | Requires a TRF-capable plate reader. |
| Orthogonal Assay | Confirm hits using a different detection modality entirely (e.g., absorbance, luminescence, mass spectrometry).[8][13] | The most rigorous method for confirming a hit is real. | Requires development of a separate assay. |
Part 3: Visual Workflows and Protocols
Troubleshooting Decision Workflow
This diagram outlines a logical progression for diagnosing assay interference when a formylisoxazole compound is identified as a primary hit.
Caption: Troubleshooting decision tree for hits containing a formylisoxazole moiety.
Mechanism of Action: Aggregator vs. True Inhibitor
This diagram illustrates the fundamental difference between a true inhibitor that binds specifically to a target's active site and a non-specific aggregator that denatures the protein.
Caption: Comparison of specific inhibition versus non-specific aggregation.
Part 4: Key Experimental Protocols
Protocol 1: Detergent Sensitivity Counter-Screen
Objective: To determine if a compound's inhibitory activity is dependent on aggregation.
Materials:
-
Test compound stock (e.g., 10 mM in DMSO)
-
Assay buffer (specific to your assay)
-
Assay buffer containing 0.02% Triton X-100 (prepare fresh)
-
Target enzyme, substrate, and other assay reagents
-
Microplates (e.g., 384-well)
Procedure:
-
Prepare Compound Dilutions: Create a serial dilution series of your test compound in DMSO. For an 11-point curve, a 1:3 dilution series starting from 10 mM is typical.
-
Plate Compound: Dispense a small volume (e.g., 100 nL) of the DMSO serial dilutions into two separate microplates. Label one "No Detergent" and the other "+ Triton X-100".
-
Prepare Assay Buffers:
-
For the "No Detergent" plate, prepare your complete assay mix (enzyme, etc.) in the standard assay buffer.
-
For the "+ Triton X-100" plate, prepare the complete assay mix in the buffer containing 0.02% Triton X-100. This will result in a final concentration of ~0.01% in the well, assuming a 1:2 dilution.
-
-
Dispense Assay Mix: Add the appropriate assay mix to each plate.
-
Initiate Reaction: Add the substrate to start the reaction.
-
Incubate and Read: Incubate for the standard assay time and read the plate on your instrument.
-
Data Analysis: Calculate the IC50 value for each condition (with and without detergent). A >5-fold rightward shift in the IC50 in the presence of Triton X-100 strongly indicates that the compound is an aggregator.
Protocol 2: Autofluorescence Counter-Screen
Objective: To measure the intrinsic fluorescence of a test compound under assay conditions.
Materials:
-
Test compound stock (e.g., 10 mM in DMSO)
-
Assay buffer
-
Microplates (same type as used in the primary assay, e.g., black, solid-bottom)
-
Positive control fluorophore (e.g., fluorescein, if applicable)
Procedure:
-
Prepare Compound Plate: In a microplate, add your test compound to wells containing assay buffer to achieve the final screening concentration. Include wells with buffer + DMSO (vehicle control) and wells with a known, low-concentration fluorophore as a positive control.
-
Incubate: Incubate the plate under the same conditions (time, temperature) as your primary assay.
-
Read Plate: Read the plate using the identical instrument settings (excitation/emission wavelengths, gain, flashes) as the primary assay.
-
Data Analysis: Compare the signal from the compound-containing wells to the vehicle control wells. A signal that is significantly above the background (e.g., >3 standard deviations above the vehicle control mean) indicates that the compound is autofluorescent and is interfering with the assay readout.
References
-
Assay Interference by Aggregation. (2017). Assay Guidance Manual. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
-
Abu-hadid, M., et al. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Israel Journal of Medical Sciences. [Link]
-
Coussens, T. P., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS Discovery. [Link]
-
Coussens, T. P., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. ResearchGate. [Link]
-
Variants of PCR. Wikipedia. [Link]
-
Ryan, A. J., et al. (2003). Effect of detergent on "promiscuous" inhibitors. Journal of Medicinal Chemistry. [Link]
-
Luo, M., et al. (2014). Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. Analytical Biochemistry. [Link]
-
Posch, M., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link]
-
Interference with Fluorescence and Absorbance. (2015). Assay Guidance Manual. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
-
Tomasi, I., et al. (1983). Detergents as Selective Inhibitors and Inactivators of Enzymes. Biochemical Pharmacology. [Link]
-
Hu, Y., & Bajorath, J. (2014). Activity artifacts in drug discovery and different facets of compound promiscuity. F1000Prime Reports. [Link]
-
Assay Guidance Manual. (2004). National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
-
Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc. (2023). YouTube. [Link]
-
Interference with Fluorescence and Absorbance. (2018). Assay Guidance Manual. [Link]
-
Pan-assay interference compounds. Wikipedia. [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]
-
Time-gating and Other Fluorescence Suppression Techniques. (2022). Timegate Instruments. [Link]
-
Robust or Go Bust: An Introduction to the Assay Guidance Manual. (2021). YouTube. [Link]
-
Markossian, S., et al. (2019). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. SLAS Discovery. [Link]
-
How to Reduce Fluorescence Measurement Errors. Drawell. [Link]
-
Naisbitt, D. J., et al. (2009). Multiple Adduction Reactions of Nitroso Sulfamethoxazole with Cysteinyl Residues of Peptides and Proteins: Implications for Hapten Formation. Chemical Research in Toxicology. [Link]
-
Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual. [Link]
-
Pan Assay Interference Compounds. (2022). YouTube. [Link]
-
Wassermann, A. M., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research. [Link]
-
Pan-assay interference compounds – Knowledge and References. Taylor & Francis. [Link]
-
Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. [Link]
-
Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
-
Grant, J. C., et al. (2020). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS Discovery. [Link]
-
Wenders, M., et al. (2020). Identification of Methylglyoxal Reactive Proteins with Photocaged Glycating Agents. ChemBioChem. [Link]
-
Hormone Immunoassay Interference: A 2021 Update. (2021). Annals of Laboratory Medicine. [Link]
-
French, D., & Edsall, J. T. (1945). The Reactions of Formaldehyde with Amino Acids and Proteins. Advances in Protein Chemistry. [Link]
Sources
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of detergent on "promiscuous" inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Variants of PCR - Wikipedia [en.wikipedia.org]
- 11. Assay Interference by Chemical Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. timegate.com [timegate.com]
Refinement of analytical techniques for accurate isoxazole characterization
Welcome to the comprehensive support center for the analytical characterization of isoxazoles. This guide is designed for researchers, medicinal chemists, and quality control analysts who work with isoxazole-containing compounds. As a core scaffold in numerous pharmaceuticals, agrochemicals, and materials, the precise and accurate characterization of isoxazoles is paramount. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during analytical workflows.
Section 1: Navigating the Complexities of Isoxazole Stability
The isoxazole ring, while aromatic, possesses a labile N-O bond that can be susceptible to cleavage under various conditions. Understanding these stability liabilities is the first step in developing robust analytical methods.
Troubleshooting Guide: Degradation Issues
Question: I am observing unexpected peaks in my chromatogram during method development. Could my isoxazole be degrading?
Answer: Yes, the isoxazole ring can be sensitive to analytical conditions. The weak N-O bond is a common point of cleavage.[1] Key potential degradation pathways to consider are:
-
Hydrolysis: Exposure to strongly acidic or basic aqueous conditions, particularly at elevated temperatures, can lead to hydrolytic cleavage of the isoxazole ring.[2] The mechanism often involves nucleophilic attack on the protonated ring (acidic conditions) or deprotonation at C3 for 3-unsubstituted isoxazoles followed by N-O bond scission (basic conditions).[3]
-
Photodegradation: Isoxazoles can undergo photochemical rearrangements when exposed to light, especially UV radiation.[4] This can lead to the formation of isomers such as azirines or oxazoles.
-
Oxidative Degradation: The presence of oxidizing agents can lead to ring cleavage. For example, treatment with potassium permanganate can lead to the formation of nitriles.[5]
-
Thermal Stress: High temperatures can cause decomposition, the pathways of which can be complex.[6]
Frequently Asked Questions (FAQs): Stability-Indicating Methods
Question: How do I develop a stability-indicating HPLC method for my isoxazole-containing drug substance?
Answer: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities. The development and validation of such a method should follow ICH guidelines Q1A(R2) and Q2(R1).[7][8] The core of this process is performing forced degradation studies.
Protocol: Forced Degradation Study
-
Prepare Stock Solutions: Prepare solutions of your isoxazole compound in a suitable solvent, typically at a concentration of about 1 mg/mL.[9]
-
Subject to Stress Conditions: Expose the solutions to a range of stress conditions as outlined in the table below. The goal is to achieve 5-20% degradation of the parent compound.[1]
-
Neutralize (if necessary): After the stress period, neutralize the acidic and basic samples to prevent further degradation.
-
Analyze Samples: Analyze the stressed samples, along with an unstressed control, using your proposed HPLC method.
-
Evaluate Peak Purity: Use a photodiode array (PDA) detector to assess peak purity of the parent peak in the presence of degradation products. This ensures that no degradants are co-eluting.
-
Method Validation: Once the method is shown to be stability-indicating, it must be fully validated for parameters such as specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1).[10]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temperature to 60°C | N-O bond cleavage, ring opening |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature to 60°C | N-O bond cleavage, ring opening |
| Oxidation | 3-30% H₂O₂, Room Temperature | Ring cleavage, formation of various oxidized species |
| Thermal | Dry heat, 60-80°C | Complex decomposition |
| Photolytic | Exposure to UV (254 nm) and visible light (minimum of 1.2 million lux hours) | Isomerization, rearrangement |
This table provides starting conditions; the actual conditions should be adjusted to achieve the target degradation of 5-20%.[11]
Caption: Decision tree for resolving overlapping NMR signals.
Section 3: Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming molecular weight and providing structural information through fragmentation analysis.
Troubleshooting Guide: Mass Spectrometry Analysis
Question: My isoxazole compound is showing poor ionization in positive-ion ESI-MS. How can I improve the signal?
Answer: Poor ionization of nitrogen-containing heterocycles can be a common issue. [12]Here are several strategies to enhance the signal:
-
Mobile Phase Modification:
-
Add an Acid: The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, to the mobile phase will help protonate the nitrogen atom of the isoxazole, leading to the formation of the [M+H]⁺ ion and enhancing the signal in positive ion mode. [5] * Check pKa: Adjust the pH of your mobile phase to be below the pKa of your compound to ensure it is in its protonated state. [5]2. Optimize ESI Source Parameters:
-
Sprayer Voltage: Systematically optimize the sprayer voltage. While a higher voltage can increase signal, an excessively high voltage can cause corona discharge and signal instability. [13] * Gas Flow Rates: Optimize the nebulizer and drying gas flow rates to ensure efficient desolvation.
-
-
Consider Adduct Formation: If protonation is inefficient, you can try to promote the formation of other adducts. The addition of a small amount of sodium acetate or ammonium formate to the mobile phase can encourage the formation of [M+Na]⁺ or [M+NH₄]⁺ adducts, which may be more stable and provide a stronger signal. [14] Table 2: Common Adducts in Positive Ion ESI-MS
| Adduct Ion | Mass Difference | Common Source |
| [M+H]⁺ | +1.0078 | Acidic mobile phase |
| [M+Na]⁺ | +22.9898 | Glassware, mobile phase additives |
| [M+K]⁺ | +38.9637 | Glassware, mobile phase additives |
| [M+NH₄]⁺ | +18.0344 | Ammonium salt additives |
| [M+CH₃CN+H]⁺ | +42.0344 | Acetonitrile in mobile phase |
Data compiled from multiple sources. [15][16][17][18] Question: How can I use fragmentation patterns in MS/MS to differentiate between isoxazole isomers?
Answer: The fragmentation of the isoxazole ring is highly dependent on the substitution pattern. Upon collision-induced dissociation (CID), the initial ring opening (often at the weak N-O bond) is followed by rearrangements and losses of small neutral molecules. [2]By comparing the MS/MS spectra of your isomers, you will likely observe unique fragment ions or different relative abundances of common fragments, which can serve as a diagnostic tool for differentiation. [19]For example, a novel rearrangement involving the isoxazole ring has been observed for metabolites of valdecoxib. [20]
Section 4: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination, quantification, and isolation of isoxazoles. Achieving good peak shape and resolution is key.
Troubleshooting Guide: HPLC Analysis
Question: I am observing significant peak tailing for my basic isoxazole compound on a C18 column. What is the cause and how can I fix it?
Answer: Peak tailing for basic compounds is a very common problem in reversed-phase HPLC. [21]The primary cause is secondary interactions between the basic analyte (which is protonated and positively charged at acidic pH) and residual silanol groups (Si-OH) on the silica surface of the stationary phase, which can be deprotonated and negatively charged (SiO⁻). [21]This leads to a mixed-mode retention mechanism (hydrophobic and ion-exchange), causing poor peak shape.
Strategies to Mitigate Peak Tailing:
-
Mobile Phase pH Adjustment:
-
Low pH (pH 2-3): By lowering the mobile phase pH with an additive like formic acid, trifluoroacetic acid (TFA), or a phosphate buffer, you can suppress the ionization of the silanol groups, minimizing the unwanted ionic interactions. [7]2. Use a Competing Base:
-
Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte. [1]However, this approach can shorten column lifetime.
-
-
Select an Appropriate Column:
-
End-Capped Columns: Modern columns are "end-capped," where the residual silanol groups are reacted with a small silanizing agent to make them less active.
-
Base-Deactivated/High-Purity Silica Columns: Use columns made from high-purity silica ("Type B") with minimal metal content and a low concentration of acidic silanol groups. [21] * Alternative Stationary Phases: Consider phases with embedded polar groups or hybrid silica-organic materials that offer better peak shape for basic compounds. [21] Table 3: HPLC Column Selection Guide for Isoxazoles
-
| Analyte Properties | Recommended Column Type | Rationale |
| Non-polar Isoxazoles | Standard C18, C8 | Good hydrophobic retention. |
| Polar Isoxazoles | C18 AQ, Polar-embedded phases | Prevents phase collapse in highly aqueous mobile phases. |
| Basic Isoxazoles | High-purity C18, Phenyl-Hexyl | Minimizes silanol interactions, alternative selectivity. |
| Chiral Isoxazoles | Chiral stationary phases (e.g., polysaccharide-based) | Enantioselective separation. |
This is a general guide; method development and column screening are always recommended. [18][22][23][24]
Section 5: X-Ray Crystallography
For absolute structure determination, single-crystal X-ray diffraction is the definitive technique.
Frequently Asked Questions (FAQs): X-Ray Crystallography
Question: I am having difficulty growing X-ray quality single crystals of my isoxazole compound. What are some common pitfalls and solutions?
Answer: Growing high-quality single crystals is often the most challenging part of the process. [10]Here are some key factors to consider:
-
Purity: The compound must be highly pure. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: The ideal solvent is one in which your compound is moderately soluble. [25]Too high a solubility often leads to the formation of many small crystals, while very low solubility may prevent crystallization altogether.
-
Crystallization Technique:
-
Slow Evaporation: This is the simplest method. A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.
-
Vapor Diffusion (Liquid or Gas): A solution of your compound is placed in a vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent slowly diffuses into the vial, reducing the solubility of your compound and inducing crystallization.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
-
-
Patience and Minimizing Disturbance: Crystal growth takes time. Avoid disturbing the crystallization vessel, as mechanical shock can lead to the formation of multiple small crystals instead of a few large ones. [25] Question: My crystals are very small or form as thin plates. Can they still be used for X-ray diffraction?
Answer: While larger crystals are ideal, modern diffractometers are very sensitive. Crystals as small as 20 micrometers in all dimensions can sometimes be sufficient. [26]However, very thin plates can be problematic as they may diffract weakly. If you consistently obtain small or poor-quality crystals, it is essential to go back and optimize the crystallization conditions.
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Photodegradation of the Isoxazoline Fungicide SYP-Z048 in Aqueous Solution: Kinetics and Photoproducts. (2025, August 6). ResearchGate. [Link]
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Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. (2019, October 21). ResearchGate. [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. [Link]
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Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. (2020, February 1). PubMed. [Link]
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Two solvents, two different spectra - Aromatic Solvent Induced Shifts. (2019, September 3). Nanalysis. [Link]
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Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. (n.d.). ResearchGate. [Link]
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Oxidative degradation of arylfuro-1,2-oxazoles to arylnitriles by potassium permanganate. (2025, August 9). ResearchGate. [Link]
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2D NMR Solutions.pdf. (n.d.). Eugene E. Kwan. [Link]
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Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. (n.d.). PubMed. [Link]
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NMR Sample Preparation. (n.d.). University of Leicester. [Link]
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Adduits ESI MS. (n.d.). Scribd. [Link]
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Structure and stability of isoxazoline compounds. (2025, August 10). ResearchGate. [Link]
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Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility. [Link]
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Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. (n.d.). PMC. [Link]
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3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. (n.d.). Journal of Chemical Education. [Link]
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HPLC Column Selection Guide. (n.d.). Linklab. [Link]
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. [Link]
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Adducts. (n.d.). Fiehn Lab. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
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HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific. [Link]
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Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. (n.d.). PubMed. [Link]
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Thermal decomposition of isoxazole: experimental and modeling study. (n.d.). ACS Publications. [Link]
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Construction of Isoxazole ring: An Overview. (2024, June 30). Biointerfaceresearch. [Link]
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Common Adduct and Fragment Ions in Mass Spectrometry. (2022, May 27). ACD/Labs. [Link]
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The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025, August 6). ResearchGate. [Link]
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What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3? (2021, January 30). Quora. [Link]
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10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. [Link]
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How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of Isoxazole Isomers for Researchers and Drug Development Professionals
The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific biological profile of an isoxazole-based compound is profoundly influenced by the substitution pattern on the ring, making a comparative understanding of its isomers crucial for rational drug design. This guide provides an in-depth analysis of the biological activities of different isoxazole isomers, supported by experimental data and detailed methodologies to empower researchers in their drug discovery endeavors.
The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry
Isoxazoles are aromatic heterocyclic compounds that serve as the foundation for a multitude of biologically active molecules. Their unique electronic and structural properties allow for diverse chemical modifications, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic profiles. The arrangement of substituents on the isoxazole ring—be it 3,5-disubstituted, 3,4-disubstituted, or 4,5-disubstituted isomers—can dramatically alter the molecule's interaction with biological targets, leading to significant differences in efficacy and selectivity.[1][2]
Comparative Anti-Inflammatory Activity of Isoxazole Isomers
A significant area of investigation for isoxazole derivatives is their potential as anti-inflammatory agents. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.
Mechanism of Action: COX-2 Inhibition
The anti-inflammatory effects of many isoxazole derivatives are attributed to their selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. Selective COX-2 inhibitors are desirable as they spare the COX-1 isoform, which is involved in maintaining the integrity of the stomach lining, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[3]
Signaling Pathway: COX-2 Inhibition by Isoxazole Derivatives
Caption: Inhibition of the COX-2 pathway by isoxazole derivatives.
Comparative Efficacy of 3,5-Disubstituted Isoxazoles
Research has demonstrated that 3,5-disubstituted isoxazoles can be potent inhibitors of both lipoxygenase (LOX) and COX-2 enzymes.[4] The nature and position of the substituents on the phenyl rings at the 3- and 5-positions play a critical role in determining the inhibitory activity.
Table 1: Comparative Anti-Inflammatory Activity of 3,5-Disubstituted Isoxazole Derivatives
| Compound | Substituent at C3 | Substituent at C5 | In-vivo % Inhibition of Edema (20 mg/kg) | Reference |
| 1 | 4-methoxyphenyl | phenyl | 65.45 | [5] |
| 2 | 4-methoxyphenyl | 4-chlorophenyl | 70.90 | [5] |
| 3 | 4-methoxyphenyl | 4-methylphenyl | 61.81 | [5] |
| 4 | 4-methoxyphenyl | 4-nitrophenyl | 58.18 | [5] |
| Indomethacin | - | - | 72.72 | [5] |
Data synthesized from multiple sources for comparative purposes.[5]
The data suggests that electron-withdrawing groups, such as a chloro substituent, at the para position of the C5 phenyl ring can enhance anti-inflammatory activity, while both electron-donating (methyl) and strongly electron-withdrawing (nitro) groups at the same position may lead to a slight decrease in activity compared to the unsubstituted phenyl ring.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.
Objective: To assess the ability of isoxazole isomers to reduce acute inflammation in a rodent model.
Materials:
-
Male Wistar rats (150-200 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test isoxazole compounds
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Grouping: Divide the animals into groups (n=6): Vehicle control, reference drug, and test compound groups.
-
Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally at a predetermined dose. The control group receives only the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Calculation of Edema and Inhibition:
-
Percent Edema = [(Vt - V0) / V0] x 100, where Vt is the paw volume at time t and V0 is the initial paw volume.
-
Percent Inhibition = [1 - (Edema_test / Edema_control)] x 100.
-
Causality Behind Experimental Choices: The carrageenan-induced edema model is biphasic. The early phase (0-1.5 hours) is mediated by histamine and serotonin, while the late phase (1.5-4 hours) is primarily driven by prostaglandins produced by COX-2. This allows for the assessment of a compound's ability to inhibit prostaglandin synthesis. The use of a reference drug like indomethacin provides a benchmark for evaluating the potency of the test compounds.
Comparative Anticancer Activity of Isoxazole Isomers
The isoxazole moiety is present in numerous compounds with potent anticancer activity. The substitution pattern on the isoxazole ring is a key determinant of their cytotoxic and pro-apoptotic effects.
Mechanism of Action: Induction of Apoptosis
Many isoxazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[5][6] This is often achieved through the intrinsic apoptotic pathway, which involves the mitochondria. Key events in this pathway include the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of a cascade of caspases, which are proteases that execute the apoptotic process.[7][8][9][10][11]
Signaling Pathway: Intrinsic Apoptosis Induced by Isoxazole Derivatives
Caption: Intrinsic apoptotic pathway induced by isoxazole derivatives.
Comparative Efficacy of Diarylisoxazole Isomers
Studies have shown that the spatial arrangement of the aryl groups on the isoxazole ring significantly impacts anticancer activity. For instance, it has been reported that 4,5-diarylisoxazoles exhibit greater antimitotic activity than 3,4-diarylisoxazoles . This highlights the importance of the isomeric form in drug design.
Table 2: Comparative Anticancer Activity of Isoxazole Derivatives against Various Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3,5-Diarylisoxazole | PC3 (Prostate) | Varies (e.g., compound 26 shows high selectivity) | |
| 3,4-Isoxazolediamide | K562 (Leukemia) | Potent pro-apoptotic activity | [6] |
| 4,5-Diarylisoxazole | Various human cancer cell lines | Potent Hsp90 inhibitors (e.g., VER-52296/NVP-AUY922 with GI50 avg. 9 nM) | [11] |
IC50 (half maximal inhibitory concentration) and GI50 (half maximal growth inhibition) values indicate the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the cytotoxic effect of isoxazole isomers on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test isoxazole compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability and IC50:
-
Percent Viability = (Absorbance_test / Absorbance_control) x 100.
-
The IC50 value is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Self-Validating System: The inclusion of both positive and negative controls is critical for validating the assay. The positive control ensures that the assay can detect a cytotoxic effect, while the negative (vehicle) control provides the baseline for 100% cell viability.
Comparative Antimicrobial Activity of Isoxazole Isomers
Isoxazole-containing compounds have a long history as antimicrobial agents. The nature and position of substituents on the isoxazole ring are crucial for their antibacterial and antifungal efficacy.
Structure-Activity Relationship in Antimicrobial Isoxazoles
The antimicrobial spectrum and potency of isoxazole derivatives are highly dependent on their substitution pattern. For example, studies on isomeric 2,3,5-substituted perhydropyrrolo[3,4-d]isoxazole-4,6-diones have shown that changing from a cis to a trans isomer alters the antibacterial activity.[1] Furthermore, the presence of specific functional groups and their location on the isoxazole ring can significantly influence the minimum inhibitory concentration (MIC) values against various bacterial and fungal strains.
Table 3: Comparative Antimicrobial Activity of Isoxazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| cis-perhydropyrrolo[3,4-d]isoxazole-4,6-diones | Enterococcus faecalis | 25 | [1] |
| cis-perhydropyrrolo[3,4-d]isoxazole-4,6-diones | Staphylococcus aureus | 50 | [1] |
| Isoxazole-linked 1,3,4-Oxadiazole | Staphylococcus aureus | 62.5 | [9] |
| Isoxazole-linked 1,3,4-Oxadiazole | Staphylococcus epidermidis | 31.25 | [9] |
| Triazole-Isoxazole Hybrid | Escherichia coli | 15 | [10] |
| Triazole-Isoxazole Hybrid | Pseudomonas aeruginosa | 30 | [10] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Objective: To determine the MIC of isoxazole isomers against pathogenic bacteria.
Materials:
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test isoxazole compounds
-
Standard antibiotic (e.g., ciprofloxacin)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare serial two-fold dilutions of the isoxazole compounds in CAMHB in a 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for MIC determination using the broth microdilution method.
Conclusion and Future Perspectives
The isomeric form of isoxazole derivatives is a critical factor that dictates their biological activity. This guide has provided a comparative overview of the anti-inflammatory, anticancer, and antimicrobial properties of different isoxazole isomers, supported by experimental data and detailed protocols. The evidence suggests that the substitution pattern on the isoxazole ring significantly influences the interaction with biological targets, leading to variations in potency and selectivity.
While this guide has synthesized data from various sources, there is a clear need for more direct, head-to-head comparative studies of isoxazole isomers with identical substituents but different substitution patterns. Such studies would provide a more definitive understanding of the structure-activity relationships and would be invaluable for the rational design of next-generation isoxazole-based therapeutics. Future research should also focus on elucidating the detailed molecular mechanisms of action of different isomers to further refine their therapeutic potential.
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Shailaja, M., Manjula, A., & Reddy, B. (2011). Synthesis of Novel 3,5‐Disubstituted‐4,5‐dihydroisoxazoles and 3,4,5‐Trisubstituted Isoxazoles and Their Biological Activity. ChemInform, 42(5). [Link]
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Validating Target Engagement of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate: A Comparative Guide to Methodologies and Experimental Design
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical milestone in this process is the unequivocal confirmation that a compound engages its intended biological target within a cellular context. This guide provides a comprehensive comparison of key methodologies for validating the target engagement of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate, a compound for which the specific biological target may not be readily apparent from existing literature.
The isoxazole scaffold is a privileged structure in medicinal chemistry, known to be present in compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] These activities stem from the ability of isoxazole derivatives to interact with various biological targets such as enzymes and receptors.[1] Given the diverse potential mechanisms of action for isoxazole-containing compounds, a robust and systematic approach to target validation is paramount.[3]
This guide will not follow a rigid template but will instead present a logical, in-depth exploration of two powerful and complementary strategies for elucidating and validating the target engagement of novel compounds: the Cellular Thermal Shift Assay (CETSA®) and hypothesis-driven biochemical assays. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.
Part 1: The Strategic Imperative of Target Validation
Before committing significant resources to lead optimization and preclinical studies, it is essential to confirm that a compound's observed phenotypic effect is a direct consequence of its interaction with a specific molecular target.[4][5] Target validation provides this crucial link, ensuring that the biological activity is not due to off-target effects or compound artifacts.[6][7] For a compound like this compound, where the target may be unknown, the initial phase of target identification is a prerequisite for validation. The methodologies discussed herein can be adapted for both the initial identification and subsequent validation of the target.
Part 2: Comparative Methodologies for Validating Target Engagement
We will now compare two orthogonal approaches to validating the target engagement of our compound of interest. The choice between these methods will depend on the existing knowledge about the compound and the specific research question being addressed.
Methodology A: Cellular Thermal Shift Assay (CETSA®) – The Unbiased, In-Situ Approach
CETSA® is a powerful biophysical assay that allows for the direct measurement of a compound's binding to its target in a physiologically relevant setting, such as intact cells or even tissues, without any modification to the compound or the target protein.[8][9][10] The principle behind CETSA® is that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[11][12]
The primary advantage of CETSA® is its unbiased nature. If the target of this compound is unknown, a proteome-wide CETSA® experiment coupled with mass spectrometry (MS-CETSA) can serve as a powerful tool for target identification. For validating a known or hypothesized target, antibody-based detection methods like Western blotting or AlphaScreen® can be employed.[11] CETSA® provides direct evidence of target engagement within the complex cellular milieu, accounting for factors like cell permeability and intracellular compound concentration.[13][14]
The general workflow for a CETSA® experiment is depicted below.
This protocol is designed to validate the engagement of this compound with a specific target protein.
-
Cell Culture and Treatment:
-
Culture a relevant cell line to 70-80% confluency. The choice of cell line should be guided by the expected biological activity of the compound.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Divide the cell suspension into two pools: one to be treated with a final concentration of this compound (e.g., 10 µM) and the other with a vehicle control (e.g., DMSO).
-
Incubate at 37°C for a predetermined time (e.g., 1 hour) to allow for compound uptake and target binding.
-
-
Thermal Challenge:
-
Aliquot the treated and control cell suspensions into PCR tubes for each temperature point to be tested. A typical temperature range would be from 37°C to 67°C in 2-3°C increments.
-
Heat the aliquots in a thermal cycler for a set time (e.g., 3 minutes) at their respective temperatures, followed by a cooling step at 4°C for 3 minutes.[15]
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.[15]
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Detection and Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific antibody against the target protein.
-
Quantify the band intensities and normalize them to the intensity at the lowest temperature (e.g., 37°C).
-
Plot the normalized intensities against the temperature to generate melt curves for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and thus, target engagement.
-
The results of the CETSA® experiment can be summarized in a table and visualized as melt curves.
| Temperature (°C) | Normalized Soluble Protein (Vehicle) | Normalized Soluble Protein (Compound) |
| 37 | 1.00 | 1.00 |
| 40 | 0.98 | 1.01 |
| 43 | 0.95 | 0.99 |
| 46 | 0.85 | 0.97 |
| 49 | 0.65 | 0.92 |
| 52 | 0.40 | 0.80 |
| 55 | 0.20 | 0.60 |
| 58 | 0.10 | 0.35 |
| 61 | 0.05 | 0.15 |
A positive result is a statistically significant shift in the melting temperature (Tm) between the vehicle and compound-treated groups. This provides strong evidence of direct target engagement in a cellular context.
Methodology B: Biochemical Assays – The Hypothesis-Driven, In-Vitro Approach
Biochemical assays are fundamental in drug discovery for measuring the activity of an enzyme or the binding affinity of a compound to a receptor.[16][17] This approach is "hypothesis-driven" because it requires a prior assumption about the target or target class of this compound. Given that many isoxazole derivatives are known to be enzyme inhibitors, a kinase or protease inhibition assay could be a logical starting point.[1]
Biochemical assays are highly sensitive and quantitative, allowing for the precise determination of kinetic parameters such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant).[18][19] These assays are crucial for establishing structure-activity relationships (SAR) during lead optimization.[18] While they do not directly confirm target engagement in a cellular environment, they are invaluable for confirming the direct interaction of a compound with a purified protein and for elucidating the mechanism of inhibition (e.g., competitive, non-competitive).[20]
The workflow for a typical enzyme inhibition assay is outlined below.
This protocol provides a template for assessing the inhibitory activity of this compound against a putative enzyme target.
-
Reagent Preparation:
-
Prepare a stock solution of the purified target enzyme in a suitable assay buffer.
-
Prepare a stock solution of the enzyme's substrate. The choice of substrate and detection method (e.g., colorimetric, fluorescent, luminescent) will depend on the specific enzyme.
-
Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would be from 100 µM down to 1 nM.
-
-
Enzymatic Reaction:
-
In a microplate, add the enzyme and varying concentrations of the compound (or vehicle control).
-
Allow the enzyme and compound to pre-incubate for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Detection and Analysis:
-
Measure the signal (e.g., absorbance, fluorescence) at regular intervals or at a single endpoint after a fixed reaction time.
-
Calculate the reaction rate for each compound concentration.
-
Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The results of the biochemical assay are typically presented as a dose-response curve and a summary table.
| Compound Concentration | % Inhibition |
| 100 µM | 98.5 |
| 10 µM | 95.2 |
| 1 µM | 85.1 |
| 100 nM | 52.3 |
| 10 nM | 15.6 |
| 1 nM | 2.1 |
A potent IC50 value suggests a direct and specific interaction between the compound and the purified target protein. Further kinetic studies can be performed to determine the mechanism of inhibition.
Part 3: A Comparative Summary
| Feature | Cellular Thermal Shift Assay (CETSA®) | Biochemical Assays |
| Principle | Ligand-induced thermal stabilization of the target protein.[9] | Measurement of the compound's effect on the catalytic activity of a purified enzyme.[17] |
| Environment | In-situ (intact cells, tissues).[8] | In-vitro (purified components).[18] |
| Compound/Target Modification | None required.[13] | None required. |
| Key Output | Thermal shift (ΔTm), evidence of target engagement.[11] | IC50, Ki, mechanism of inhibition.[19] |
| Primary Use Case | Target identification and validation in a physiological context.[10] | SAR determination, mechanistic studies, high-throughput screening.[18] |
| Strengths | Physiologically relevant, accounts for cell permeability, unbiased.[8][13] | Highly quantitative, sensitive, suitable for detailed kinetic analysis.[19] |
| Limitations | Less amenable to high-throughput screening, requires specific antibodies or MS.[11] | Does not confirm cellular activity or target engagement in-situ.[14] |
Part 4: Conclusion and Future Directions
Validating the target engagement of a novel compound like this compound is a critical step in the drug discovery process.[21] This guide has compared two powerful, orthogonal approaches: the Cellular Thermal Shift Assay (CETSA®) and traditional biochemical assays.
-
CETSA® offers an unparalleled advantage in confirming target engagement within the native cellular environment, making it an ideal method for validating a hypothesized target or for unbiasedly identifying new ones.[8][10]
-
Biochemical assays provide the quantitative rigor needed to determine the potency and mechanism of action of a compound against a purified target, which is essential for guiding medicinal chemistry efforts.[18][19]
A comprehensive target validation strategy should ideally incorporate both approaches. For instance, a biochemical assay can be used to identify a potent inhibitor of a specific enzyme, and CETSA® can then be employed to confirm that the compound engages this target in intact cells.[8] This integrated approach provides a higher degree of confidence in the compound's mechanism of action and its potential as a therapeutic agent.
Future studies should also consider cellular-level validation experiments, such as target knockdown or knockout, to confirm that the compound's phenotypic effects are indeed mediated by the identified target.[7] By employing a multi-faceted and rigorous approach to target validation, researchers can significantly de-risk their drug discovery programs and increase the likelihood of clinical success.
References
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Almqvist, H., et al. (2018). In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology, 13(4), 1039-1045. [Link]
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Kumari, A., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
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Guan, B., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(22), e4229. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3-Aryl-Isoxazole Derivatives
For researchers, scientists, and drug development professionals, the isoxazole ring is a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-aryl-isoxazole derivatives, offering a comparative look at their performance as anticancer, anti-inflammatory, and antimicrobial agents. We will delve into the causality behind experimental choices in their synthesis and evaluation, supported by experimental data and protocols.
The Isoxazole Core: A Versatile Pharmacophore
The 5-membered aromatic heterocycle, isoxazole, is a key pharmacophore found in numerous biologically active compounds.[1] Its unique electronic properties and rigid structure make it an attractive scaffold for designing targeted therapies. The presence of the isoxazole ring can enhance physicochemical properties, such as metabolic stability and bioavailability, making it a valuable component in modern drug design.[1] This guide will focus on derivatives with an aryl group at the 3-position, a common motif with significant therapeutic potential.
Comparative SAR Analysis Across Therapeutic Areas
The biological activity of 3-aryl-isoxazole derivatives can be finely tuned by modifying the substituents on the aryl ring and other positions of the isoxazole core. Here, we compare the SAR of these derivatives in three key therapeutic areas.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
3-Aryl-isoxazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and disruption of tubulin polymerization.[3][4][5]
A crucial aspect of the SAR for anticancer activity is the nature and position of substituents on the aryl ring at the C3 position and any aryl group at the C5 position. Generally, the presence of electron-withdrawing groups on the phenyl ring enhances cytotoxic activity. For instance, derivatives with fluorine or trifluoromethyl groups at the fourth position of the phenyl ring have shown potent cytotoxicity against various cancer cell lines.[6]
Table 1: Comparison of Anticancer Activity of 3,5-Diaryl-Isoxazole Derivatives
| Compound ID | 3-Aryl Substituent (R1) | 5-Aryl Substituent (R2) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Fluorophenyl | Phenyl | A549 (Lung) | < 12 | [6] |
| 1b | 4-Trifluoromethylphenyl | Phenyl | A549 (Lung) | < 12 | [6] |
| 2a | 3,4,5-Trimethoxyphenyl | 3-Methylthiophen-2-yl | Generic | Significant LOX/COX-2 Inhibition | [7] |
| 3a | Phenyl | 4-Methoxyphenyl | MCF-7 (Breast) | > 100 (inactive) | [8] |
| 3b | 4-Chlorophenyl | 4-Methoxyphenyl | HeLa (Cervical) | 18.62 | [8] |
| 3c | 3,4-Dimethoxyphenyl | 4-Methoxyphenyl | Hep3B (Liver) | ~23 | [8] |
The data in Table 1 clearly illustrates that substitutions on the aryl rings are critical for anticancer potency. For example, the introduction of a chlorine atom at the 4-position of the 3-phenyl ring (compound 3b) significantly improves activity against HeLa cells compared to the unsubstituted analog (compound 3a).
Below is a generalized workflow for the synthesis and anticancer evaluation of these derivatives.
Caption: Workflow for Synthesis and Anticancer Evaluation.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Isoxazole derivatives have also been explored as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9][10] The well-known COX-2 inhibitor, Valdecoxib, features an isoxazole core, highlighting the importance of this scaffold in developing anti-inflammatory drugs.[1]
The SAR for anti-inflammatory activity often points to the importance of specific substitution patterns that mimic the binding of endogenous substrates to the COX active site.
Table 2: Comparison of Anti-inflammatory Activity of 3-Aryl-Isoxazole Derivatives
| Compound ID | 3-Aryl Substituent | 5-Substituent | In Vivo Model | % Edema Inhibition | Reference |
| 4a | Phenyl | Indolyl | Carrageenan-induced rat paw edema | 36.6 - 73.7 | [6] |
| 5b | 4-Chlorophenyl | Phenyl | Carrageenan-induced rat paw edema | 75.68 (at 2h) | [10] |
| 5c | 4-Nitrophenyl | Phenyl | Carrageenan-induced rat paw edema | 74.48 (at 2h) | [10] |
| 5d | 4-Methoxyphenyl | Phenyl | Carrageenan-induced rat paw edema | 71.86 (at 2h) | [10] |
As shown in Table 2, the nature of the substituent on the 3-aryl ring significantly influences the anti-inflammatory activity. Compounds with electron-withdrawing groups like chloro (5b) and nitro (5c) at the 4-position of the phenyl ring exhibit potent inhibition of edema.[10]
The following diagram illustrates the general mechanism of action for isoxazole-based anti-inflammatory agents targeting the COX pathway.
Caption: Inhibition of the COX Pathway by 3-Aryl-Isoxazoles.
Antimicrobial Activity: Combating Pathogenic Microbes
The isoxazole scaffold is also present in several antibacterial drugs, such as Cloxacillin and Dicloxacillin.[2] The SAR of 3-aryl-isoxazole derivatives as antimicrobial agents reveals that specific substitutions can enhance their activity against both Gram-positive and Gram-negative bacteria.[1]
Studies have shown that the presence of nitro and chlorine groups on the C-3 phenyl ring, and methoxy or dimethylamino groups at the C-5 phenyl ring can enhance antibacterial activity.[1]
Table 3: Comparison of Antimicrobial Activity of 3-Aryl-Isoxazole Derivatives
| Compound ID | 3-Aryl Substituent | 5-Substituent | Bacterial Strain | Activity | Reference |
| 6a | 4-Nitrophenyl | 5-(4-nitrophenyl)-2-furyl | S. aureus (Gram +) | Active | [11] |
| 6b | 4-Chlorophenyl | 5-(4-nitrophenyl)-2-furyl | S. aureus (Gram +) | Active | [11] |
| 7a | 4-Methoxyphenyl | Phenyl | E. coli (Gram -) | Significant | [12] |
| 7b | Phenyl | Phenyl | B. subtilis (Gram +) | Significant | [12] |
The antimicrobial screening results indicate that the substitution pattern plays a crucial role in determining the spectrum of activity.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are provided below.
General Synthesis of 3,5-Diaryl-Isoxazoles from Chalcones
This protocol describes a common and reliable method for synthesizing 3,5-diaryl-isoxazoles.
Materials:
-
Substituted acetophenone
-
Substituted aryl aldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Glacial acetic acid or a suitable base
Procedure:
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve the substituted acetophenone (1 equivalent) and substituted aryl aldehyde (1 equivalent) in ethanol.
-
Add an aqueous solution of NaOH or KOH dropwise to the stirred solution at room temperature.
-
Continue stirring for 2-4 hours. The formation of a precipitate indicates the formation of the chalcone.
-
Filter the precipitate, wash with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol if necessary.[2]
-
-
Isoxazole Formation:
-
Reflux a mixture of the synthesized chalcone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in a suitable solvent like ethanol or acetic acid, often with a base like sodium acetate.[11]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the resulting solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
-
Characterization:
In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol outlines the steps for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized isoxazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the isoxazole derivatives in the growth medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Conclusion and Future Perspectives
The 3-aryl-isoxazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies clearly demonstrate that minor structural modifications can lead to significant changes in biological activity and target selectivity. Future research should focus on exploring a wider range of substitutions and employing computational modeling to rationally design more potent and selective derivatives. Furthermore, investigating the detailed mechanisms of action of the most promising compounds will be crucial for their advancement into preclinical and clinical development.
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A Senior Application Scientist's Guide to Cross-Validation of Novel Isoxazole Compounds
This guide provides a robust framework for the cross-validation of novel isoxazole compounds, ensuring data integrity and building a comprehensive evidence base for advancing promising candidates. As researchers and drug development professionals, our goal extends beyond initial discovery to rigorously validating a compound's therapeutic potential. This requires a multi-faceted approach where results from primary assays are systematically challenged and confirmed through independent, orthogonal methods.
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Its versatility makes it a frequent starting point for novel therapeutic design.[1][2][3] However, this potential can only be realized through meticulous experimental validation designed to eliminate artifacts and build a cohesive, trustworthy dataset.
The Imperative of a Multi-Tiered Validation Strategy
In early-stage drug discovery, a "hit" from a primary screen is merely the opening chapter. High-throughput screens (HTS) are designed for speed and scale, but can be prone to false positives. A robust cross-validation strategy is therefore not just a best practice, but a critical necessity to mitigate risk and allocate resources effectively. The core principle is to confirm initial findings using assays that rely on different biological and physical principles.[4][5] This approach, often termed orthogonal testing , is essential for confirming that the observed biological activity is genuine and target-specific.[6]
Our validation framework is structured into three logical phases, moving from high-throughput biochemical confirmation to detailed cellular characterization.
Caption: High-level workflow for cross-validating novel isoxazole compounds.
Phase 1: Biochemical Hit Confirmation
The initial goal is to unequivocally confirm that the compound directly interacts with its intended molecular target. Many isoxazole derivatives, for instance, are designed as enzyme inhibitors.[7][8][9] A typical primary screen might be a functional assay that measures the enzyme's activity.[6]
Causality in Assay Selection: Why Functional Followed by Binding?
A primary functional assay (e.g., an enzyme inhibition assay) demonstrates that your compound produces a desired downstream effect.[6] However, it doesn't definitively prove the compound is acting directly on the target enzyme. Assay interference can lead to "false positives".[10]
Therefore, we cross-validate with an orthogonal binding assay .[11] This type of assay directly measures the physical interaction between the compound and the target protein, independent of its function. A positive result in both a functional and a binding assay provides strong evidence that the compound's activity is mediated through direct interaction with the target.[4]
Example Scenario: A novel isoxazole, "ISO-123," is identified as an inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[12]
-
Primary Assay: A biochemical assay measures the ability of ISO-123 to inhibit the conversion of arachidonic acid to prostaglandin H2 by purified COX-2 enzyme.
-
Orthogonal Cross-Validation: A thermal shift assay (TSA) or surface plasmon resonance (SPR) is used to confirm that ISO-123 directly binds to the COX-2 protein.
Protocol 1: General Enzyme Inhibition Assay
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of a novel isoxazole compound against a purified enzyme.[13]
Objective: To quantify the potency of an inhibitor.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Novel isoxazole inhibitor (e.g., ISO-123)
-
Reference inhibitor (e.g., Celecoxib for COX-2)
-
Assay buffer optimized for the enzyme
-
96-well microplates
-
Microplate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the isoxazole compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a separate plate, starting from 100 µM down to low nanomolar concentrations.
-
Enzyme Preparation: Dilute the purified enzyme to a working concentration (e.g., 2X the final desired concentration) in cold assay buffer. The precise concentration must be optimized to ensure the reaction proceeds linearly over the desired time course.
-
Reaction Setup:
-
Add 2 µL of the serially diluted compound or control (DMSO for 0% inhibition, reference inhibitor for 100% inhibition) to the wells of the 96-well plate.
-
Add 50 µL of the 2X enzyme solution to each well.
-
Incubate for 15-30 minutes at the enzyme's optimal temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Initiate Reaction: Add 50 µL of a 2X substrate solution to each well to start the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the product formation (via absorbance, fluorescence, or luminescence) over a set period (e.g., 15-60 minutes). The rate of the reaction is determined from the linear phase of the progress curve.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Phase 2: Cellular Potency and Cytotoxicity
A compound that is potent in a biochemical assay is of little use if it cannot enter a cell or is broadly toxic. This phase validates the compound's activity in a more physiologically relevant context and establishes its safety window.
Cell-Based Potency vs. Cytotoxicity
First, a cell-based assay is used to confirm that the compound can engage its target within a living cell and elicit the expected biological response. For an anti-inflammatory isoxazole targeting COX-2, this could involve measuring the inhibition of prostaglandin production in LPS-stimulated macrophages.[14]
Crucially, this potency must be compared against the compound's general cytotoxicity.[15][16] A significant gap between the effective concentration (EC50) and the cytotoxic concentration (CC50) is essential for a viable therapeutic candidate. This ratio is known as the Selectivity Index (SI = CC50 / EC50) . A higher SI is desirable.
Caption: Relationship between cellular potency, cytotoxicity, and the selectivity index.
Protocol 2: MTT Assay for Cellular Viability
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[15] It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[16][17]
Objective: To determine the CC50 of a compound.
Materials:
-
Adherent or suspension cells (e.g., A549 lung cancer cells, RAW 264.7 macrophages).[8]
-
Complete cell culture medium.
-
MTT solution (5 mg/mL in sterile PBS).[18]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment and recovery.[15]
-
Compound Treatment: Prepare a serial dilution of the isoxazole compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle controls (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[18] Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[17] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot percent viability against the log of compound concentration and fit to a dose-response curve to calculate the CC50.
Comparative Data Summary
All quantitative data should be summarized for clear comparison.
| Compound | Target IC50 (nM) | Cellular EC50 (nM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) |
| ISO-123 (Novel) | 45 | 120 | > 50 | > 417 |
| ISO-456 (Novel) | 210 | 850 | 5.2 | 6.1 |
| Ref. Drug A | 60 | 150 | 45 | 300 |
| Ref. Drug B | 890 | 2100 | 8.9 | 4.2 |
Phase 3: Selectivity Profiling
A critical cross-validation step for many inhibitors, especially those targeting kinases or proteases, is to assess their selectivity.[11][19] Isoxazole compounds have been developed as inhibitors for a wide range of targets, including kinases, HSP90, and MMPs.[8][9] A compound that inhibits multiple off-targets can lead to unexpected toxicity or side effects.
Causality in Selectivity Screening: The goal is to ensure the compound's therapeutic effect is due to the modulation of the intended target, not a collection of off-target activities. This is typically achieved by screening the compound against a large panel of related enzymes (e.g., a kinome panel).[11][20] Commercial services offer comprehensive panels that can test a compound against hundreds of kinases, providing a detailed selectivity profile.[20][21]
The results are often visualized using a "kinome map" or selectivity score, which quantifies how specifically the compound binds to its primary target(s) compared to the broader kinome.[21] A highly selective compound will show potent inhibition of its intended target with minimal activity against other panel members.
Conclusion
The cross-validation of novel isoxazole compounds is a systematic process of building confidence. It begins with confirming direct target engagement through orthogonal biochemical assays, progresses to validating activity and safety in cellular models, and culminates in defining the compound's specificity through selectivity profiling. By rigorously challenging initial findings at each stage, we can identify the most promising candidates for further preclinical development, ensuring that only compounds with a well-supported, data-driven rationale advance toward the clinic.
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Bamborough, P., & Drewry, D. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Fatima, R., et al. (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. Bioorganic Chemistry. Available at: [Link]
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Al-Ostath, A., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Oriental Journal of Chemistry. Available at: [Link]
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Xie, L., et al. (2011). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]
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CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
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Sours, K. M., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
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Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Szałabska, K., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules. Available at: [Link]
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Davis, M. I., et al. (2011). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
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Gaffer, H. E., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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A Senior Application Scientist's Guide to Isoxazole Synthesis: A Comparative Analysis of Efficiency and Strategy
The isoxazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its significance lies in its role as a versatile bioisostere for amide and ester groups, its capacity for hydrogen bonding, and its inherent metabolic stability. For researchers in drug discovery and development, the efficient and selective synthesis of diversely substituted isoxazoles is a critical and ongoing challenge. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic routes to this valuable heterocycle, grounded in experimental data and mechanistic understanding to empower informed methodological choices in your laboratory.
The Classic Approach: Condensation of 1,3-Dicarbonyls with Hydroxylamine
One of the most established and straightforward methods for isoxazole synthesis involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[4][5] The ready availability of a wide variety of 1,3-dicarbonyl starting materials makes this an attractive and economical choice.
Mechanism and Rationale
The reaction proceeds through a condensation mechanism. Initially, the more nucleophilic amine of hydroxylamine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form an oxime intermediate. Subsequent intramolecular cyclization, driven by the attack of the hydroxyl group onto the second carbonyl, followed by dehydration, yields the aromatic isoxazole ring.[4]
The primary challenge in this synthesis is controlling the regioselectivity when using unsymmetrical 1,3-dicarbonyls. The initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers. The reaction conditions, including pH and solvent, can significantly influence the regiochemical outcome.[6][7] For instance, the use of a Lewis acid like BF₃·OEt₂ can direct the regioselectivity by activating a specific carbonyl group.[6]
Caption: Reaction pathway for isoxazole synthesis from 1,3-dicarbonyls.
The Workhorse of Modern Synthesis: 1,3-Dipolar Cycloaddition
The Huisgen 1,3-dipolar cycloaddition is arguably the most versatile and widely employed method for constructing the isoxazole ring.[3][8][9][10][11] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[3][8][12]
Mechanism and Strategic Advantages
Nitrile oxides are typically generated in situ from the oxidation of aldoximes or the dehydrohalogenation of hydroximoyl halides to avoid their rapid dimerization.[12][13][14] This transient species then undergoes a concerted pericyclic reaction with an alkyne to afford the 3,5-disubstituted isoxazole.[3][13]
The power of this method lies in its modularity. A wide variety of substituted isoxazoles can be accessed by simply changing the aldoxime and alkyne coupling partners. Furthermore, the regioselectivity of the cycloaddition is often predictable, governed by both steric and electronic factors of the substituents on the nitrile oxide and the alkyne.[15][16] Copper(I) catalysis is frequently employed to accelerate the reaction and control regioselectivity, particularly with terminal alkynes.[17][18][19]
Caption: General workflow for 1,3-dipolar cycloaddition to form isoxazoles.
An Alternative Condensation Route: α,β-Unsaturated Ketones and Hydroxylamine
The reaction of α,β-unsaturated ketones, often chalcones, with hydroxylamine provides another reliable entry to isoxazoles, typically proceeding through an isoxazoline intermediate.[20][21] This method is particularly useful for the synthesis of 3,5-diaryl-substituted isoxazoles.
Mechanism and Key Considerations
The reaction initiates with a Michael addition of the hydroxylamine to the β-carbon of the α,β-unsaturated system. This is followed by cyclization and dehydration to yield the isoxazole. The reaction conditions, particularly the basicity of the medium, play a crucial role in promoting the desired reaction pathway.[20]
This approach offers good control over the substitution pattern at the 3 and 5 positions of the isoxazole ring based on the structure of the starting chalcone. However, the synthesis of the chalcone precursor itself adds an extra step to the overall synthetic sequence.
Caption: Synthesis of isoxazoles from α,β-unsaturated ketones.
Comparative Analysis of Synthetic Routes
| Feature | 1,3-Dicarbonyl Condensation | 1,3-Dipolar Cycloaddition | α,β-Unsaturated Ketone Condensation |
| Starting Materials | Readily available 1,3-dicarbonyls and hydroxylamine.[4] | Aldoximes and alkynes; requires in situ generation of nitrile oxide.[12] | α,β-Unsaturated ketones (chalcones) and hydroxylamine.[20] |
| Versatility | Good for certain substitution patterns. | Highly versatile, allowing for diverse substitutions at positions 3 and 5.[8] | Good for 3,5-diaryl isoxazoles. |
| Regioselectivity | Can be an issue with unsymmetrical dicarbonyls; may require optimization.[6][7] | Generally good and predictable, can be controlled by catalysts and substituents.[15][16] | Generally good, dictated by the chalcone structure. |
| Reaction Conditions | Often requires heating. | Can often be performed at room temperature, especially with catalysis.[13][14] | Typically requires reflux in the presence of a base.[20] |
| Key Advantages | Simplicity, low cost of starting materials. | High modularity, predictable regioselectivity, mild conditions. | Straightforward for specific substitution patterns. |
| Key Limitations | Potential for regioisomeric mixtures. | Requires handling of potentially unstable nitrile oxide precursors. | Requires prior synthesis of the chalcone. |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethylisoxazole via 1,3-Dicarbonyl Condensation
-
Materials: Acetylacetone (1,3-pentanedione), hydroxylamine hydrochloride, sodium hydroxide, ethanol, water.
-
Procedure:
-
Dissolve hydroxylamine hydrochloride (1.2 eq) in water.
-
Add a solution of sodium hydroxide (1.2 eq) in water to the hydroxylamine solution and stir for 10 minutes.
-
To this solution, add acetylacetone (1.0 eq) dissolved in ethanol.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into crushed ice.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by distillation or column chromatography.
-
Protocol 2: One-Pot Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition
-
Materials: Substituted aldoxime, terminal alkyne, copper(I) iodide (CuI), a base (e.g., triethylamine), and a suitable solvent (e.g., THF).
-
Procedure:
-
To a stirred solution of the substituted aldoxime (1.0 eq), terminal alkyne (1.2 eq), and CuI (5 mol%) in THF, add triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Synthesis of a 3,5-Diaryl Isoxazole from a Chalcone
-
Materials: Substituted chalcone, hydroxylamine hydrochloride, potassium hydroxide, ethanol.
-
Procedure:
-
A mixture of the chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol is prepared.
-
A solution of potassium hydroxide (2.0 eq) in ethanol is added dropwise to the mixture.
-
The reaction mixture is refluxed for 6-12 hours, with progress monitored by TLC.
-
After cooling to room temperature, the mixture is poured into ice-cold water and acidified with dilute HCl.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure isoxazole.[20]
-
Conclusion
The selection of an optimal synthetic route to a target isoxazole is a multifactorial decision. The classic condensation of 1,3-dicarbonyls offers simplicity and cost-effectiveness for specific targets. The reaction of α,β-unsaturated ketones is a robust method for preparing 3,5-diaryl isoxazoles. However, for its sheer versatility, modularity, and generally high degree of regiocontrol, the 1,3-dipolar cycloaddition stands out as the premier strategy for the modern medicinal chemist. The ability to readily access a vast chemical space by varying the alkyne and nitrile oxide precursors makes it an invaluable tool in the rapid generation of diverse isoxazole libraries for drug discovery programs. Recent advancements, including the development of novel catalytic systems and greener reaction conditions, continue to enhance the efficiency and applicability of these fundamental transformations.[2][22]
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synthesis of isoxazoles. YouTube. (URL: [Link])
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Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. NIH. (URL: [Link])
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Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. (URL: [Link])
- Regioselective Synthesis of Isoxazoles
- 1,3-Dipolar Cycloaddition Reactions between Stannyl Alkynes and Nitrile Oxides. (URL: )
- One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cycliz
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Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
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Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances (RSC Publishing). (URL: [Link])
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. (URL: [Link])
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Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central. (URL: [Link])
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The Formation of 2-Isoxazolines in the Reactions of α,β- Unsaturated Carbonyl Compounds with Hydroxylamine and its Derivatives- A Critical Review. ResearchGate. (URL: [Link])
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Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH. (URL: [Link])
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Construction of Isoxazole ring: An Overview. (URL: [Link])
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Isoxazole synthesis. Organic Chemistry Portal. (URL: [Link])
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1,3-Dipolar cycloaddition. Wikipedia. (URL: [Link])
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Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry - ACS Publications. (URL: [Link])
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The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Refubium. (URL: [Link])
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A Head-to-Head Comparison: Unveiling the Potential of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate as a Novel Aurora Kinase B Inhibitor
In the landscape of oncology drug discovery, the quest for novel kinase inhibitors with high potency and selectivity remains a paramount objective. The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects.[1][2][3] This guide provides a comprehensive, head-to-head comparison of a novel isoxazole derivative, Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate, with established inhibitors of Aurora Kinase B (AURKB), a critical regulator of cell division and a validated target in cancer therapy.[4][5]
While direct experimental data for this compound is emerging, this document will present a hypothetical yet scientifically grounded evaluation of its potential inhibitory profile against AURKB. This analysis is based on the known structure-activity relationships of related isoxazole-containing compounds and serves as a framework for researchers to design and interpret future experimental validations.
The Critical Role of Aurora Kinase B in Mitosis and as a Cancer Target
Aurora Kinase B is a key member of the chromosomal passenger complex, a dynamic protein assembly that ensures the fidelity of chromosome segregation and cytokinesis.[4] Its overexpression is a common feature in a multitude of human cancers, correlating with aggressive tumor behavior and poor prognosis.[4][5] Consequently, the development of small molecule inhibitors targeting AURKB has been a significant focus of anticancer drug discovery efforts.
Comparative Analysis of Inhibitory Potency
For the purpose of this guide, we will designate our compound of interest as Isoxazole-Cpd-X (this compound). The following table presents a comparative summary of the hypothetical inhibitory concentration (IC50) of Isoxazole-Cpd-X against well-characterized AURKB inhibitors, Barasertib (AZD1152-HQPA) and Tozasertib (VX-680).
| Inhibitor | Target(s) | IC50 (nM) for Aurora B | Key Features & Clinical Status |
| Isoxazole-Cpd-X (Hypothetical) | Aurora B | 15 | Novel isoxazole scaffold, potential for high selectivity. Preclinical. |
| Barasertib (AZD1152-HQPA) | Aurora B | 0.37 | Highly selective Aurora B inhibitor. Investigated in clinical trials for various hematological malignancies and solid tumors.[6] |
| Tozasertib (VX-680/MK-0457) | Pan-Aurora (A, B, C) | 18 | Potent pan-Aurora kinase inhibitor. Has been evaluated in clinical trials for advanced solid tumors and leukemias.[6] |
Mechanistic Insights and Rationale for Experimental Design
The core of our comparative analysis lies in a robust and reproducible experimental workflow. The following protocol outlines a standard in vitro kinase inhibition assay designed to determine the IC50 value of a test compound against Aurora Kinase B. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Experimental Protocol: In Vitro Aurora Kinase B Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Isoxazole-Cpd-X against recombinant human Aurora Kinase B.
Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by Aurora Kinase B. The amount of phosphorylation is quantified, typically using a luminescence-based method where the amount of ATP remaining after the kinase reaction is measured. A decrease in kinase activity results in a higher ATP concentration and thus a stronger luminescent signal.
Materials:
-
Recombinant Human Aurora Kinase B (e.g., from SignalChem)
-
K-LISA™ Kinase Activity Kit (e.g., from Calbiochem) or similar ADP-Glo™ based assay
-
Substrate peptide (e.g., Kemptide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test Compound (Isoxazole-Cpd-X) and known inhibitors (Barasertib, Tozasertib) dissolved in DMSO
-
384-well white microplates
-
Plate reader capable of luminescence detection
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Isoxazole-Cpd-X, Barasertib, and Tozasertib in 100% DMSO.
-
Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations (e.g., from 100 µM to 0.1 nM). This wide range is crucial for accurately determining the IC50 value.
-
-
Reaction Mixture Preparation:
-
Prepare a master mix containing the kinase buffer, recombinant Aurora Kinase B, and the substrate peptide. The concentrations should be optimized based on the manufacturer's recommendations. Pre-incubating the enzyme and substrate allows for optimal binding conditions before initiating the reaction.
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted compounds (and DMSO as a vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate master mix to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be close to its Km value for the enzyme to ensure sensitive detection of inhibition.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes. This allows for sufficient time for the enzymatic reaction to proceed in the linear range.
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP using a luminescence-based ATP detection reagent (e.g., ADP-Glo™ reagent). The reagent simultaneously terminates the kinase reaction and initiates a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
The raw data (Relative Light Units - RLU) is then converted to percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams have been generated.
Caption: Experimental workflow for the in vitro Aurora Kinase B inhibition assay.
Caption: Simplified signaling pathway of Aurora Kinase B and its inhibition.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the potential of this compound as a novel Aurora Kinase B inhibitor. The hypothetical data, when placed alongside established inhibitors like Barasertib and Tozasertib, highlights the promise of the isoxazole scaffold in generating potent and potentially selective kinase inhibitors.
The next critical steps for validating "Isoxazole-Cpd-X" would involve executing the described in vitro kinase assay to obtain empirical IC50 values. Subsequent studies should include selectivity profiling against other kinases, cell-based assays to assess its impact on cell proliferation and apoptosis in relevant cancer cell lines, and ultimately, in vivo studies in animal models to evaluate its therapeutic efficacy and pharmacokinetic properties. The methodologies and comparative data presented herein provide a robust foundation for these future investigations.
References
-
Aurora Kinase Inhibitors: Current Status and Outlook. PMC - PubMed Central. Available at: [Link]
-
Aurora inhibitor. Wikipedia. Available at: [Link]
-
Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH. Available at: [Link]
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Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]
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The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]
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Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. Available at: [Link]
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- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
The Evolving Landscape of Isoxazole-Based Therapeutics: An In Vivo Comparative Guide
The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have propelled the development of a vast and diverse library of derivatives with a wide spectrum of biological activities. For researchers and drug development professionals, navigating this expansive landscape to identify promising candidates requires a thorough understanding of their comparative in vivo performance. This guide provides an in-depth, objective comparison of the in vivo efficacy and safety of various isoxazole-based compounds across key therapeutic areas, supported by experimental data and mechanistic insights.
I. Comparative In Vivo Efficacy of Isoxazole Derivatives
The true therapeutic potential of any compound is ultimately determined by its performance in a complex biological system. This section dissects the in vivo efficacy of isoxazole-based compounds in established animal models for oncology, inflammation, and infectious diseases, presenting comparative data to guide lead optimization and candidate selection.
A. Anticancer Activity: Targeting Tumor Growth and Proliferation
Isoxazole derivatives have emerged as potent anticancer agents, with several compounds demonstrating significant tumor growth inhibition in preclinical xenograft models.[1][2] Their mechanisms of action are diverse, ranging from the inhibition of crucial cellular machinery like heat shock protein 90 (HSP90) to the induction of programmed cell death (apoptosis).
One notable study compared the in vivo antitumor activity of a diaryl isoxazole derivative, Compound 11, in both hepatocellular carcinoma and breast cancer xenograft models. In the Mahlavu hepatocellular carcinoma model, intraperitoneal administration of Compound 11 at 20 mg/kg resulted in approximately 40% tumor growth inhibition. Further studies on other isoxazole derivatives have also shown promising results. For instance, a series of 3,4-isoxazolediamide compounds, designed as HSP90 inhibitors, exhibited favorable in vivo efficacy in various solid and hematological tumor models, positioning them as attractive candidates for clinical development.[3]
Table 1: Comparative In Vivo Anticancer Efficacy of Isoxazole Derivatives
| Compound/Derivative | Cancer Model | Animal Model | Dose and Route | Tumor Growth Inhibition (%) | Reference |
| Diaryl Isoxazole 11 | Mahlavu hepatocellular carcinoma | Nude mice | 20 mg/kg, i.p. | ~40 | |
| Diaryl Isoxazole 11 | MDA-MB-231 breast cancer | Nude mice | 20 mg/kg, i.p. | ~85 | [4] |
| Diaryl Pyrazole 85 | Mahlavu hepatocellular carcinoma | Nude mice | 20 mg/kg, i.p. | ~50 | [4] |
| Diaryl Pyrazole 85 | MDA-MB-231 breast cancer | Nude mice | 20 mg/kg, i.p. | ~60 | [4] |
| Isoxazole-isoxazole hybrid 29a | A2780 ovarian cancer xenograft | Mice | Not specified | Better than luminespib | [5] |
| Isoxazole-isoxazole hybrid 29b | NCI-H1975 lung cancer xenograft | Mice | Not specified | Comparable to luminespib | [5] |
Note: The data presented is a compilation from various studies and direct head-to-head comparisons may not be available for all compounds.
The causality behind these experimental choices lies in the need to evaluate the translation of in vitro cytotoxicity to a more clinically relevant in vivo setting. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard and essential step in preclinical drug development to assess a compound's ability to inhibit tumor growth in a living organism.
B. Anti-inflammatory and Analgesic Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Isoxazole derivatives have demonstrated significant anti-inflammatory and analgesic properties in various in vivo models, often comparable or superior to established nonsteroidal anti-inflammatory drugs (NSAIDs).
The carrageenan-induced paw edema model in rats is a widely accepted method to evaluate acute anti-inflammatory activity. In one comparative study, several novel isoxazole derivatives were evaluated against the standard drug diclofenac. The results indicated that some derivatives exhibited potent and dose-dependent anti-inflammatory effects.
Another area of significant interest is the analgesic potential of isoxazole compounds. In acetic acid-induced writhing and hot plate assays in mice, certain isoxazole carboxamide derivatives have shown promising analgesic activity.[6] Notably, some of these compounds appear to mediate their effects through non-opioid pathways, which is a highly desirable characteristic for developing pain therapeutics with a lower risk of addiction.[6]
C. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Isoxazole-containing compounds have shown considerable promise in this arena.
A study investigating a water-soluble isoxazole-linked 1,3,4-oxadiazole derivative, referred to as ED, demonstrated its efficacy in an in vivo Galleria mellonella larvae model of Staphylococcus aureus infection.[7] When co-injected with a high load of S. aureus, ED reduced the average larval mortality by approximately 40%, highlighting its potential for treating bacterial infections.[7] In vitro studies have also shown that some isoxazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 2: In Vivo Antimicrobial Efficacy of an Isoxazole Derivative
| Compound | Pathogen | Animal Model | Outcome | Reference |
| ED (Isoxazole-linked 1,3,4-oxadiazole) | Staphylococcus aureus | Galleria mellonella larvae | ~40% reduction in mortality | [7] |
The choice of the Galleria mellonella model is strategic for initial in vivo screening of antimicrobial compounds due to its cost-effectiveness, rapid results, and ethical considerations, providing a valuable bridge between in vitro assays and mammalian models.
II. In Vivo Safety and Toxicology Profile
A critical aspect of drug development is a thorough evaluation of a compound's safety profile. This involves a series of in vivo toxicity studies to identify potential adverse effects and determine a safe therapeutic window.
A. Acute Toxicity Assessment
Acute toxicity studies are designed to determine the short-term adverse effects of a substance after a single high-dose administration. The median lethal dose (LD50) is a common metric derived from these studies. For several oxadiazole derivatives, which share a similar heterocyclic core with isoxazoles, acute toxicity studies in rats have shown LD50 values exceeding 2000 mg/kg, indicating a low order of acute toxicity.[8]
B. Sub-acute and Chronic Toxicity Evaluation
Sub-acute and chronic toxicity studies involve repeated administration of a compound over a longer period (typically 28 or 90 days) to assess potential cumulative toxicity. These studies monitor a range of parameters, including:
-
Clinical Observations: Changes in behavior, appearance, and overall health.
-
Body Weight and Food Consumption: Indicators of general health and toxicity.
-
Hematology: Analysis of blood cells to detect effects on the hematopoietic system.
-
Clinical Chemistry: Measurement of blood enzymes and metabolites to assess organ function (e.g., liver, kidneys).
-
Histopathology: Microscopic examination of organs and tissues to identify any pathological changes.
In a 28-day sub-acute oral toxicity study of imidazole in rats, dose-dependent changes in hematological parameters (decreased hemoglobin, hematocrit, and red blood cell counts) were observed at higher doses.[9] While not an isoxazole, this highlights the importance of comprehensive toxicological evaluations for heterocyclic compounds. For naphthalene 2-yl, 2-chloro, 5-nitrobenzoate, a 28-day study in rats showed increased kidney weight in males at higher doses, while other organs remained unaffected.[10]
Table 3: Summary of In Vivo Toxicity Findings for Related Heterocyclic Compounds
| Compound Class | Study Type | Animal Model | Key Findings | Reference |
| Oxadiazole Derivatives | Acute Oral | Rats | LD50 > 2000 mg/kg; no significant signs of toxicity. | [8] |
| Imidazole | 28-Day Sub-acute Oral | Rats | Decreased hemoglobin, hematocrit, and red blood cells at ≥125 mg/kg in females and 500 mg/kg in males. | [9] |
| Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate | 28-Day Sub-acute Oral | Rats | Increased kidney weight in males at 10 and 40 mg/kg. | [10] |
These studies underscore the necessity of a multi-pronged approach to safety assessment, moving from acute to longer-term studies to build a comprehensive understanding of a compound's toxicological profile.
III. Experimental Methodologies and Workflows
To ensure the scientific integrity and reproducibility of the presented data, this section outlines the standard experimental protocols for key in vivo assays.
A. In Vivo Anticancer Efficacy in a Xenograft Model
This protocol describes a typical workflow for evaluating the antitumor activity of an isoxazole derivative in a mouse xenograft model.
Caption: Workflow for In Vivo Anticancer Efficacy Testing.
B. Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
This protocol outlines the steps for determining the acute oral toxicity of a test substance.
Caption: Acute Oral Toxicity Testing Workflow (OECD 425).
IV. Conclusion and Future Directions
The isoxazole scaffold continues to be a remarkably fruitful source of novel therapeutic candidates. The in vivo data presented in this guide highlights the significant potential of isoxazole derivatives in oncology, inflammation, and infectious diseases. The favorable safety profiles observed for some derivatives further underscore their drug-like properties.
Future research should focus on more direct, head-to-head in vivo comparisons of promising isoxazole derivatives to better elucidate structure-activity and structure-toxicity relationships. The integration of advanced in vivo imaging techniques and biomarker analysis will provide deeper mechanistic insights into their modes of action. As our understanding of the complex biology of diseases evolves, the versatility of the isoxazole ring will undoubtedly continue to be leveraged to design next-generation therapeutics with improved efficacy and safety for a wide range of unmet medical needs.
V. References
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Broom, M. P., et al. (2021). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Pharmaceuticals, 14(9), 895. [Link]
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Ahmad, M., et al. (2019). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. BMC Chemistry, 13(1), 1-13. [Link]
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Sahu, S. K., et al. (2008). Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 113-118. [Link]
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Bar-D, A., et al. (2022). Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ACS Omega, 7(41), 36876-36891. [Link]
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Singh, P., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
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Sahu, S. K., et al. (2008). Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives. ResearchGate. [Link]
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Khan, I., et al. (2024). Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. Naunyn-Schmiedeberg's Archives of Pharmacology, 1-13. [Link]
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Adorini, L., et al. (2018). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. ACS Medicinal Chemistry Letters, 9(10), 1035-1040. [Link]
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Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18223. [Link]
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Hawash, M., et al. (2022). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. ResearchGate. [Link]
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da Silva, J. C., et al. (2023). In Vivo Antileishmanial Effect of 3,5-Diaryl-isoxazole Analogues Based on Veraguensin, Grandisin, and Machilin G: A Glance at a Preclinical Study. ACS Infectious Diseases, 9(5), 1109-1118. [Link]
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Pilatova, M., et al. (2024). Targeting hematological malignancies with isoxazole derivatives. Drug Discovery Today, 104059. [Link]
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Ali, H., et al. (2022). Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways. Frontiers in Pharmacology, 12, 798836. [Link]
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BG RCI. (n.d.). Toxicological Evaluations 1. Imidazole. Berufsgenossenschaft Rohstoffe und chemische Industrie. [Link]
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Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PubMed. [Link]
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Wójcik, K., et al. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. International Journal of Molecular Sciences, 24(21), 16033. [Link]
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Wójcik, K., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2997. [Link]
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A Senior Application Scientist's Guide to Orthogonal Confirmation of Isoxazole Derivative Bioactivity
In the landscape of contemporary drug discovery, the isoxazole scaffold has emerged as a cornerstone in medicinal chemistry, lauded for its versatile pharmacological profile.[1][2][3][4] Derivatives of this five-membered heterocycle have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects.[5][6] However, the journey from a promising hit in a primary screen to a validated lead compound is fraught with potential pitfalls, most notably the risk of false positives and artifacts.[7][8] It is here that the principle of orthogonality becomes not just a best practice, but a critical necessity for ensuring scientific rigor and building a robust data package for any promising isoxazole derivative.
This guide provides an in-depth technical comparison of orthogonal methods to confirm the biological activity of isoxazole derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, emphasizing how combining mechanistically distinct assays creates a self-validating system. This approach is designed to provide researchers, scientists, and drug development professionals with the expertise to confidently validate their findings and make informed decisions in their research endeavors.
The Imperative of Orthogonality in Drug Discovery
In the context of pharmaceutical sciences, an orthogonal method utilizes two or more independent analytical techniques to corroborate a result.[9] By employing assays with fundamentally different detection principles, we mitigate the risk of technology-specific artifacts and build a more comprehensive and trustworthy understanding of a compound's biological effects.[7] This is particularly crucial in early-stage drug discovery, where decisions with significant financial and temporal implications are made based on initial bioactivity data. Regulatory bodies such as the FDA also advocate for the use of orthogonal methods to strengthen analytical data.[7]
This guide will explore orthogonal approaches for validating three common biological activities of isoxazole derivatives:
-
Anticancer Activity: Combining metabolic viability assessment with a direct measure of apoptosis.
-
Antimicrobial Activity: Pairing a quantitative determination of minimum inhibitory concentration with a diffusion-based susceptibility test.
-
Kinase Inhibition: Integrating a biochemical enzyme activity assay with a cellular target engagement method.
Section 1: Confirming Anticancer Activity
A frequent and promising application of isoxazole derivatives is in oncology, where they have been shown to induce apoptosis and inhibit cancer cell proliferation through various mechanisms.[5][6] A primary screen might identify an isoxazole derivative that reduces the signal in a cell viability assay. However, this reduction could be due to cytostatic effects, metabolic inhibition without cell death, or true cytotoxic and pro-apoptotic activity. To differentiate these possibilities, we employ two orthogonal assays: the MTT assay and the Annexin V/Propidium Iodide (PI) apoptosis assay.
Orthogonal Approach: Metabolic Viability vs. Apoptotic Markers
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells. A reduction in signal indicates a decrease in metabolic activity, which is often correlated with reduced cell viability. However, a compound could inhibit mitochondrial function without inducing cell death, leading to a false positive for cytotoxicity.[10]
To address this ambiguity, we use the Annexin V/PI assay as an orthogonal method. This flow cytometry-based assay provides a more direct measure of apoptosis. In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by the intact plasma membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[10]
By combining these two assays, we can build a more complete picture. A compound that shows a dose-dependent decrease in the MTT assay and a corresponding increase in the Annexin V-positive population provides strong evidence of apoptosis-inducing anticancer activity.
Caption: Orthogonal workflow for validating anticancer activity.
Data Presentation: Comparing Orthogonal Results
| Isoxazole Derivative | MTT Assay (IC50, µM) | Annexin V Positive Cells (%) at IC50 |
| Compound X | 5.2 | 45.8% (Early & Late Apoptotic) |
| Doxorubicin (Control) | 0.8 | 62.1% (Early & Late Apoptotic) |
| Untreated Control | > 100 | 5.3% |
Experimental Protocols
Detailed Protocol: MTT Assay
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Isoxazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the isoxazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[2]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.[11]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Detailed Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Treated and control cells (from parallel experiment to MTT)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Sterile PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from the treatment plates. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells once with cold sterile PBS.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer as soon as possible.[12]
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Section 2: Validating Antimicrobial Activity
Isoxazole derivatives are prevalent in the development of new antimicrobial agents.[2][4] A primary screening method might be the Kirby-Bauer disk diffusion assay , a qualitative or semi-quantitative method where a filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The compound diffuses into the agar, and if it is effective, a clear zone of no growth will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism to the compound.[13]
While simple and rapid, the disk diffusion method is influenced by factors such as the compound's solubility, diffusion rate in agar, and the agar thickness.[14] To obtain a quantitative measure of potency, we use the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) as an orthogonal approach. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15][16] This method involves preparing two-fold serial dilutions of the isoxazole derivative in a liquid growth medium in a 96-well plate, followed by inoculation with the test microorganism. After incubation, the wells are visually inspected for turbidity, and the lowest concentration without visible growth is recorded as the MIC.[16]
The combination of a positive result in the disk diffusion assay (demonstrating diffusion and activity) with a potent MIC value (quantifying the required concentration for inhibition) provides robust validation of the isoxazole derivative's antimicrobial properties.
Caption: Orthogonal workflow for validating antimicrobial activity.
Data Presentation: Comparing Orthogonal Results
| Isoxazole Derivative | Disk Diffusion (Zone of Inhibition, mm) vs. S. aureus | Broth Microdilution (MIC, µg/mL) vs. S. aureus |
| Compound Y | 18 | 4 |
| Vancomycin (Control) | 22 | 1 |
| DMSO (Vehicle) | 0 | > 128 |
Experimental Protocols
Detailed Protocol: Kirby-Bauer Disk Diffusion Assay
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Sterile saline or broth
-
Isoxazole derivative stock solution
-
Sterile blank paper disks (6 mm diameter)
-
Forceps
-
Incubator
Procedure:
-
Inoculum Preparation: From a pure culture, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[15]
-
Plate Inoculation: Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[17] Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[8]
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the isoxazole derivative onto the inoculated agar surface using sterile forceps. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[14]
-
Zone Measurement: After incubation, measure the diameter of the zone of complete inhibition in millimeters.
Detailed Protocol: Broth Microdilution for MIC Determination
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well round-bottom microtiter plates
-
Isoxazole derivative stock solution
-
Standardized bacterial inoculum (as prepared for disk diffusion, then diluted)
-
Incubator
Procedure:
-
Compound Dilution: Add 50 µL of MHB to wells 2-12 of a 96-well plate. In well 1, add 100 µL of a 2x working solution of the isoxazole derivative. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only MHB.
-
Inoculation: Dilute the 0.5 McFarland standard inoculum so that after addition to the wells, the final concentration is approximately 5 x 10^5 CFU/mL. Add 50 µL of this diluted inoculum to wells 1-11. Well 12 receives no bacteria.[16]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[16]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the isoxazole derivative that shows no visible bacterial growth.
Section 3: Confirming Kinase Inhibition
The inhibition of protein kinases is a major strategy in the development of targeted therapies, particularly in oncology.[15][18] Isoxazole-containing compounds have been identified as potent kinase inhibitors.[17] A primary screen for a kinase inhibitor is typically a biochemical kinase assay . In this in vitro assay, a purified recombinant kinase, a specific substrate (peptide or protein), and ATP are incubated with the isoxazole derivative. The inhibitory effect is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced.[11][15]
While essential for determining direct enzyme inhibition and potency (IC50), a biochemical assay does not confirm that the compound can enter a cell, engage the target kinase in the complex cellular environment, and exert its inhibitory effect.[19] Therefore, a crucial orthogonal method is a cellular target engagement assay , such as the Cellular Thermal Shift Assay (CETSA) . CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. In a typical CETSA experiment, intact cells are treated with the isoxazole derivative, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target kinase remaining at each temperature is quantified, often by Western blot or other protein detection methods. A shift to a higher melting temperature in the presence of the compound confirms direct binding to the target protein within the cell.[20]
Confirming that an isoxazole derivative both inhibits the kinase in a purified system and binds to it in intact cells provides strong validation of its mechanism of action.
Caption: Inhibition of the MAPK/ERK pathway by a hypothetical Raf inhibitor.
Data Presentation: Comparing Orthogonal Results
| Isoxazole Derivative | Biochemical Assay (IC50, nM) vs. Kinase Z | Cellular Thermal Shift Assay (ΔTagg, °C) at 10 µM |
| Compound Z | 25 | +4.5 |
| Staurosporine (Control) | 5 | +6.2 |
| DMSO (Vehicle) | > 10,000 | 0 |
Experimental Protocols
Detailed Protocol: In Vitro Kinase Assay (Luminescence-Based)
Materials:
-
Purified recombinant kinase of interest
-
Specific kinase substrate peptide
-
ATP
-
Isoxazole derivative stock solution (in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the isoxazole derivative in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase and the compound dilutions. Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction. Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection: a. Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Read the luminescence using a microplate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cell line expressing the target kinase
-
Complete culture medium
-
Isoxazole derivative stock solution (in DMSO)
-
PBS with protease and phosphatase inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Apparatus for Western blotting or other protein detection method
Procedure:
-
Cell Treatment: Culture cells to confluency and treat with the isoxazole derivative or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.[20]
-
Cell Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes.[20]
-
Heat Shock: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to 20°C.[20]
-
Cell Lysis: Lyse the cells by adding lysis buffer and subjecting them to freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the protein concentration.
-
Detection: Analyze the amount of soluble target kinase in each sample using Western blotting with a specific antibody.
-
Data Analysis: Generate a melting curve by plotting the percentage of soluble protein against the temperature for both the treated and vehicle control samples. A shift in the curve to the right for the treated sample indicates thermal stabilization and target engagement.
Conclusion
The validation of biological activity is a cornerstone of rigorous drug discovery. For a versatile and prolific scaffold like the isoxazole ring, it is imperative to move beyond single-assay confirmations. By embracing orthogonal methodologies, researchers can systematically de-risk their findings, eliminate technology-dependent artifacts, and build a compelling, multi-faceted case for the therapeutic potential of their compounds. The experimental frameworks presented in this guide—combining metabolic and apoptotic assays for anticancer activity, diffusion and dilution methods for antimicrobial efficacy, and biochemical and cellular assays for kinase inhibition—provide a robust foundation for the confident advancement of novel isoxazole derivatives from the bench to preclinical development.
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Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). [Journal Name], , [Page numbers].
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A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). [Journal Name], , [Page numbers].
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MAPK/ERK pathway. (n.d.). In Wikipedia. Retrieved from [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). [Journal Name], , [Page numbers].
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). [Journal Name], , [Page numbers].
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The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). [Journal Name], , [Page numbers].
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Apoptosis. (n.d.). In Wikipedia. Retrieved from [Link]
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A Senior Application Scientist's Guide to Reproducible Synthesis of Substituted Isoxazoles
For Researchers, Scientists, and Drug Development Professionals
The isoxazole moiety is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] However, the successful and, more importantly, reproducible synthesis of substituted isoxazoles can be a significant hurdle in the drug discovery pipeline. This guide provides an in-depth comparison of the most prevalent synthetic protocols, focusing on their reproducibility, common pitfalls, and optimization strategies to ensure consistent and reliable outcomes.
The Two Pillars of Isoxazole Synthesis: A Comparative Overview
The construction of the isoxazole ring is primarily achieved through two robust and widely adopted strategies: the [3+2] cycloaddition of a nitrile oxide with an alkyne, and the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[2][3] Each method presents a unique set of advantages and challenges that a researcher must consider based on the desired substitution pattern, available starting materials, and scalability requirements.
| Feature | 1,3-Dipolar Cycloaddition | Reaction with 1,3-Dicarbonyls |
| Versatility | High; wide range of alkynes and nitrile oxide precursors can be used.[1] | Moderate; primarily dependent on the availability of the 1,3-dicarbonyl scaffold. |
| Regioselectivity | Can be an issue, but often controllable with catalysts or substrate modifications. | A significant challenge with unsymmetrical dicarbonyls, often leading to isomeric mixtures. |
| Reaction Conditions | Often mild, with many modern protocols utilizing copper catalysts or green solvents.[4][5] | Typically requires heating and basic or acidic conditions.[6] |
| Key Challenges | Dimerization of the nitrile oxide intermediate to form furoxans. | Formation of isomeric byproducts, incomplete cyclization. |
| Reproducibility | Generally high with well-defined protocols, especially one-pot procedures. | Can be variable depending on the substrate and precise control of reaction conditions. |
Method 1: 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes
This approach is arguably the most versatile and widely employed method for isoxazole synthesis.[6] It involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). The reaction is highly efficient and can be adapted for a wide variety of substituents.
The Mechanism: A Step-by-Step Look
The reaction proceeds through a concerted pericyclic mechanism, where the nitrile oxide and alkyne react in a single step to form the isoxazole ring.[4] A critical aspect of this method is the generation of the nitrile oxide, which is often done in situ to avoid its dimerization into a furoxan byproduct.
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- 6. youtube.com [youtube.com]
Comparative analysis of the herbicidal or fungicidal activity of isoxazole carboxamides.
A Technical Guide for Researchers, Scientists, and Agrochemical Development Professionals
The isoxazole carboxamide scaffold has emerged as a privileged structure in modern agrochemical research, demonstrating potent activity against both unwanted vegetation and pathogenic fungi. This guide provides a comprehensive comparative analysis of the herbicidal and fungicidal properties of this versatile chemical class. We will delve into their distinct mechanisms of action, provide detailed experimental protocols for their evaluation, and present comparative data to inform future research and development.
Part 1: Herbicidal Activity of Isoxazole Carboxamides: Disrupting Essential Plant Pathways
Isoxazole carboxamides exert their herbicidal effects primarily through the inhibition of two key plant enzymes: Protoporphyrinogen Oxidase (PPO) and 4-hydroxyphenylpyruvate dioxygenase (HPPD). This dual-pronged attack on critical biosynthetic pathways underscores their efficacy as broad-spectrum herbicides.
Mechanism of Action 1: Protoporphyrinogen Oxidase (PPO) Inhibition
PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathway, catalyzing the oxidation of protoporphyrinogen IX (Protogen) to protoporphyrin IX (Proto IX). Inhibition of PPO by isoxazole carboxamides leads to the accumulation of Protogen, which then leaks from the plastid and is rapidly oxidized in the cytoplasm to Proto IX. This cytoplasmic Proto IX, in the presence of light and oxygen, generates highly reactive singlet oxygen species, which cause rapid lipid peroxidation of cell membranes, leading to cellular leakage, necrosis, and ultimately, plant death[1].
Caption: Mechanism of PPO-inhibiting isoxazole carboxamides.
Mechanism of Action 2: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition
HPPD is a key enzyme in the catabolism of tyrosine, which is essential for the biosynthesis of plastoquinone and tocopherols (Vitamin E). Plastoquinone is a vital cofactor in the carotenoid biosynthesis pathway, which protects chlorophyll from photo-oxidation. By inhibiting HPPD, isoxazole carboxamides prevent the formation of homogentisate, leading to a depletion of plastoquinone. This, in turn, disrupts carotenoid biosynthesis, resulting in the characteristic "bleaching" symptoms in susceptible plants as chlorophyll is destroyed by light, ultimately leading to plant death[2][3].
Caption: Mechanism of HPPD-inhibiting isoxazole carboxamides.
Comparative Herbicidal Efficacy
The efficacy of isoxazole carboxamide herbicides varies depending on the specific chemical structure, the target weed species, and the mode of application (pre- or post-emergence). The following table summarizes the inhibitory activity of selected isoxazole carboxamides and related compounds against their target enzymes.
| Compound Class | Specific Compound | Target Enzyme | IC50/Ki Value | Target Weeds | Reference |
| Isoxazole | Isoxaflutole | HPPD | - | Broadleaf and grass weeds | [4] |
| Isoxazole Carboxamide | Safener (e.g., I-11) | Acetolactate Synthase (competes with herbicide) | - | Safens maize against chlorsulfuron | [5] |
| Phenyltriazolinone | Ppo-IN-8 (Compound D4) | PPO | 33 µg/L (IC50) | Dicotyledonous weeds | |
| N-isoxazolinyl-phenyl-triazinone | Compound 5a | PPO | 4.9 nM (Ki) | Broad-spectrum weeds | [6] |
| Benzothiazolyl-isoindolone | Compound 2a | PPO | 0.0091 µM (Ki) | Chenopodium album | [7] |
Experimental Protocols for Herbicidal Activity Assessment
This fluorometric assay quantifies PPO activity by measuring the formation of fluorescent protoporphyrin IX from the non-fluorescent substrate protoporphyrinogen IX.
Materials:
-
Isolated plant chloroplasts or purified PPO enzyme.
-
Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 5 mM DTT, 0.1% (v/v) Tween 20.
-
Substrate: Protoporphyrinogen IX (Protogen).
-
Test Compounds: Isoxazole carboxamides dissolved in DMSO.
-
96-well black microplate.
-
Fluorescence microplate reader (Excitation: ~405 nm, Emission: ~630 nm).
Procedure:
-
Prepare serial dilutions of the isoxazole carboxamide test compounds in the Assay Buffer.
-
In each well of the microplate, add 50 µL of the Assay Buffer.
-
Add 10 µL of the test compound dilution or DMSO (vehicle control).
-
Add 20 µL of the PPO enzyme preparation and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the protoporphyrinogen IX substrate.
-
Immediately measure the fluorescence in kinetic mode for 15-30 minutes at 30°C.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration to calculate the IC50 value using a sigmoidal dose-response curve.
This spectrophotometric assay measures HPPD activity by monitoring the formation of its product, homogentisate, through a coupled-enzyme system[8].
Materials:
-
Recombinant or purified HPPD enzyme.
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.2), 1 mM ascorbic acid, 10 µg/mL catalase.
-
Substrate: 4-hydroxyphenylpyruvate (HPP).
-
Cofactor: Fe(II) (e.g., (NH4)2Fe(SO4)2·6H2O).
-
Coupled Enzyme: Homogentisate 1,2-dioxygenase (HGD).
-
Test Compounds: Isoxazole carboxamides dissolved in DMSO.
-
96-well UV-transparent microplate.
-
Spectrophotometer capable of reading absorbance at 318 nm.
Procedure:
-
Prepare serial dilutions of the isoxazole carboxamide test compounds in the Assay Buffer.
-
To each well, add 150 µL of the Assay Buffer.
-
Add 10 µL of the test compound dilution or DMSO (vehicle control).
-
Add 10 µL of the HPPD enzyme solution and 10 µL of the HGD enzyme solution.
-
Add 10 µL of the Fe(II) solution.
-
Incubate the plate for 5 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of the HPP substrate.
-
Immediately measure the increase in absorbance at 318 nm in kinetic mode for 10-20 minutes.
-
Calculate the rate of reaction (slope of the absorbance versus time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration to calculate the IC50 value.
Part 2: Fungicidal Activity of Isoxazole Carboxamides: Targeting Fungal Respiration
The fungicidal prowess of isoxazole carboxamides stems from their ability to inhibit succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. This mode of action has led to the development of a significant class of fungicides known as SDHIs.
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
Succinate dehydrogenase (also known as Complex II) is a crucial enzyme complex located in the inner mitochondrial membrane of fungi. It plays a dual role in cellular metabolism: it is an integral enzyme of the tricarboxylic acid (TCA) cycle, where it oxidizes succinate to fumarate, and it is a component of the electron transport chain, transferring electrons from succinate to the ubiquinone pool[9]. Isoxazole carboxamide fungicides act as potent and specific inhibitors of SDH by binding to the ubiquinone-binding site (Qp site) of the enzyme complex. This binding blocks the electron flow from succinate to ubiquinone, thereby disrupting the entire respiratory process. The inhibition of cellular respiration leads to a severe depletion of ATP, the cell's primary energy currency, ultimately resulting in fungal cell death.
Caption: Mechanism of SDHI isoxazole carboxamide fungicides.
Comparative Fungicidal Efficacy
The fungicidal spectrum and potency of isoxazole carboxamides are influenced by the specific substituents on the isoxazole and carboxamide moieties. The following table presents the in vitro efficacy of several isoxazole carboxamide derivatives and related SDHIs against various phytopathogenic fungi.
| Compound ID | Target Fungus | EC50 (µg/mL) | Reference |
| Pyrazole Carboxamide 7ai | Rhizoctonia solani | 0.37 | [10] |
| Pyrazole Carboxamide 7ai | Alternaria porri | 2.24 | [10] |
| Pyrazole Carboxamide 7ai | Marssonina coronaria | 3.21 | [10] |
| Carboxamide A3-3 | Sclerotinia sclerotiorum | 1.08 | [11] |
| Carboxamide A3-3 | Rhizoctonia cerealis | 1.67 | [11] |
| Carboxamide A3-3 | Gaeumannomyces graminis | 5.30 | [11] |
| Carboxamide A3-3 | Botrytis cinerea | 8.75 | [11] |
| Carboxamide 5i | Sclerotinia sclerotiorum | 0.73 | [12] |
| Carboxamide 5p | Rhizoctonia cerealis | 6.48 | [12] |
| Boscalid (Commercial SDHI) | Sclerotinia sclerotiorum | 0.51 | [12] |
| Fluxapyroxad (Commercial SDHI) | Sclerotinia sclerotiorum | 0.19 | [12] |
| Fluxapyroxad (Commercial SDHI) | Rhizoctonia cerealis | 16.99 | [12] |
Experimental Protocol for Fungicidal Activity Assessment
This colorimetric assay measures SDH activity by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).
Materials:
-
Mitochondrial fraction isolated from the target fungus.
-
Assay Buffer: 0.1 M Tris-HCl (pH 8.0).
-
Substrate: 0.6 M Sodium Succinate.
-
Electron Acceptor: 2.5 mM DCPIP.
-
Activator: 12.5 mM Phenazine methosulfate (PMS).
-
Inhibitor: 0.2 M Potassium Cyanide (KCN) (to inhibit Complex IV).
-
Test Compounds: Isoxazole carboxamides dissolved in DMSO.
-
96-well microplate.
-
Spectrophotometer capable of reading absorbance at 600 nm.
Procedure:
-
Prepare serial dilutions of the isoxazole carboxamide test compounds in the Assay Buffer.
-
In each well of the microplate, add the following in order:
-
100 µL of Assay Buffer
-
20 µL of Sodium Succinate
-
10 µL of KCN
-
10 µL of the test compound dilution or DMSO (vehicle control)
-
20 µL of the mitochondrial preparation
-
-
Incubate the plate for 10 minutes at 30°C.
-
Initiate the reaction by adding 10 µL of PMS and 20 µL of DCPIP.
-
Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 10-15 minutes.
-
Calculate the rate of reaction (slope of the absorbance versus time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration to calculate the IC50 value.
Part 3: Structure-Activity Relationships (SAR) and Future Perspectives
The biological activity of isoxazole carboxamides is highly dependent on the nature and position of substituents on both the isoxazole ring and the carboxamide nitrogen.
For herbicidal PPO inhibitors, the presence of specific halogenated phenyl groups is often crucial for high activity. The overall molecular shape and electronic properties that mimic a portion of the protoporphyrinogen molecule are key determinants of inhibitory potency.
In the case of fungicidal SDHIs, the carboxamide linker and the nature of the N-substituent are critical for binding to the Qp site of the SDH enzyme. The isoxazole ring acts as a key pharmacophore, and modifications to its substituents can modulate the fungicidal spectrum and potency. For instance, the introduction of hydrophobic branched alkyl groups at the ortho position of an N-phenyl substituent has been shown to result in high and broad-spectrum fungicidal activity[13].
The continued exploration of the isoxazole carboxamide scaffold holds significant promise for the development of novel herbicides and fungicides with improved efficacy, selectivity, and resistance management profiles. A deeper understanding of their structure-activity relationships through computational modeling and extensive biological screening will be instrumental in designing the next generation of crop protection agents.
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Fu, Y., et al. (2019). Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. Pesticide Biochemistry and Physiology, 157, 60-68. [Link]
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ResearchGate. (n.d.). Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. [Link]
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Mahesha, H.B. (n.d.). 13. Estimation of succinate dehydrogenase activity. [Link]
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ResearchGate. (n.d.). Chemical structures of some herbicides that inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD). [Link]
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Wang, G., et al. (2018). Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 6, 21. [Link]
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Bioworld Technology, Inc. (n.d.). Succinate Dehydrogenase Microplate Assay Kit User Manual. [Link]
- Google Patents. (n.d.).
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Zhang, J., et al. (2019). Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors. Pesticide Biochemistry and Physiology, 156, 160-169. [Link]
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Li, Y., et al. (2019). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry, 67(49), 13494-13504. [Link]
-
ResearchGate. (2019). Discovery of Novel N-Isoxazolinylphenyltriazinones as Promising Protoporphyrinogen IX Oxidase Inhibitors. [Link]
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ResearchGate. (n.d.). Computational protocol of discovering new HPPD inhibitors. [Link]
-
Int J Pharm Chem Anal. (n.d.). A review of isoxazole biological activity and present synthetic techniques. [Link]
-
Semantic Scholar. (1993). New Assay Method for Protoporphyrinogen Oxidase Inhibitors Using Chloroplasts Isolated from Spinacia oleracea L.. [Link]
-
Sun, J., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4394. [Link]
-
ResearchGate. (2025). Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. [Link]
-
ResearchGate. (n.d.). (a) Heatmaps of IC50 values of the 11 compounds tested. (b and c).... [Link]
-
ResearchGate. (2025). (PDF) Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. [Link]
-
Yang, J., et al. (2014). Synthesis, in vitro protoporphyrinogen oxidase inhibition, and herbicidal activity of N-(benzothiazol-5-yl)hexahydro-1H-isoindole-1,3-diones and N-(benzothiazol-5-yl)hexahydro-1H-isoindol-1-ones. Chemical Biology & Drug Design, 84(4), 431-442. [Link]
-
ResearchGate. (2025). Structure-activity relationship of carboxin-related carboxamides as fungicide. [Link]
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PMC. (n.d.). Investigation of acetyl‐CoA carboxylase‐inhibiting herbicides that exhibit soybean crop selectivity. [Link]
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PMC. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]
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Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry, 16(1), 54. [Link]
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PMC. (n.d.). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. [Link]
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MDPI. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. [Link]
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Safety Operating Guide
Definitive Guide to the Proper Disposal of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.
Hazard Assessment and Chemical Profile
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated heterocyclic compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its primary hazards from the closely related analogue, 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, and the general principles of chlorinated organic compounds.
The key structural features dictating its hazard profile are:
-
Chlorinated Phenyl Group: This moiety makes the compound a halogenated organic substance . Such compounds are often persistent in the environment and require specific disposal methods to prevent the formation of toxic byproducts like dioxins during improper incineration.
-
Isoxazole Ring: A nitrogen-oxygen heterocyclic core common in pharmaceuticals.
-
Carboxylate and Formyl Groups: Functional groups that influence reactivity and solubility.
Based on data for structurally similar compounds, the anticipated hazards are summarized below.[1][2]
| Hazard Classification | Description | Precautionary Action |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[2] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use. If swallowed, call a poison center or doctor.[1] |
| Skin Irritation | Causes skin irritation.[1] | Wear protective nitrile gloves and a lab coat. Avoid contact with skin.[3] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear safety goggles or a face shield. If in eyes, rinse cautiously with water for several minutes.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4] |
Waste Classification: A Critical Determination
Proper disposal begins with correct classification. Due to the presence of chlorine covalently bonded to a phenyl group, this compound must be classified as Halogenated Organic Waste .[3][5][6]
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is broadly categorized to ensure safe disposal.[7] While this specific compound may not be explicitly on a "P" or "U" list of acute or toxic commercial chemical products, it falls under the umbrella of regulated halogenated waste streams.[8] Misclassification, such as mixing it with non-halogenated waste, leads to significant increases in disposal costs and can result in regulatory non-compliance.[9]
Step-by-Step Disposal Protocol
This protocol ensures safety for laboratory personnel and compliance with environmental regulations.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing the appropriate PPE to mitigate the risks of exposure.
-
Eye Protection: ANSI-rated safety goggles.
-
Hand Protection: Chemical-resistant nitrile gloves. Inspect gloves for integrity before use.
-
Body Protection: A full-length laboratory coat.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[3]
Step 2: Waste Segregation (The Most Critical Step)
The cardinal rule of chemical waste management is proper segregation.
-
DO NOT dispose of this compound down the drain.[6][10] This is strictly prohibited as it can harm aquatic life and damage wastewater treatment systems.
-
DO NOT mix this compound with non-halogenated organic waste.[5][9]
-
DO NOT dispose of this compound in the regular solid waste trash.
This compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads) must be placed in a designated Halogenated Organic Waste container.[6]
Step 3: Containerization and Labeling
-
Container Choice: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle, provided by your institution's Environmental Health & Safety (EHS) department. Ensure the container has a secure, leak-proof screw cap.[3]
-
Labeling: The container must be clearly and accurately labeled. As soon as the first drop of waste enters the container, it must be labeled with:
-
The words "HAZARDOUS WASTE ".[9]
-
The full chemical name: "this compound".
-
An accurate list of all other components in the container, if any.
-
The approximate percentage of each component.
-
-
Container Management: Keep the waste container closed at all times, except when adding waste.[9] Store the container in a designated satellite accumulation area within the laboratory, preferably in secondary containment.
Step 4: Managing Spills
In the event of a small spill within the laboratory:
-
Ensure the area is well-ventilated, preferably within a fume hood.
-
Wearing your full PPE, contain the spill with a universal absorbent material like vermiculite or a commercial spill pad.
-
Carefully sweep or scoop the absorbed material into a suitable container.[1][11]
-
Label this container as "Spill Debris containing this compound" and manage it as Halogenated Organic Waste.
-
Clean the spill area with an appropriate solvent, and manage the cleaning materials as hazardous waste.
Step 5: Final Disposal Pathway
-
Once the waste container is full or you are finished with the project, arrange for pickup through your institution's EHS department.
-
The ultimate and accepted disposal method for halogenated organic waste is high-temperature incineration in a specialized, licensed hazardous waste facility.[5][12][13] This process ensures the complete destruction of the organic molecule at temperatures that prevent the formation of harmful chlorinated byproducts.
Summary of Disposal Procedures
| Parameter | Guideline | Rationale |
| Waste Category | Halogenated Organic Waste | Presence of a chlorinated phenyl group.[5][6] |
| Primary Hazards | Harmful if swallowed, skin/eye/respiratory irritant. | Based on data from structurally similar compounds.[1][2] |
| PPE | Safety goggles, nitrile gloves, lab coat. | To prevent personal exposure via ingestion, inhalation, or dermal contact.[1][3] |
| Segregation | Separate from all other waste streams. | Prevents contamination, ensures regulatory compliance, and minimizes disposal costs.[9] |
| Container | Labeled, sealed, compatible (HDPE/glass) container. | Safety, compliance, and prevention of leaks.[3][9] |
| Disposal Method | High-temperature incineration via a licensed facility. | Ensures complete destruction of the halogenated compound and prevents environmental release.[12][13] |
Adherence to this guide will not only ensure the safe and compliant disposal of this compound but will also reinforce the principles of responsible chemical management within your laboratory.
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]
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Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Maine Secretary of State. [Link]
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Personal protective equipment for handling Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate
An In-Depth Guide to Personal Protective Equipment for Handling Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate
Authored by a Senior Application Scientist
This document provides essential safety and handling protocols for this compound, a compound of interest in contemporary drug discovery and development. As researchers, our primary responsibility extends beyond achieving novel results to ensuring a culture of safety. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions. The toxicological properties of this specific molecule have not been exhaustively studied; therefore, it must be treated with the utmost caution, assuming significant potential hazards based on its constituent chemical motifs.
Hazard Analysis: A Structurally-Informed Risk Assessment
The chemical architecture of this compound dictates our safety strategy. A comprehensive risk assessment must consider the hazards posed by its key functional groups:
-
Chlorinated Aromatic System: The 2-chlorophenyl group places this molecule in the category of chlorinated aromatic compounds. Such compounds can exhibit persistence in the environment and may be absorbed through the skin. Halogenated hydrocarbons are known to be aggressive towards many standard glove materials.[1]
-
Formyl Group (Aldehyde): Aldehydes are frequently skin, eye, and respiratory tract irritants.[2][3] The reactivity of the aldehyde functional group also suggests a potential for allergic skin reactions or sensitization with repeated exposure.
-
Isoxazole Core: While the isoxazole ring is a common scaffold in many therapeutic agents[4][5][6][7], its presence does not guarantee safety. The overall toxicity of the molecule is a composite of its parts, and novel isoxazole derivatives must be handled as compounds of unknown toxicity.[8]
-
Physical Form: As a fine chemical, this compound is likely a solid powder. This presents a significant inhalation hazard, as fine particles can be easily aerosolized and bypass the body's natural filtration mechanisms in the upper respiratory tract.[3][9]
The Hierarchy of Controls: Engineering a Safe Workspace
Before any personal protective equipment is selected, we must prioritize engineering and administrative controls. PPE is the final barrier between the researcher and the hazard.
-
Primary Engineering Control: All handling of this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood. This is the most critical step in minimizing inhalation exposure.
-
Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must be trained on the specific hazards and the procedures outlined in this guide.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE must be deliberate and based on the specific risks identified. The following protocol is mandatory for all work with this compound.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles that conform to European Standard EN166 or OSHA 29 CFR 1910.133 are required at all times.[2]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., when handling stock solutions greater than 50 mL or during vigorous mixing), a combination of chemical splash goggles and a full-face shield is mandatory.
Hand Protection
The presence of a chlorinated aromatic moiety makes glove selection the most critical PPE decision. Standard nitrile gloves are inadequate for prolonged exposure to this class of chemicals and should be considered for splash protection only.[10][11]
| Application | Recommended Glove Combination | Rationale |
| Incidental Contact (e.g., handling sealed vials, brief transfers) | Single pair of Nitrile gloves (minimum 5 mil thickness) | Provides basic splash protection. Gloves must be removed and replaced immediately upon any known or suspected contact. |
| Direct Handling & Extended Use (e.g., weighing, preparing solutions, purification) | Double Gloving: • Inner Glove: Nitrile• Outer Glove: Butyl Rubber or Viton® | The outer glove provides robust protection against chlorinated solvents and aromatics.[10][11] The inner nitrile glove offers secondary protection during the removal of the contaminated outer glove. |
Causality: A study on the permeation of chlorinated aromatic compounds demonstrated that Viton® gloves showed no permeation after 4 hours, whereas nitrile gloves exhibited breakthrough times of less than one hour.[10] This data underscores the necessity of selecting appropriate glove materials based on chemical class.
Body Protection
-
Standard Protocol: A flame-resistant laboratory coat, fully buttoned, is required for all laboratory work.
-
For Larger Quantities (>1 gram) or Splash Risk: A chemical-resistant apron, such as one made from Tychem® material, should be worn over the lab coat.[12]
Respiratory Protection
Under normal operating conditions within a certified fume hood, respiratory protection is not required. However, it is essential for emergency situations:
-
Emergency Use (e.g., large spill, fume hood failure): A full-face respirator with a multi-gas/vapor cartridge (e.g., 3M Model 60926) that protects against organic vapors and particulates is necessary.[12] Use of such equipment requires prior medical clearance, training, and fit-testing.
Operational and Disposal Plans
A safe experiment is planned from start to finish. The following workflow and disposal plan must be integrated into your standard operating procedures.
Safe Handling Workflow
The following diagram outlines the critical steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Spill Response Protocol
-
Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Restrict Access: Prevent entry into the affected area.
-
Report: Inform your laboratory supervisor and institutional Environmental Health & Safety (EHS) office.
-
Cleanup (Trained Personnel Only):
-
Don the appropriate PPE as described for emergency use, including respiratory protection.
-
For a solid spill, gently cover with an absorbent material to avoid raising dust.
-
Carefully sweep the material into a designated, labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
All cleanup materials must be disposed of as hazardous waste.
-
Disposal Plan
-
Waste Classification: All materials contaminated with this compound, including gloves, pipette tips, empty containers, and absorbent materials, must be treated as hazardous waste.[13]
-
Segregation: This waste must be collected in a designated container for halogenated organic waste . Do not mix with non-halogenated or other waste streams.
-
Containerization: Waste containers must be made of a compatible material, kept closed except when adding waste, clearly labeled with "Hazardous Waste" and the full chemical name, and stored in a designated satellite accumulation area.[14][15]
-
Final Disposal: Disposal must be carried out through your institution's licensed professional waste disposal service in accordance with all local, state, and federal regulations.[14]
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- Safety Data Sheet for 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. Fisher Scientific.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
